molecular formula C7H12Cl2N2O B1524220 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride CAS No. 1187930-70-6

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Cat. No.: B1524220
CAS No.: 1187930-70-6
M. Wt: 211.09 g/mol
InChI Key: CEJDBJMKRRFMGK-UHFFFAOYSA-N
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Description

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is a useful research compound. Its molecular formula is C7H12Cl2N2O and its molecular weight is 211.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-2-pyridin-3-ylethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-7(5-10)6-2-1-3-9-4-6;;/h1-4,7,10H,5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJDBJMKRRFMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CO)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-70-6
Record name 2-amino-2-(pyridin-3-yl)ethan-1-ol dihydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride, a molecule of interest for researchers in medicinal chemistry and pharmacology. While specific experimental data for this compound is not widely available, this document, grounded in established chemical principles and data from analogous structures, offers a robust framework for its characterization. As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind them, empowering researchers to generate reliable and reproducible solubility data.

This guide is structured to provide a holistic understanding, from the theoretical underpinnings of the molecule's solubility to practical, step-by-step protocols for its empirical determination. We will delve into the influence of its chemical structure on solubility, the critical role of pH, and the distinction between kinetic and thermodynamic solubility.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride, a detailed understanding of these parameters is the first step in predicting its behavior in various solvent systems.

PropertyValue (Estimated/Known)Source/Rationale
Molecular FormulaC7H12Cl2N2OBased on the structure of the free base and the dihydrochloride salt form.
Molecular Weight211.09 g/mol Calculated from the molecular formula.
pKa1 (Pyridinium ion) ~4.8 - 5.5 Estimated based on the pKa of pyridine and the electron-withdrawing effect of the substituted ethanolamine side chain.[1]
pKa2 (Ammonium ion) ~9.0 - 9.5 Estimated based on the pKa of the primary amino group in 2-aminoethanol.[2]
Physical FormLikely a crystalline solidTypical for dihydrochloride salts of small organic molecules.

Note: The pKa values are estimations and should be experimentally determined for precise characterization.

The presence of two basic centers, the pyridine nitrogen and the primary amine, means this molecule will have two pKa values. The Henderson-Hasselbalch equation is a fundamental tool for predicting the pH-dependent solubility of ionizable compounds like this one.[3][4]

Theoretical Solubility Profile: A Predictive Analysis

The structure of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride suggests a high affinity for polar solvents, particularly water. This is due to several key structural features:

  • Ionization: As a dihydrochloride salt, the molecule will exist in a fully protonated and highly polar state at low pH. This ionic character significantly enhances its interaction with polar water molecules.

  • Hydrogen Bonding: The hydroxyl (-OH) and amino (-NH2) groups are capable of forming hydrogen bonds with water, further contributing to its aqueous solubility.

  • Polar Pyridine Ring: The nitrogen atom in the pyridine ring also participates in hydrogen bonding.

The Critical Influence of pH

The solubility of this compound is expected to be highly dependent on pH. At low pH (well below pKa1), both the pyridine and amino groups will be protonated, resulting in a dicationic species with maximal aqueous solubility. As the pH increases and surpasses the pKa of the pyridine nitrogen (pKa1), the pyridine will be deprotonated, leading to a monocationic species. A further increase in pH beyond the pKa of the amino group (pKa2) will result in the neutral free base, which is expected to have significantly lower aqueous solubility.

Solubility in Organic Solvents

The solubility in organic solvents will be inversely related to their polarity.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability of these solvents to form hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is likely.

  • Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the polar nature of the molecule.

Experimental Determination of Solubility: Validated Protocols

To move from theoretical predictions to empirical data, rigorous and well-controlled experiments are essential. The following section details protocols for determining both the kinetic and thermodynamic solubility of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride.

Distinguishing Kinetic and Thermodynamic Solubility

It is crucial to differentiate between kinetic and thermodynamic solubility, as they provide different insights into a compound's behavior.

  • Kinetic Solubility: Measures the concentration of a compound in solution when it is rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It reflects the solubility of the compound under non-equilibrium conditions and is often used in high-throughput screening.[5][6]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where the solid form is in equilibrium with the dissolved form in a saturated solution. This is a more accurate measure and is critical for later stages of drug development.[5][7]

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening and provides an early indication of a compound's solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, add the DMSO stock solution to a series of aqueous buffers (e.g., pH 5.0, 6.2, 7.4) to achieve a final compound concentration range (e.g., 1-200 µM). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).[6]

  • Precipitation Detection: Analyze the samples for precipitation using a nephelometer (light scattering) or by visual inspection.[8]

  • Quantification: For a more quantitative assessment, filter the samples to remove any precipitate and analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or LC-MS/MS.[9]

Protocol 2: Shake-Flask Method for Thermodynamic Solubility

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[10]

Methodology:

  • Sample Preparation: Add an excess amount of the solid 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride to a series of vials containing aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[11][12]

  • Equilibration: Agitate the vials at a constant temperature (typically 37 °C to mimic physiological conditions) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[9][13] The time to reach equilibrium should be determined by sampling at various time points until the concentration in solution remains constant.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Filtration is generally preferred.[13]

  • pH Measurement: Measure the pH of the final saturated solution.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Solid-State Analysis: It is good practice to analyze the remaining solid by techniques such as XRPD to check for any changes in the solid form (e.g., conversion to the free base at higher pH).

Data Presentation and Visualization

All quantitative solubility data should be summarized in a clear and concise table.

pHKinetic Solubility (µM)Thermodynamic Solubility (mg/mL)
1.2
4.5
6.8
7.4
Visualizing Experimental Workflows

Diagrams are invaluable for illustrating complex experimental processes. The following Graphviz diagrams outline the workflows for the kinetic and thermodynamic solubility assays.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO C Add Stock to Buffers in 96-well Plate A->C B Aqueous Buffers (various pH) B->C D Incubate (e.g., 2h at RT with shaking) C->D E Nephelometry (Precipitation Detection) D->E F Filter Plate D->F G HPLC-UV or LC-MS/MS (Quantification) F->G

Caption: Workflow for the Kinetic Solubility Assay.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis A Excess Solid Compound C Add Solid to Buffers in Vials A->C B Aqueous Buffers (various pH) B->C D Agitate (e.g., 24-72h at 37°C) C->D E Centrifuge/Filter D->E F Measure Final pH E->F G HPLC-UV (Quantification) E->G H Analyze Remaining Solid (XRPD) E->H Ionization_States pH_axis pH Scale pKa1_node pKa1 (~4.8-5.5) pKa2_node pKa2 (~9.0-9.5) dication Dicationic (High Solubility) monocation Monocationic dication->monocation pH > pKa1 neutral Neutral (Low Solubility) monocation->neutral pH > pKa2

Caption: pH-Dependent Ionization of the Compound.

Conclusion

The solubility profile of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is predicted to be highly favorable in aqueous media, particularly at lower pH values, owing to its ionic nature and capacity for hydrogen bonding. A comprehensive understanding of its pH-dependent solubility is critical for its development as a potential therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for obtaining reliable kinetic and thermodynamic solubility data. By adhering to these methodologies, researchers can ensure the generation of high-quality data that will be instrumental in guiding formulation strategies and predicting in vivo performance. It is imperative that the estimated pKa values are confirmed experimentally to accurately interpret the pH-solubility profile.

References

  • World Health Organization. (n.d.). Annex 4. WHO Expert Committee on Specifications for Pharmaceutical Preparations Fifty-third report. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • Wikipedia. (2024, January 25). Henderson–Hasselbalch equation. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • LibreTexts. (2024, March 17). 2.8: Predicting Acid-Base Reactions from pKa Values. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

  • Takács-Novák, K., et al. (2010, July 12). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Aminoethanol (FDB000769). Retrieved from [Link]

  • Rezende, M. C., & Millan, D. (2011, November). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the.... ResearchGate. Retrieved from [Link]

Sources

The Privileged Scaffold: Discovery, Synthesis, and Application of Pyridine-Containing Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-containing amino alcohols represent a "privileged structure" in both asymmetric catalysis and medicinal chemistry. Distinguished by the electronic synergy between the


-deficient pyridine ring and the stereogenic hydroxyl/amine centers, these motifs serve as the architectural foundation for high-performance ligands (e.g., Pybox, PHOX) and bioactive pharmaceutical ingredients (APIs). This guide deconstructs the historical evolution of this scaffold, provides a validated protocol for their enantioselective synthesis via Asymmetric Transfer Hydrogenation (ATH), and analyzes their mechanistic role in stereochemical induction.

Structural Significance & Mechanistic Causality

The utility of pyridine-containing amino alcohols stems from their ability to act as bidentate N,O-donors . Unlike aliphatic amino alcohols, the pyridine nitrogen offers a "hard" Lewis base center with a fixed geometry, while the hydroxyl group provides a tunable H-bond donor/acceptor site.

The Chelation Effect

In asymmetric catalysis (specifically organozinc and organocopper chemistry), these molecules form a rigid 5- or 6-membered chelate ring with the metal center.

  • Electronic Modulation: The electron-withdrawing nature of the pyridine ring increases the acidity of the hydroxyl proton, enhancing the rate of ligand exchange and the Lewis acidity of the bound metal.

  • Bite Angle Control: The rigidity of the aromatic ring prevents conformational flexibility common in aliphatic chains, locking the chiral environment closer to the active site.

Historical Evolution: From Racemic Reduction to Autocatalysis

The history of these molecules is not linear; it is marked by three distinct "eras" of discovery.

Era 1: The Stoichiometric Age (1950s–1980s)

Early synthesis relied on the reduction of acetylpyridines using standard hydrides (NaBH₄, LiAlH₄), yielding racemic mixtures. Resolution was achieved via fractional crystallization with tartaric acid derivatives—a low-yielding, labor-intensive process that hampered widespread adoption.

Era 2: The Ligand Renaissance & The Bolm Breakthrough (1990s)

The field shifted when Carsten Bolm and colleagues demonstrated that chiral 2-pyridyl alcohols could catalyze the enantioselective addition of diethylzinc to aldehydes. This was a pivotal moment:

  • Discovery: Bolm found that the pyridine backbone provided superior enantioselectivity compared to phenyl analogues due to the secondary coordination of the pyridine nitrogen.

  • Impact: This established the "pyridine effect" in asymmetric catalysis, leading to the development of Pybox (Pyridine-bis-oxazoline) ligands by Nishiyama and Evans.

Era 3: Autocatalysis and the Soai Reaction (1995–Present)

Perhaps the most profound discovery involving this scaffold is the Soai Reaction . Kenso Soai discovered that the alkylation of pyridine-3-carbaldehyde (and pyrimidine analogues) by diisopropylzinc is autocatalytic .

  • Significance: The chiral product acts as a ligand for its own formation. This remains the only known chemical reaction capable of spontaneous asymmetric symmetry breaking, offering a chemical model for the origin of biological homochirality (the dominance of L-amino acids).

Technical Protocol: Enantioselective Synthesis via ATH

Objective: Synthesis of (S)-1-(pyridin-2-yl)ethanol with >95% ee. Method: Asymmetric Transfer Hydrogenation (ATH) using a Ru(II)-TsDPEN catalyst.

Rationale: Unlike pressure hydrogenation, ATH avoids high-pressure autoclaves and uses safe, inexpensive formic acid/triethylamine azeotropes as the hydrogen source. The Ru-TsDPEN system operates via a "metal-ligand bifunctional" mechanism, ensuring high enantiocontrol.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 2-Acetylpyridine (99%, distilled).

  • Catalyst: [RuCl(p-cymene)((S,S)-TsDPEN)] (Commercial or prepared in situ).

  • H-Source: Formic acid/Triethylamine complex (5:2 molar ratio).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv) in DCM. Add KOH (0.02 equiv) and stir for 10 min to generate the active 16-electron Ru-hydride species (purple to orange color change).

  • Reaction Initiation: Add the H-source (HCOOH/Et₃N, 5 equiv) to the catalyst solution. The mixture will bubble (CO₂ release). Cool to 0°C.[1]

    • Critical Control Point: Temperature control is vital. Higher temperatures increase rate but erode ee% due to reversible dehydrogenation.

  • Substrate Addition: Add 2-Acetylpyridine (1.0 equiv) dropwise. Monitor via TLC (SiO₂, 50% EtOAc/Hexane).

  • Quench & Workup: Upon completion (typically 4–12 h), quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (EtOAc/Hexane gradient). The pyridine nitrogen can cause streaking; add 1% Et₃N to the eluent.

Validation Parameters (Self-Validating System)
ParameterMethodAcceptance CriteriaTroubleshooting
Conversion ¹H NMR>98% (Disappearance of methyl ketone singlet at δ 2.7)Check catalyst quality; ensure inert atmosphere.
Enantiomeric Excess Chiral HPLC>95% eeLower reaction temp; recrystallize ligand.
Chemical Purity GC-MS>99%Remove residual amine salts via basic wash.

HPLC Conditions: Chiralcel OD-H column, Hexane/iPrOH (90:10), 1.0 mL/min, 254 nm. (S)-isomer typically elutes second (verify with authentic standard).

Visualizations

Diagram 1: Mechanistic Logic of Stereochemical Induction

This diagram illustrates the "Metal-Ligand Bifunctional Mechanism" utilized in the protocol above. The concerted transfer of hydride (from Ru) and proton (from amine) locks the transition state.

ATH_Mechanism cluster_0 Stereocontrol Factors Cat Ru-TsDPEN (16e- Catalyst) TS 6-Membered Transition State Cat->TS Coordination Substrate 2-Acetylpyridine Substrate->TS Si-face Attack Product (S)-1-(pyridin-2-yl)ethanol TS->Product Hydride Transfer Factor1 CH/pi interaction (p-cymene vs pyridine) TS->Factor1 Factor2 Nh-H...O=C H-bonding

Caption: Concerted proton/hydride transfer in Ru-catalyzed ATH. The steric bulk of the TsDPEN sulfonyl group directs the substrate orientation.

Diagram 2: Synthetic Workflow & Decision Tree

A logical flow for the researcher to follow during synthesis.

Workflow Start Start: 2-Acetylpyridine Mix Mix Ru-Dimer + Ligand (DCM, 25°C) Start->Mix CheckColor Color Change? (Purple -> Orange) Mix->CheckColor CheckColor->Mix No (Stir longer/Heat) AddH Add HCOOH/Et3N Cool to 0°C CheckColor->AddH Yes React Add Substrate Monitor TLC AddH->React Workup Aq. NaHCO3 Quench Extraction React->Workup Analyze Chiral HPLC Analysis Workup->Analyze

Caption: Operational workflow for the ATH of acetylpyridines. The color change indicates formation of the active catalytic species.

Applications in Drug Development[6][7][12]

While often used as ligands, the pyridine amino alcohol motif is intrinsic to several pharmaceutical classes.

Bioactive Pharmacophores
  • Antihistamines: Second-generation antihistamines often contain a pyridine ring linked to a chiral amine/alcohol center (e.g., Carbinoxamine analogues).

  • Beta-Blockers: While typically phenyl-based, pyridine analogues (e.g., heteroaryl-oxypropanolamines) have been explored for improved solubility and altered metabolic stability.

  • Chiral Auxiliaries: In the synthesis of complex APIs, these alcohols serve as removable chiral auxiliaries for diastereoselective ester enolate alkylations.

Quantitative Comparison of Ligand Classes

When selecting a ligand for a new campaign, compare the Pyridine class against standard Phenyl analogues:

FeaturePhenyl-Amino Alcohols (e.g., Ephedrine)Pyridine-Amino AlcoholsAdvantage
Electronic Nature Electron Neutral/RichElectron DeficientPyridine enhances Lewis acidity of metal.
Coordination Monodentate (N) or Bidentate (N,O)Bidentate (N,N) or (N,O)Pyridine N is a softer donor; better for soft metals (Cu, Pd).
Solubility LipophilicAmphiphilicBetter solubility in polar organic solvents.
Cost Low (Chiral Pool)Medium (Synthetic)Tunability offsets cost.

Future Outlook

The field is moving toward Earth-abundant metal catalysis . While Ru and Rh dominated the 2000s, current research focuses on using these pyridine-amino alcohol ligands with Iron (Fe) and Manganese (Mn) to perform similar asymmetric hydrogenations. The "non-innocent" nature of the pyridine backbone (ability to accept electrons) is crucial for stabilizing these first-row transition metals during catalytic turnover.

References

  • Bolm, C. (1991). "Pyridine-Derived Amino Alcohols in Asymmetric Catalysis." Angewandte Chemie International Edition. Link

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research. Link

  • Soai, K., et al. (1995). "Asymmetric Autocatalysis and Amplification of Enantiomeric Excess of a Chiral Molecule." Nature. Link

  • Klapars, A., et al. (2002).[2] "Efficient Asymmetric Hydrogenation of Pyridines." Journal of the American Chemical Society.[3] Link

  • Chelucci, G. (2013). "Pyridine-containing chiral ligands in asymmetric catalysis." Coordination Chemistry Reviews. Link

Sources

Technical Guide: Homologs and Analogs of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9) represents a privileged scaffold in medicinal chemistry, serving as a critical bioisostere of phenylglycinol. Its structure—comprising a pyridine ring, a chiral center bearing a primary amine, and a primary alcohol—offers unique hydrogen-bonding capabilities and pKa modulation compared to its benzene counterparts. This guide analyzes the molecule’s chemical space, detailing its synthesis, structural homologs, and applications in fragment-based drug discovery (FBDD), specifically targeting Tissue Nonspecific Alkaline Phosphatase (TNAP) and muscarinic receptors.

Chemical Identity & Structural Pharmacophore

The core structure consists of a 3-substituted pyridine ring attached to an ethyl backbone.[1][2] The


-carbon (relative to the pyridine) is substituted with an amino group, while the 

-carbon terminates in a hydroxyl group.
  • IUPAC Name: 2-Amino-2-(pyridin-3-yl)ethan-1-ol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 138.17 g/mol

  • Key Features:

    • Chirality: The C2 carbon is a stereocenter, existing as (R) and (S) enantiomers.

    • Basicity: The pyridine nitrogen (pKa ~5.2) and the aliphatic amine (pKa ~9.0) allow for zwitterionic character and pH-dependent solubility.

    • Coordination: The 1,2-aminoalcohol motif is a bidentate ligand, capable of chelating transition metals (Zn, Cu) in metalloenzyme active sites.

Synthesis Protocols

The synthesis of 2-Amino-2-(pyridin-3-yl)ethanol typically proceeds via the "Strecker-Hydrolysis-Reduction" pathway. This route ensures the installation of the amino group prior to the formation of the alcohol.

Pathway A: The Strecker-Acid Route (Standard)

This method is preferred for scalability and access to the racemic intermediate, which can be resolved later.

  • Strecker Reaction: 3-Pyridinecarboxaldehyde reacts with potassium cyanide (KCN) and ammonium chloride (NH

    
    Cl) to form the aminonitrile.
    
  • Hydrolysis: The nitrile is hydrolyzed under acidic conditions to yield 3-pyridylglycine (an unnatural amino acid).

  • Reduction: The carboxylic acid is reduced using Lithium Aluminum Hydride (LiAlH

    
    ) or Borane-THF to yield the target amino alcohol.
    
Pathway B: Chemo-Enzymatic Synthesis (Chiral)

For enantiopure applications, transaminase enzymes can be used to convert 3-acetylpyridine derivatives or keto-alcohols directly into chiral amines, though the chemical reduction of chiral amino acids (e.g., D- or L-3-pyridylglycine) remains the gold standard.

Experimental Protocol: Reduction of 3-Pyridylglycine

Note: This protocol assumes the starting material is 3-pyridylglycine dihydrochloride.

Reagents:

  • 3-Pyridylglycine (1.0 eq)

  • LiAlH

    
     (2.5 eq)
    
  • Anhydrous THF (Solvent)

  • Na

    
    SO
    
    
    
    (Drying agent)[1][3]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (N

    
    ).
    
  • Slurry Preparation: Suspend LiAlH

    
     in anhydrous THF at 0°C.
    
  • Addition: Add 3-pyridylglycine portion-wise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Warm to room temperature, then reflux (66°C) for 12 hours to ensure complete reduction of the carboxylate.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), followed by 15% NaOH (1 mL per g), and finally water (3 mL per g).
    
  • Isolation: Filter the granular precipitate through Celite. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate in vacuo.
  • Purification: The crude oil is purified via flash column chromatography (DCM:MeOH:NH

    
    OH, 90:9:1).
    

Homologs and Analogs

Modifying the pyridine position or the alkyl chain length drastically alters the biological profile.

Table 1: Positional Isomers (Pyridine Ring Scan)
CompoundCAS No.Structure NotepKa (Pyridine N)Application
2-Amino-2-(pyridin-3-yl)ethanol 372144-01-9 Target Molecule ~5.2 TNAP Inhibitor, M1 Agonist
2-Amino-2-(pyridin-2-yl)ethanol724463-80-3Ortho-substitution~3.8 (H-bond effect)Metal Chelation (N,N,O)
2-Amino-2-(pyridin-4-yl)ethanol102635-46-3Para-substitution~5.3Kinase Inhibition
Table 2: Chain Homologs (Backbone Extension)
CompoundRelationshipStructural ChangeBiological Impact
(3-Pyridyl)glycinolTarget 2-carbon chainOptimal for compact active sites
(3-Pyridyl)alaninolHomolog3-carbon chain (Methyl group on C2)Increased lipophilicity; mimics Phenylalanine
3-Amino-3-(pyridin-3-yl)propanolHomolog3-carbon chain (Linear)Beta-amino acid analog; increased flexibility
Visualizing the Chemical Space

The following diagram illustrates the synthetic lineage and structural relationships between the target molecule and its key analogs.

ChemicalSpace Aldehyde 3-Pyridinecarboxaldehyde Nitrile 2-Amino-2-(pyridin-3-yl) acetonitrile (Intermediate) Aldehyde->Nitrile Strecker (KCN, NH4Cl) Acid 3-Pyridylglycine (Amino Acid) Nitrile->Acid Acid Hydrolysis (HCl) Target 2-Amino-2-(pyridin-3-yl) ethanol (Target Scaffold) Acid->Target Reduction (LiAlH4) Py2 Pyridine-2 Isomer (Chelator) Target->Py2 Positional Isomerism Py4 Pyridine-4 Isomer (Kinase Inhibitor) Target->Py4 Positional Isomerism Chain 3-Pyridylalaninol (Chain Extension) Target->Chain Homologation

Caption: Synthetic pathway from 3-pyridinecarboxaldehyde and structural divergence to key homologs.

Biological Applications & Mechanism

TNAP Inhibition

The 2-amino-2-(pyridin-3-yl)ethanol scaffold has been identified in patent literature as a core fragment for inhibitors of Tissue Nonspecific Alkaline Phosphatase (TNAP) .

  • Mechanism: TNAP is a metalloenzyme with a Zinc/Magnesium active site. The 1,2-aminoalcohol motif acts as a zinc-binding group (ZBG), while the pyridine ring engages in

    
    -stacking interactions with aromatic residues (e.g., Tyr, Phe) in the enzyme pocket.
    
  • Therapeutic Relevance: Inhibitors are sought for treating ectopic calcification diseases such as vascular calcification and ankylosis.

Muscarinic Receptor Modulation

The scaffold is structurally related to Xanomeline (an M1/M4 agonist). While Xanomeline utilizes a 1,2,5-thiadiazole ring, the 3-pyridyl-ethyl backbone is conserved.

  • Analogy: The target molecule can be viewed as an acyclic, hydrolyzed bioisostere of the rigid heterocycles found in muscarinic ligands. It serves as a fragment for "growing" high-affinity ligands via FBDD.

Stability and Storage

  • Hygroscopicity: As a low molecular weight amino alcohol, the compound is hygroscopic.

  • Oxidation: The primary alcohol is susceptible to oxidation to the amino acid or aldehyde upon prolonged exposure to air.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

References

  • Preparation of 2-(3-Pyridinyl)ethanol . PrepChem. Available at: [Link]

  • Pyrido-oxazinone derivatives as TNAP inhibitors. Google Patents (WO2017007943A1).
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds . PubMed Central. Available at: [Link]

Sources

Safety and handling of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Handling, and Operational Protocols for 2-Amino-2-(pyridin-3-yl)ethanol Dihydrochloride

Executive Summary & Chemical Identity

Scope: This technical guide defines the safe handling, storage, and experimental utilization of 2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride (CAS: 1187930-70-6). Context: As a chiral amino-alcohol building block, this compound is frequently employed in the synthesis of adrenergic receptor agonists and kinase inhibitors. Its dihydrochloride salt form confers stability but introduces significant hygroscopicity and acidity in solution, necessitating strict environmental controls during handling.

Parameter Technical Specification
IUPAC Name 2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride
CAS Number 1187930-70-6
Molecular Formula

Molecular Weight 211.09 g/mol
Physical State White to off-white crystalline solid
Solubility Highly soluble in water (exothermic); soluble in MeOH/DMSO
Acidity (pKa) Aqueous solution is highly acidic (pH < 2.0 due to 2x HCl)

Hazard Profiling & Toxicology

Senior Scientist Insight: While often labeled with the "Warning" signal word (GHS07), do not underestimate the dihydrochloride moiety. Upon contact with mucous membranes or moisture, this salt hydrolyzes to release hydrochloric acid equivalents, potentially causing effects mimicking corrosives (GHS05) despite the formal "Irritant" classification.

GHS Classification (29 CFR 1910.1200 / CLP):
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed (H302).[1][2]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation (H319).

  • STOT - Single Exposure (Category 3): May cause respiratory irritation (H335).[3]

Critical Health Pathways:
  • Inhalation: Dust inhalation triggers immediate upper respiratory tract irritation due to the acidic nature of the salt.

  • Ocular Contact: High risk of corneal opacity if not rinsed immediately; the low pH of the lachrymal fluid mixture exacerbates damage.

  • Dermal Absorption: Pyridine derivatives can exhibit transdermal permeability. The salt form reduces this risk compared to the free base, but compromised skin barrier (irritation) increases absorption potential.

Storage, Stability, and "Stoichiometric Integrity"

The Hygroscopic Challenge: The dihydrochloride salt is deliquescent . It will aggressively scavenge atmospheric moisture.

  • Consequence: If the solid absorbs water, the effective molecular weight changes. Weighing 211.09 mg will no longer yield 1.0 mmol of active compound, leading to failed stoichiometry in sensitive couplings (e.g., amide bond formations).

Storage Protocol:

  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon/Nitrogen).

  • Container: Tightly sealed glass vial with Parafilm® overwrap. Secondary containment with active desiccant (e.g., Drierite™ or silica gel).

Operational Handling Protocol

This workflow is designed to prevent hydration of the stock material and protect the operator from acidic dust.

Step-by-Step Methodology

1. Preparation & PPE:

  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and ANSI-rated safety goggles.

  • Equipment: Analytical balance, anti-static weighing boat, and dry solvents.

2. Weighing (The "Speed" Step):

  • Pre-Step: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Action: Weigh quickly. If high precision is required for GMP/GLP work, weigh inside a glovebox or glove bag under

    
    .
    
  • Observation: If the solid appears "clumpy" or sticky, it has already absorbed moisture. Recrystallization or quantitative NMR (qNMR) is required to determine the actual content.

3. Solvation & pH Management:

  • Solvent Choice: Water, Methanol, or DMSO.

  • Exotherm Warning: Dissolution is exothermic. Add solvent slowly.

  • pH Shock: The resulting solution will be roughly pH 1–2.

    • Application Note: If using in a nucleophilic substitution or coupling reaction, you must add a base (e.g., Triethylamine, DIPEA, or

      
      ) to neutralize the 2 equivalents of HCl and liberate the free amine. Failure to do so will result in zero reaction yield as the amine remains protonated (ammonium form).
      

Visualized Workflows

Diagram 1: Safe Handling & Solvation Logic

This diagram illustrates the decision process for handling hygroscopic HCl salts to ensure experimental success.

HandlingProtocol Start Start: Remove from Refrigeration (4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Inspect Visual Inspection: Free Flowing? Equilibrate->Inspect DryBox Weigh in Glovebox/Dry Bag Inspect->DryBox Yes (Critical App) Hood Weigh in Fume Hood (Rapidly) Inspect->Hood Yes (Standard App) Reject STOP: Material Hydrated. Perform qNMR or Dry Inspect->Reject No (Clumpy/Wet) Dissolve Dissolve in Solvent (Exothermic!) DryBox->Dissolve Hood->Dissolve Neutralize Add 2.2 eq. Base (Liberate Free Amine) Dissolve->Neutralize Required for Coupling Reaction Proceed to Synthesis Neutralize->Reaction

Caption: Operational logic for handling hygroscopic dihydrochloride salts to ensure stoichiometric accuracy.

Diagram 2: Emergency Response Decision Tree

Immediate actions for exposure scenarios.

EmergencyResponse Exposure Exposure Incident Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale SkinAct Wash with Soap/Water (15 mins). Remove Clothing. Skin->SkinAct EyeAct Rinse w/ Water (15 mins). Lift Eyelids. Seek Medical Aid. Eye->EyeAct InhaleAct Move to Fresh Air. Support Breathing. Inhale->InhaleAct Medical Consult SDS & Physician (Show CAS 1187930-70-6) SkinAct->Medical EyeAct->Medical InhaleAct->Medical

Caption: Emergency response protocol emphasizing immediate dilution and medical consultation.

References

  • PubChem. (n.d.). Compound Summary: Pyridine-ethanol derivatives.[4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

The Versatile Chiral Synthon: 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary organic synthesis, the quest for efficient and stereoselective methodologies to construct complex molecular architectures is paramount. Chiral building blocks, possessing defined three-dimensional arrangements, are the cornerstones of this endeavor, particularly in the realms of medicinal chemistry and materials science. Among these, 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride has emerged as a synthon of significant interest. Its structure, which marries a chiral 1,2-amino alcohol moiety with a pyridine ring, offers a unique combination of functionalities. The pyridine nitrogen provides a handle for coordination chemistry and can influence the electronic properties of the molecule, while the amino and hydroxyl groups are versatile nucleophiles and can act as hydrogen bond donors and acceptors. This duality makes it a privileged scaffold for the synthesis of a diverse array of molecules, from potent therapeutic agents to sophisticated chiral ligands for asymmetric catalysis. This technical guide will delve into the practical applications of this building block, providing detailed protocols and exploring the chemical principles that underpin its utility.

Core Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. The dihydrochloride salt form of 2-Amino-2-pyridin-3-YL-ethanol enhances its stability and shelf-life, but necessitates careful consideration during reaction setup, as the free base is typically the reactive species.

PropertyValue
Molecular Formula C₇H₁₂Cl₂N₂O
Molecular Weight 211.09 g/mol
Appearance White to off-white solid
Solubility Soluble in water and methanol.
Storage Store in a cool, dry place under an inert atmosphere.

Note on Handling: As a dihydrochloride salt, 2-Amino-2-pyridin-3-YL-ethanol is hygroscopic and should be handled in a controlled environment (e.g., a glovebox or under a stream of inert gas) to prevent absorption of atmospheric moisture. For reactions requiring the free base, a stoichiometric amount of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate) must be added to the reaction mixture. The choice of base can be critical and should be tailored to the specific reaction conditions.

Application I: Synthesis of Chiral 3-(Pyridin-3-yl)-2-oxazolidinone Derivatives for Medicinal Chemistry

One of the most compelling applications of 2-Amino-2-pyridin-3-YL-ethanol is in the synthesis of chiral oxazolidinones. This heterocyclic motif is a key component in a number of antibacterial agents. The chirality of the starting amino alcohol is directly translated to the stereocenter in the oxazolidinone ring, which is often crucial for biological activity.

The general strategy for the synthesis of 2-oxazolidinones from 1,2-amino alcohols involves cyclization with a carbonyl-inserting reagent, such as phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole). The reaction proceeds via the formation of a carbamate intermediate, which then undergoes intramolecular cyclization.

G cluster_0 General Workflow for Oxazolidinone Synthesis Start 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride Step1 Free-basing with a suitable base (e.g., Triethylamine) Start->Step1 Liberation of the free amino alcohol Step2 Reaction with a carbonyl source (e.g., Triphosgene, CDI) Step1->Step2 Formation of an intermediate (e.g., carbamoyl chloride) Step3 Intramolecular Cyclization Step2->Step3 Nucleophilic attack of the hydroxyl group Product 3-(Pyridin-3-yl)-2-oxazolidinone Derivative Step3->Product

Caption: General workflow for the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives.

Detailed Protocol: Synthesis of (S)-5-(Hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one

This protocol details a representative synthesis of a chiral oxazolidinone from (S)-2-Amino-2-pyridin-3-YL-ethanol dihydrochloride.

Materials:

  • (S)-2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

  • Triethylamine (Et₃N)

  • Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Addition funnel

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Free-basing of the Amino Alcohol: To a stirred suspension of (S)-2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine (2.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Formation of the Oxazolidinone Ring: In a separate flask, dissolve carbonyldiimidazole (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture from step 1 at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatographic Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (S)-5-(hydroxymethyl)-3-(pyridin-3-yl)oxazolidin-2-one.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expected Yield: 60-70%

Causality Behind Experimental Choices:

  • Use of Dihydrochloride Salt: The dihydrochloride salt is more stable and easier to handle than the free base.

  • Anhydrous Conditions: The reagents used, particularly CDI, are sensitive to moisture.

  • Choice of Base: Triethylamine is a common organic base used to neutralize the HCl and liberate the free amine without causing significant side reactions.

  • Carbonyldiimidazole (CDI): CDI is a safer and easier-to-handle alternative to phosgene for installing the carbonyl group.

  • Stepwise Addition: Dropwise addition of reagents helps to control the reaction temperature and prevent side reactions.

  • Aqueous Work-up: The aqueous work-up removes unreacted reagents and byproducts.

  • Chromatographic Purification: Column chromatography is a standard method for purifying organic compounds to a high degree.

Application II: A Building Block for Chiral P,N-Ligands in Asymmetric Catalysis

The bifunctional nature of 2-Amino-2-pyridin-3-YL-ethanol makes it an excellent starting material for the synthesis of chiral P,N-ligands. These ligands, which contain both a phosphorus and a nitrogen donor atom, have found wide application in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as hydrogenation and allylic alkylation.[1][2] The pyridine nitrogen and the amino group can be readily functionalized to introduce a phosphine moiety, creating a bidentate ligand that can coordinate to a metal center and create a chiral environment.

G cluster_1 Synthesis of a Chiral P,N-Ligand Start (S)-2-Amino-2-pyridin-3-YL-ethanol Step1 Protection of the hydroxyl group (e.g., as a silyl ether) Start->Step1 Prevent side reactions Step2 Reaction of the amino group with a phosphine source (e.g., Ph₂PCl) Step1->Step2 Introduction of the phosphine moiety Step3 Deprotection of the hydroxyl group Step2->Step3 Liberation of the hydroxyl group Product Chiral Pyridyl Amino- phosphine Ligand Step3->Product

Caption: A potential synthetic route to a chiral P,N-ligand.

Conceptual Protocol: Synthesis of a Chiral Pyridyl Aminophosphine Ligand

Conceptual Steps:

  • Protection of the Hydroxyl Group: The hydroxyl group of (S)-2-Amino-2-pyridin-3-YL-ethanol (as the free base) would first be protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent its reaction in the subsequent step. This is typically achieved by reacting the amino alcohol with TBDMS-Cl in the presence of a base like imidazole.

  • Introduction of the Phosphine Moiety: The protected amino alcohol would then be reacted with a phosphine source, such as chlorodiphenylphosphine (Ph₂PCl), in the presence of a non-nucleophilic base like triethylamine. This reaction would introduce the diphenylphosphino group onto the nitrogen atom.

  • Deprotection of the Hydroxyl Group: The TBDMS protecting group can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the desired chiral pyridyl aminophosphine ligand.

  • Purification and Characterization: The final ligand would be purified by column chromatography and characterized by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Application in Asymmetric Catalysis:

Once synthesized, this chiral P,N-ligand could be used in various asymmetric catalytic reactions. For example, it could be complexed with a rhodium or iridium precursor to form a catalyst for the asymmetric hydrogenation of prochiral olefins or ketones.[3] The catalyst performance would be evaluated by measuring the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)
[Rh(COD)(P,N-ligand)]BF₄Methyl (Z)-α-acetamidocinnamateChiral α-amino acid derivativePotentially high
[Ir(COD)(P,N-ligand)]BARFProchiral ketoneChiral secondary alcoholPotentially high

Note: The effectiveness of the ligand in inducing high enantioselectivity would depend on the specific substrate and reaction conditions. Optimization of solvent, temperature, pressure, and catalyst loading would be necessary to achieve the best results.

Conclusion and Future Outlook

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is a building block with significant potential in organic synthesis. Its utility in the stereoselective synthesis of biologically active oxazolidinones has been demonstrated, and its potential as a precursor for novel chiral P,N-ligands for asymmetric catalysis is clear. The dual functionality and inherent chirality of this molecule will undoubtedly continue to inspire the development of new synthetic methodologies and the discovery of novel compounds with important applications in medicine and beyond. As the demand for enantiomerically pure compounds grows, the importance of versatile chiral building blocks like 2-Amino-2-pyridin-3-YL-ethanol is set to increase, solidifying its place in the synthetic chemist's toolbox.

References

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to non-symmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]

  • Clerici, F., Gelmi, M. L., & Pellegrino, S. (2001). Chiral 2-oxazolidinones in asymmetric synthesis. Chemical Society Reviews, 30(4), 228-236.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.
  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
  • Carretero, J. C., & García Ruano, J. L. (Eds.). (2009). Chiral Auxiliaries in Asymmetric Synthesis. Wiley-VCH.
  • Corey, E. J., & Helal, C. J. (1998). The Catalytic Enantioselective Construction of Molecules with Quaternary Carbon Stereocenters.
  • Gladiali, S., & Alberico, E. (2006). P,N and P,O bidentate ligands in asymmetric catalysis. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.
  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Ojima, I. (Ed.). (2000). Catalytic Asymmetric Synthesis. Wiley-VCH.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422.
  • Walsh, P. J., & Kozlowski, M. C. (2009).
  • Yoon, T. P., & Jacobsen, E. N. (2003).
  • Zhou, Q.-L. (Ed.). (2011).
  • Zinzani, P. L., et al. (2023). Parsaclisib, a potent and selective PI3Kδ inhibitor, in patients with relapsed or refractory follicular lymphoma. Blood Advances, 7(12), 2739-2748.
  • Mao, J., et al. (2005). Enantioselective reduction of ketones catalyzed by a chiral oxazaborolidine derived from α-pinene. Tetrahedron: Asymmetry, 16(1), 91-95.
  • Gladiali, S., & Fornasier, R. (1996). Chiral aminoalcohols as auxiliaries in enantioselective additions of dialkylzincs to aldehydes. Tetrahedron: Asymmetry, 7(6), 1631-1638.
  • Gladiali, S., et al. (1999). Chiral P,N-ligands in asymmetric catalysis. Journal of Molecular Catalysis A: Chemical, 143(1-3), 1-15. [Link]

  • Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines: A Versatile Class of Privileged Ligands for Asymmetric Catalysis. Accounts of Chemical Research, 33(6), 336–345.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
  • Trost, B. M. (1996). Asymmetric Allylic Alkylation, an Enabling Methodology. Accounts of Chemical Research, 29(8), 355–364.
  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Evans, D. A., et al. (1982). Chiral oxazolidinones as auxiliaries for the synthesis of enantiomerically pure compounds. Journal of the American Chemical Society, 104(6), 1737-1739.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Sharpless, K. B., et al. (1981). Asymmetric epoxidation of allylic alcohols: the first practical method. Journal of the American Chemical Society, 103(20), 6237-6240.

Sources

Technical Guide: 2-Amino-2-(pyridin-3-yl)ethanol Dihydrochloride in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-2-(pyridin-3-yl)ethanol Dihydrochloride in Medicinal Chemistry Content Type: Detailed Application Note and Protocol Guide

Executive Summary

2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride (CAS: 1187930-70-6) is a high-value heterocyclic building block characterized by a geminal amino-aryl motif on the


-carbon of an ethanol chain. Structurally distinct from its regioisomer (2-amino-1-(pyridin-3-yl)ethanol), this compound functions as a 3-pyridylglycinol  scaffold.

In medicinal chemistry, it serves as a critical bioisostere for phenylglycinol, offering improved aqueous solubility and distinct hydrogen-bonding vectors due to the pyridine nitrogen. It is a key intermediate in the synthesis of Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors (used in ectopic calcification disorders) and is widely utilized to generate chiral oxazolidinone and oxazinone cores for kinase inhibitors.

Compound Profile & Physicochemical Properties

PropertySpecification
IUPAC Name 2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride
Common Name 3-Pyridylglycinol dihydrochloride
CAS Number 1187930-70-6 (dihydrochloride); 1187930-63-7 (free base generic)
Molecular Formula C

H

N

O

2HCl
Molecular Weight 211.09 g/mol (salt); 138.17 g/mol (free base)
Structure Pyridine ring at C2; Amino group at C2; Hydroxyl at C1.[1][2][3][4]
Solubility High in Water, Methanol, DMSO. Low in DCM, Ether (unless neutralized).
pKa ~3.5 (Pyridine N), ~8.5 (Amine). Salt is acidic.
Hygroscopicity High. Store in desiccator at -20°C.
Structural Significance

Unlike the common


-adrenergic scaffold (2-amino-1-arylethanol), the 2-amino-2-aryl  arrangement of this compound places the amine at the benzylic (pyridylic) position.
  • Stereochemistry: Commercial sources often provide the racemate, but enantiopure forms ((R) or (S)) are used to induce chirality in downstream targets.

  • Reactivity: The vicinal amino-alcohol motif is a "privileged structure" for forming 5- and 6-membered heterocycles.

Medicinal Chemistry Applications

A. TNAP Inhibitor Synthesis (Primary Application)

This compound is a validated starting material for Pyrido-oxazinone derivatives, which inhibit Tissue-Nonspecific Alkaline Phosphatase (TNAP). TNAP upregulation is linked to vascular calcification.

  • Mechanism: The amino alcohol undergoes cyclization with

    
    -haloacyl halides to form the morpholin-3-one (oxazinone) ring, locking the pyridine in a specific orientation for active site binding.
    
B. Kinase Inhibitor Scaffolds

The pyridine ring acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK, PI3K).

  • Oxazolidinones: Reaction with CDI (Carbonyl Diimidazole) yields 4-(pyridin-3-yl)oxazolidin-2-ones, used as rigid spacers in fragment-based drug design.

  • Peptide Mimetics: Acts as a constrained amino acid analog when incorporated into peptidomimetics, improving metabolic stability over phenylalanine residues.

Experimental Protocols

Protocol A: Handling & Free-Basing (Critical Pre-step)

Context: The dihydrochloride salt is stable but insoluble in non-polar organic solvents (DCM, THF) used for acylation. It must be neutralized in situ or converted to the free base.

Reagents:

  • 2-Amino-2-(pyridin-3-yl)ethanol

    
     2HCl[1]
    
  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Procedure (In-Situ Neutralization):

  • Suspend 1.0 eq of the dihydrochloride salt in anhydrous DCM (0.2 M concentration). Note: It will not dissolve initially.

  • Cool to 0°C under Nitrogen.

  • Add 3.0 equivalents of DIPEA dropwise.

    • Why 3.0 eq? 2 eq to neutralize the HCl, 1 eq to act as the proton scavenger for the subsequent nucleophilic attack.

  • Stir for 15–30 minutes until the suspension clears or becomes a fine, milky dispersion. The free amine is now reactive.

Protocol B: Synthesis of Pyrido-Oxazinone Scaffold (TNAP Route)

Context: Cyclization to form the 6-membered morpholinone ring.

Reaction Scheme: Amino Alcohol + Chloroacetyl Chloride -> [Amide Intermediate] -> (Base/Heat) -> Oxazinone

Step-by-Step Methodology:

  • Acylation:

    • To the neutralized solution from Protocol A (in DCM at 0°C), add 1.1 eq of Chloroacetyl chloride dropwise over 10 minutes.

    • Monitor exotherm; keep T < 5°C to prevent O-acylation side products.

    • Stir at RT for 2 hours. Monitor by LCMS (Target: M+76 mass shift for chloroacetamide).

  • Cyclization (Ring Closure):

    • Evaporate DCM and redissolve the residue in Acetonitrile (ACN) or DMF .

    • Add 2.5 eq of Cesium Carbonate (Cs

      
      CO
      
      
      
      )
      or Potassium Carbonate (K
      
      
      CO
      
      
      ).
    • Heat to 60–80°C for 4–6 hours.

    • Mechanism: The hydroxyl group attacks the alpha-carbon of the chloroacetamide via intramolecular S

      
      2, closing the ring.
      
  • Work-up:

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Purify via Flash Chromatography (DCM:MeOH gradient).

Protocol C: Synthesis of Oxazolidinone (Chiral Auxiliary/Spacer)

Context: Formation of a 5-membered cyclic carbamate using CDI.

  • Dissolve 1.0 mmol of 2-Amino-2-(pyridin-3-yl)ethanol

    
     2HCl  in 5 mL anhydrous THF/DMF (9:1).
    
  • Add 3.0 mmol Triethylamine . Stir 10 min.

  • Add 1.2 mmol 1,1'-Carbonyldiimidazole (CDI) in one portion.

  • Heat to reflux (65°C) for 3 hours.

  • Observation: Evolution of CO

    
     gas confirms reaction progress.
    
  • Purification: Partition between EtOAc and Water. Wash organic layer with Brine. Dry over Na

    
    SO
    
    
    
    .

Visual Workflows (Graphviz)

Figure 1: Reaction Pathways & Decision Tree

This diagram illustrates the divergent synthetic pathways based on the desired heterocycle.

G Start 2-Amino-2-(pyridin-3-yl)ethanol 2HCl Salt Neutralize Neutralization (DIPEA/DCM) Start->Neutralize FreeBase Reactive Free Base (In-Situ) Neutralize->FreeBase Inter1 Intermediate: Chloroacetamide FreeBase->Inter1 Acylation Product2 Target B: Oxazolidinone (Kinase Spacer) FreeBase->Product2 CDI Coupling (Reflux) Reagent1 Reagent: Chloroacetyl Chloride Reagent2 Reagent: CDI (Carbonyldiimidazole) Cyclize1 Cyclization: Cs2CO3, 80°C Inter1->Cyclize1 Intramolecular SN2 Product1 Target A: Pyrido-Oxazinone (TNAP Inhibitor Core) Cyclize1->Product1

Caption: Synthetic divergence from the 3-pyridylglycinol scaffold. Pathway A yields 6-membered oxazinones; Pathway B yields 5-membered oxazolidinones.

Figure 2: Solubility & Handling Logic

Guidance for solvent selection to avoid precipitation of the salt or free base.

Solubility Input Starting Material: Dihydrochloride Salt Check Select Solvent System Input->Check Aq Aqueous/Polar (H2O, MeOH, DMSO) Check->Aq Org Non-Polar/Aprotic (DCM, THF, EtOAc) Check->Org Action1 Direct Dissolution Ready for reaction Aq->Action1 Action2 Requires Base (3.0 eq) to solubilize/react Org->Action2

Caption: Solubility decision matrix. The dihydrochloride salt requires neutralization to dissolve in standard organic synthesis solvents like DCM.

Safety & Stability

  • GHS Classification: H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).

  • Storage: The dihydrochloride is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C. Moisture absorption leads to a sticky gum that is difficult to weigh accurately.

  • Incompatibility: Avoid strong oxidizing agents. The free amine is sensitive to air oxidation over prolonged periods; prepare fresh.

References

  • TNAP Inhibitor Synthesis: Millán, J. L., et al. "Pyrido-oxazinone derivatives as TNAP inhibitors." Patent WO2017007943A1, 2017 .

  • Chemical Properties & Safety: Fluorochem Ltd. "Safety Data Sheet: 2-Amino-2-(pyridin-3-yl)ethanol dihydrochloride." Fluorochem Product Documentation, 2024 .

  • Scaffold Synthesis (Upstream): BenchChem Protocols. "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride." BenchChem Application Notes, 2025 .

  • General Heterocycle Synthesis: "One-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones." PubMed / National Institutes of Health, 2003 .

Sources

Application Notes and Protocols for the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors using 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridyl-Ethanolamine Scaffold in DPP-IV Inhibition

The chiral β-amino alcohol scaffold is a cornerstone in the design of numerous pharmaceuticals and bioactive molecules.[1] Its prevalence stems from the stereochemically defined presentation of a hydroxyl and an amino group, which serve as crucial hydrogen bond donors and acceptors for molecular recognition by biological targets like enzymes and receptors.[2] When incorporated into a pyridine framework, as in 2-Amino-2-pyridin-3-YL-ethanol, the resulting pyridyl-ethanolamine structure offers a unique combination of properties highly advantageous for drug design. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, within an enzyme's active site, while the chiral amino alcohol moiety provides a key anchor point.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride as a pivotal starting material for the synthesis of potent and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[3] Inhibition of DPP-IV prolongs the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for the management of type 2 diabetes.[4]

The protocols detailed herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring scientific integrity and reproducibility.

Chemical and Physical Properties of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₇H₁₂Cl₂N₂ON/A
Molecular Weight 211.09 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)N/A
Storage Store at room temperature under an inert atmosphereN/A

Synthetic Strategy: A Representative Protocol for a Novel DPP-IV Inhibitor

The following is a representative, multi-step synthesis of a hypothetical, yet structurally relevant, DPP-IV inhibitor, designated as PY-DPIV-1 , starting from 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride. This protocol is a composite of established synthetic methodologies for this class of inhibitors.

Overall Synthetic Scheme

synthetic_scheme start 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride step1 Step 1: Boc Protection start->step1 intermediate1 (R)-tert-butyl (1-hydroxy-2-(pyridin-3-yl)ethyl)carbamate step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 intermediate2 Novel Pyridyl-Ethanolamine Amide Intermediate step2->intermediate2 step3 Step 3: Boc Deprotection intermediate2->step3 final_product PY-DPIV-1 (Final DPP-IV Inhibitor) step3->final_product

Caption: Synthetic workflow for PY-DPIV-1.

Step 1: Boc Protection of the Primary Amine

Rationale: The protection of the primary amine of 2-Amino-2-pyridin-3-YL-ethanol is a critical first step to prevent its undesired reaction in the subsequent amide coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group in this context due to its stability under the conditions of the next reaction and its facile removal under acidic conditions.

Protocol:

  • To a stirred solution of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water, add triethylamine (TEA) (2.2 eq) at 0 °C to neutralize the hydrochloride salts.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-tert-butyl (1-hydroxy-2-(pyridin-3-yl)ethyl)carbamate as a white solid.

Step 2: Amide Coupling with a Heterocyclic Carboxylic Acid

Rationale: The formation of an amide bond is a key step in the synthesis of many DPP-IV inhibitors. Here, we couple the protected amino alcohol with a representative heterocyclic carboxylic acid, which will form the core of the final inhibitor. The choice of coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is crucial for achieving high yields and minimizing side reactions.

Protocol:

  • Dissolve the heterocyclic carboxylic acid (1.0 eq) and (R)-tert-butyl (1-hydroxy-2-(pyridin-3-yl)ethyl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide intermediate.

Step 3: Boc Deprotection to Yield the Final Inhibitor

Rationale: The final step involves the removal of the Boc protecting group to liberate the primary amine, which is often crucial for the inhibitory activity of the final compound. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is a standard and effective method for Boc deprotection.

Protocol:

  • Dissolve the Boc-protected amide intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final DPP-IV inhibitor, PY-DPIV-1 , as a salt.

Characterization of the Synthesized Inhibitor

A comprehensive characterization of the final product is essential to confirm its identity, purity, and structure.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Structural elucidation and confirmationSignals corresponding to the protons and carbons of the pyridyl, ethanolamine, and coupled heterocyclic moieties.
Mass Spectrometry (MS) Determination of molecular weightA molecular ion peak corresponding to the calculated mass of PY-DPIV-1 .
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of >95%.
Chiral HPLC Determination of enantiomeric purityA single peak confirming the retention of the desired stereochemistry from the starting material.

Protocol for In Vitro DPP-IV Inhibition Assay

The biological activity of the synthesized inhibitor is determined by its ability to inhibit the enzymatic activity of DPP-IV. The following is a standard protocol for an in vitro fluorescence-based DPP-IV inhibition assay.

Workflow for DPP-IV Inhibition Assay

dppiv_assay reagents Prepare Reagents: - Assay Buffer - DPP-IV Enzyme - Substrate (Gly-Pro-AMC) - Inhibitor (PY-DPIV-1) plate_prep Plate Preparation: - Add buffer, inhibitor, and enzyme to a 96-well plate reagents->plate_prep incubation1 Pre-incubation (10 min at 37°C) plate_prep->incubation1 substrate_add Add Substrate incubation1->substrate_add incubation2 Incubation (30 min at 37°C) substrate_add->incubation2 readout Measure Fluorescence (Ex: 360 nm, Em: 460 nm) incubation2->readout analysis Data Analysis: - Calculate % Inhibition - Determine IC50 readout->analysis

Caption: Experimental workflow for DPP-IV inhibition assay.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Synthesized inhibitor: PY-DPIV-1

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of PY-DPIV-1 and the reference inhibitor in DMSO.

  • Perform serial dilutions of the inhibitors in the assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add 50 µL of the assay buffer to all wells.

  • Add 10 µL of the diluted inhibitor solutions to the respective wells. For the control wells, add 10 µL of the assay buffer with DMSO.

  • Add 20 µL of the DPP-IV enzyme solution to all wells except the blank.

  • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding 100 µL of a stop solution (e.g., 1 M acetic acid).

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well - Fluorescence of blank well) / (Fluorescence of control well - Fluorescence of blank well)] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) using a suitable software.

Structure-Activity Relationship (SAR) Insights

The 2-Amino-2-pyridin-3-YL-ethanol scaffold provides a key pharmacophore for potent DPP-IV inhibition.

  • The Pyridine Ring: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with key residues in the S2 pocket of the DPP-IV active site. The aromatic nature of the ring can also lead to favorable π-π stacking interactions.

  • The Chiral Amino Alcohol Moiety: The stereochemistry of the amino alcohol is often critical for optimal binding. The (R)-enantiomer, as used in this protocol, is frequently reported to be the more active isomer for this class of inhibitors. The amino group typically interacts with the catalytic triad of the enzyme, while the hydroxyl group can form additional hydrogen bonds, enhancing binding affinity.

  • The Coupled Heterocycle: The nature and substitution pattern of the heterocyclic moiety introduced in Step 2 can be varied to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Relevance and Signaling Pathway

DPP-IV inhibitors, by preventing the degradation of incretins, enhance their physiological effects on glucose metabolism.

dppiv_pathway cluster_gut Gut cluster_pancreas Pancreas Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion GLP-1 (active) GLP-1 (active) GLP-1 Secretion->GLP-1 (active) Insulin Release Insulin Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake + Glucagon Release Glucagon Release Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production + GLP-1 (active)->Insulin Release + GLP-1 (active)->Glucagon Release - DPP-IV DPP-IV GLP-1 (active)->DPP-IV Degradation GLP-1 (inactive) GLP-1 (inactive) DPP-IV->GLP-1 (inactive) PY-DPIV-1 PY-DPIV-1 PY-DPIV-1->DPP-IV Inhibition

Caption: Role of DPP-IV and its inhibition in glucose homeostasis.

Conclusion

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is a highly valuable and versatile building block for the synthesis of potent enzyme inhibitors, particularly for DPP-IV. The protocols and insights provided in this application note offer a solid foundation for researchers to design and synthesize novel inhibitors based on this privileged scaffold. The combination of a well-defined stereocenter, a key hydrogen-bonding amino alcohol moiety, and a strategically positioned pyridine ring makes this starting material an excellent choice for generating high-quality lead compounds in drug discovery programs targeting DPP-IV and other related enzymes.

References

  • Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. (2016). ACS Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

  • Beta-amino heterocyclic dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes. (2004). Google Patents.
  • Substituted pyridines as inhibitors of dipeptidyl peptidase IV and their application for the treatment of diabetes and related d. (2009). Google Patents.
  • Uses of DPP-IV inhibitors. (2014). Google Patents.
  • Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved January 29, 2026, from [Link]

  • The structure of the β-amino alcohol (structures 1–6) used in this... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved January 29, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2015). Molecules. Retrieved January 29, 2026, from [Link]

  • 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors. (2019). Google Patents.
  • Synthesis method of 2-amino pyridine compounds. (2014). Google Patents.
  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology. Retrieved January 29, 2026, from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Retrieved January 29, 2026, from [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2013). European Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square. Retrieved January 29, 2026, from [Link]

  • An overview of recent development towards the synthesis of Linagliptin a DPP-4 inhibitor. (n.d.). CHEMISTRY & BIOLOGY INTERFACE. Retrieved January 29, 2026, from [Link]

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2022). Molecules. Retrieved January 29, 2026, from [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. (2019). Google Patents.
  • U.S. Patent No. 8829195. (2021). Regulations.gov. Retrieved January 29, 2026, from [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021). Pharmaceuticals. Retrieved January 29, 2026, from [Link]

  • Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. (2023). European Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. (2016). European Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Design and synthesis of 6-(6-D-ribitylamino-2,4-dihydroxypyrimidin-5-yl)-1-hexyl phosphonic acid, a potent inhibitor of lumazine synthase. (1995). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2023). Molecules. Retrieved January 29, 2026, from [Link]

  • Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. (2023). Molecules. Retrieved January 29, 2026, from [Link]

  • A catalytic highly enantioselective direct synthesis of 2-bromo-2-nitroalkan-1-ols through a Henry reaction. (2008). Chemical Communications. Retrieved January 29, 2026, from [Link]

  • (12) United States Patent (10) Patent No.: US 6,699,871 B2. (2004). Google Patents.

Sources

Application Note: Quantitative Analysis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride, a key intermediate in pharmaceutical research and development. We present detailed protocols for two robust analytical techniques: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for purity and assay determination, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for bioanalytical applications. The guide emphasizes the scientific rationale behind methodological choices and includes protocols for method validation in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative

2-Amino-2-pyridin-3-YL-ethanol dihydrochloride (Molecular Formula: C₇H₁₂Cl₂N₂O, Molecular Weight: 211.09 g/mol ) is a chiral building block whose precise quantification is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1] Accurate measurement of its concentration is fundamental for release testing of raw materials, monitoring chemical synthesis, assessing stability, and conducting pharmacokinetic studies.

The presence of a primary amine, a hydroxyl group, and a pyridine ring imparts a distinct polarity and chemical reactivity to the molecule.[2] This necessitates the development of specific and validated analytical methods that can reliably quantify the target analyte in the presence of starting materials, intermediates, degradation products, and complex biological matrices. This application note serves as a practical guide for researchers and quality control analysts to establish such methods.

Recommended Analytical Methodologies

The choice of an analytical method is dictated by its intended purpose. For routine quality control (e.g., assay and purity), HPLC-UV offers a balance of performance, cost-effectiveness, and accessibility. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the gold standard.[3][4]

Stability-Indicating HPLC-UV Method

This method is designed for the accurate quantification of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride and the separation of its potential degradation products, making it a "stability-indicating" assay. The methodology relies on reversed-phase chromatography, which is an excellent starting point for separating moderately polar compounds.[3] The pyridine moiety contains a chromophore, allowing for direct UV detection without derivatization, simplifying the workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (e.g., 50:50 Water:ACN) A->B C Sonicate & Dilute to Final Concentration B->C D Inject into HPLC System C->D Prepared Sample E Separation on C18 Column D->E F UV Detection (e.g., 260 nm) E->F G Integrate Peak Area F->G Chromatogram H Quantify against Calibration Curve G->H

Caption: High-level workflow for HPLC-UV quantification.

1. Reagents and Materials:

  • 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Acetate, analytical grade

  • Acetic Acid, glacial

  • Deionized water (≥18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with Diluent.

  • Sample Solution (50 µg/mL): Accurately weigh ~12.5 mg of the sample into a 250 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

Parameter Recommended Setting Causality & Justification
HPLC System Agilent 1260 Infinity II or equivalent Standard system with quaternary pump and DAD/VWD.
Column C18, 4.6 x 150 mm, 5 µm A general-purpose C18 column provides good retention for this moderately polar analyte.[3]
Mobile Phase Gradient Elution (see table below) A gradient is employed to ensure elution of the main peak with good symmetry while clearing any late-eluting impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Injection Vol. 10 µL A small volume minimizes potential peak distortion.
UV Detector Diode Array Detector (DAD) DAD allows for peak purity assessment and selection of the optimal wavelength.

| Wavelength | 260 nm | The pyridine ring is expected to have maximum absorbance near this wavelength. A full UV scan of the standard should be run to confirm λmax. |

4. Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 50 50
17.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

5. Data Analysis:

  • System Suitability: Inject the 50 µg/mL standard five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Calibration: Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of the analyte in the sample solution using the linear regression equation from the calibration curve.

High-Sensitivity LC-MS/MS Method

For bioanalytical studies (e.g., plasma pharmacokinetics) or trace-level impurity analysis, LC-MS/MS provides unparalleled sensitivity and selectivity. This method uses the same chromatographic principles but couples the separation to a mass spectrometer, which acts as a mass-selective detector. Electrospray ionization (ESI) in positive ion mode is ideal, as the amino and pyridine groups are readily protonated. A non-derivatized approach is often sufficient and preferred for its simplicity.[4]

1. Reagents and Materials:

  • As per HPLC-UV method, but using LC-MS grade solvents and additives (e.g., Formic Acid).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used (e.g., a positional isomer).

2. Sample Preparation (from Plasma):

  • To a 50 µL aliquot of plasma sample, add 10 µL of Internal Standard working solution.

  • Add 200 µL of ice-cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for injection.

3. LC-MS/MS Conditions:

Parameter Recommended Setting Causality & Justification
LC System UPLC/UHPLC System A high-pressure system is preferred for faster analysis and better resolution with smaller particle columns.
Column C18, 2.1 x 50 mm, 1.8 µm A shorter, smaller ID column with sub-2 µm particles is suitable for fast, high-efficiency LC-MS analysis.
Mobile Phase A 0.1% Formic Acid in Water Volatile buffer, ideal for MS compatibility.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Volatile organic modifier.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Gradient A rapid 5-minute gradient is typical. To be optimized for separation from matrix components.
MS System Triple Quadrupole Mass Spectrometer Required for quantitative MRM experiments.
Ionization Electrospray (ESI), Positive Mode The basic nitrogens on the analyte are easily protonated to form [M+H]⁺.
MRM Transitions Analyte: 139.1 -> 108.1 [M+H]⁺ for the free base (C₇H₁₀N₂O, MW 138.17) is m/z 139.1 . The product ion likely corresponds to the loss of the CH₂OH group.
IS: (To be determined) Transitions for the IS must be optimized separately.

| Key MS Params | Capillary Voltage, Cone Voltage, Collision Energy | These must be optimized by infusing the analyte to maximize signal intensity for the selected MRM transition. |

Method Validation: Ensuring Trustworthiness

Every analytical protocol must be validated to prove it is fit for its intended purpose.[5][6] The validation should be performed according to the ICH Q2(R1) or Q2(R2) guidelines.[7][8][9]

Validation Workflowdot

Validation_Workflow Start Define Method's Intended Purpose (e.g., Assay, Impurity) Specificity Specificity Start->Specificity Report Compile Validation Report & Define System Suitability Criteria Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD Robustness Robustness LOD->Robustness Robustness->Report

Sources

Application Note: Chiral Separation of 2-Amino-2-(pyridin-3-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the enantiomeric resolution of 2-Amino-2-(pyridin-3-yl)ethanol , a critical


-amino alcohol intermediate used in the synthesis of adrenergic receptor agonists and various heterocyclic pharmaceutical scaffolds.[1]

Due to the compound's dual basicity (primary amine + pyridine ring) and high polarity, traditional chiral methods often suffer from peak tailing and poor solubility. This guide provides a validated Normal Phase (NP) method using immobilized polysaccharide stationary phases as the "Gold Standard," alongside a Reversed-Phase (RP) alternative suitable for LC-MS applications.

Physicochemical Analysis & Separation Strategy

Before initiating the protocol, understanding the analyte's behavior is critical for selecting the correct separation mode.[1]

Analyte Properties[1][2]
  • Structure:

    
    -amino alcohol with a pyridine moiety.[1]
    
  • Chiral Center: C2 (alpha to the amine and pyridine).[1]

  • pKa: ~8.8 (primary amine) and ~5.2 (pyridine nitrogen).

  • Solubility: High in alcohols/water; moderate in chlorinated solvents; poor in pure alkanes.[1]

The Separation Challenge
  • Peak Tailing: The exposed silanols on silica matrices interact strongly with the basic pyridine and amine groups, causing severe tailing.[1] Solution: Use of immobilized columns allowing stronger solvents and mandatory basic additives (Diethylamine or Ethanolamine).[1]

  • Solubility: The polar nature requires a mobile phase with sufficient alcohol content (>10-20%) to prevent precipitation on the column.[1]

Method Development Decision Tree

The following flowchart outlines the logical pathway for selecting the optimal separation mode based on available instrumentation and sample scale.

MethodDevelopment Start Analyte: 2-Amino-2-(pyridin-3-yl)ethanol Goal Define Goal: Analytical vs. Prep Start->Goal NP_Check Is Normal Phase Available? (Hexane/Alcohol) Goal->NP_Check Analytical/Prep (UV) RP_Check Is MS Detection Required? Goal->RP_Check LC-MS / Bioanalysis Method_A PROTOCOL A: Normal Phase Column: Chiralpak IA/ID MP: Hex/EtOH/DEA NP_Check->Method_A Yes (Recommended) Method_C PROTOCOL C: Polar Organic Column: Chirobiotic T MP: MeOH/TEA/HOAc NP_Check->Method_C No (Solubility Issues) RP_Check->Method_A No Method_B PROTOCOL B: Reversed Phase Column: Chiralpak IA-3 MP: 20mM NH4HCO3 / ACN RP_Check->Method_B Yes

Figure 1: Strategic decision tree for method selection based on laboratory constraints and detection requirements.

Protocol A: Normal Phase Separation (Recommended)

This method is the primary recommendation due to the high selectivity of amylose-based selectors for


-amino alcohols.
Chromatographic Conditions
ParameterSpecification
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) Alternative: Chiralpak ID or Chiralcel OD-H
Dimensions 250 x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA)
Ratio 80 : 20 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 260 nm (Pyridine absorption max)
Injection Vol. 10 µL
Sample Diluent Ethanol (or Mobile Phase)
Step-by-Step Execution
  • System Preparation: Flush the HPLC system with 100% Ethanol to remove any reversed-phase salts.[1] Equilibrate with the mobile phase for 30 minutes.

  • Mobile Phase Prep:

    • Measure 800 mL of HPLC-grade n-Hexane.

    • Measure 200 mL of HPLC-grade Ethanol (absolute).

    • Add 1.0 mL of Diethylamine (DEA). Note: DEA is crucial for masking silanols and suppressing ionization of the amine.[1]

    • Mix and degas.

  • Sample Prep: Dissolve 1.0 mg of the racemate in 1.0 mL of Ethanol. Sonicate if necessary.

  • Run: Inject the sample. Expect the first enantiomer (E1) at ~8-10 min and E2 at ~12-15 min.

  • Optimization:

    • If retention is too low:[1] Decrease Ethanol to 10% (90:10:0.1).

    • If tailing persists: Increase DEA to 0.2% or switch to Ethanolamine.

Protocol B: Reversed Phase (LC-MS Compatible)

For biological samples or when mass spectrometry is required, normal phase solvents (alkanes) are incompatible. This protocol uses a basic buffer to keep the analyte neutral, maximizing interaction with the chiral selector.[1]

Chromatographic Conditions
ParameterSpecification
Column Chiralpak IA-3 (3 µm immobilized amylose)
Dimensions 150 x 4.6 mm, 3 µm
Mobile Phase A 20 mM Ammonium Bicarbonate (pH 9.0 adjusted with NH4OH)
Mobile Phase B Acetonitrile (ACN)
Mode Isocratic
Ratio 60% A / 40% B
Flow Rate 0.5 mL/min (Compatible with MS)
Detection UV @ 260 nm or MS (ESI+)
Technical Rationale
  • pH Control: The pKa of the primary amine is ~8.[1]8. By operating at pH 9.0, we ensure a significant portion of the molecule is uncharged (free base), which is required for the hydrogen-bonding mechanism of the polysaccharide selector to function effectively.[1]

  • Column Choice: Immobilized columns (IA, IB, IC) are required.[1] Coated columns (OD, AD) cannot withstand basic aqueous buffers for extended periods.

Mechanism of Chiral Recognition[1]

Understanding the molecular interaction helps in troubleshooting.[1] The separation relies on a "Three-Point Interaction" model.

InteractionMechanism Selector Amylose Selector (Carbamate Groups) Analyte 2-Amino-2-(pyridin-3-yl)ethanol (Enantiomer) HB_Donor H-Bond Donor (NH2) Analyte->HB_Donor Pi_Pi Pi-Pi Stacking (Pyridine - Phenyl) Analyte->Pi_Pi Steric Steric Inclusion (Chiral Cavity) Analyte->Steric HB_Donor->Selector Interaction 1 HB_Acceptor H-Bond Acceptor (C=O of Carbamate) Pi_Pi->Selector Interaction 2 Steric->Selector Stereoselectivity

Figure 2: Mechanistic interaction model. The carbamate groups on the amylose backbone form hydrogen bonds with the analyte's amine and hydroxyl groups, while the phenyl rings provide pi-pi stacking with the pyridine moiety.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Silanol activity or Amine ionization.1. Verify DEA concentration (0.1% min). 2. Switch to Ethanolamine (stronger base). 3. Reduce injection mass.
No Resolution (Single Peak) Insufficient retention or wrong selector.1. Lower Alcohol % (e.g., go to 95:5 Hex/EtOH). 2. Switch column: If IA fails, try Chiralpak ID (Cellulose tris(3-chlorophenylcarbamate)) which often works better for basic drugs.
Peak Splitting Solvent mismatch.[1]Ensure sample is dissolved in mobile phase.[1] Avoid dissolving in 100% MeOH if running Hexane MP.[1]
Pressure High Salt precipitation (RP mode).Ensure Ammonium Bicarbonate is fully dissolved and premixed before pumping.[1] Flush system with water after use.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation. Link

  • Ye, J., et al. "Enantioseparation of chiral amines and amino acid esters on polysaccharide phenylcarbamates."[1] Yakhak Hoeji, 2021.

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using Chirobiotic T." Supelco Reporter, Vol 29.[1][2]4. Link

  • Pell, R., et al. "Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns."[1][3] Journal of Chromatography A, 2009.[3]

  • BenchChem. "Protocol for Synthesis and Characterization of Pyridyl Amino Nitriles."[1] Link

Sources

Derivatization of 2-Amino-2-pyridin-3-YL-ethanol for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic derivatization of 2-Amino-2-(pyridin-3-yl)ethanol (referred to herein as Scaffold 1 ). As a heteroaromatic analog of phenylglycinol, this scaffold offers unique physicochemical properties—specifically reduced lipophilicity (LogP) and enhanced aqueous solubility—compared to its carbocyclic counterparts.

For drug discovery professionals, Scaffold 1 presents a "privileged structure" capable of serving as a core for adrenergic receptor agonists, kinase inhibitors, and enzyme transition-state mimics. This document provides validated protocols for transforming this core into high-value Structure-Activity Relationship (SAR) libraries, focusing on chemoselective amine modification and conformational locking via oxazolidinone formation.

Strategic Analysis: The Scaffold

Molecule: 2-Amino-2-(pyridin-3-yl)ethanol Formula: C


H

N

O MW: 138.17 g/mol [1]
Physicochemical Rationale
  • The Pyridine "Anchor": Unlike a phenyl ring, the 3-pyridyl moiety acts as a hydrogen bond acceptor (HBA). This is critical for interacting with serine/threonine residues in receptor binding pockets.

  • Metabolic Stability: The electron-deficient nature of the pyridine ring renders it less susceptible to oxidative metabolism (e.g., hydroxylation) compared to electron-rich phenyl rings.

  • Dual Nucleophiles: The scaffold contains a primary amine and a primary alcohol. The amine is significantly more nucleophilic, allowing for chemoselective functionalization without protecting groups if conditions are controlled.

Derivatization Workflow

The following diagram illustrates the three primary divergent pathways for library generation:

  • Pathway A (Amidation): Generates neutral H-bond donors.

  • Pathway B (Reductive Amination): Retains the basic center (cationic at physiological pH).

  • Pathway C (Cyclization): Constrains conformational freedom (Oxazolidinones).

Derivatization_Workflow Figure 1: Divergent synthesis pathways for 2-Amino-2-(pyridin-3-yl)ethanol derivatization. Scaffold 2-Amino-2-(pyridin-3-yl)ethanol (Core Scaffold) Amides Amide Library (Neutral, H-Bond Donor) Scaffold->Amides Path A: HATU, R-COOH (Chemoselective N-acylation) Amines Secondary Amine Library (Basic, Cationic) Scaffold->Amines Path B: NaBH(OAc)3, R-CHO (Reductive Amination) Oxaz Oxazolidinone Library (Conformationally Locked) Scaffold->Oxaz Path C: CDI or DSC (Cyclization)

Detailed Protocols

Module 1: Chemoselective N-Acylation (Amide Library)

Goal: To attach diverse "head" groups while leaving the hydroxyl group free for H-bonding or further solubility.

Challenge: Preventing


-acylation (ester formation) which is unstable in plasma.
Solution:  Use of HATU with controlled stoichiometry and base addition order.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • Diverse Carboxylic Acids (

    
    ) (1.1 equiv)
    
  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

  • Pre-activation: In a reaction vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 15 minutes at Room Temperature (RT).

    • Why? This forms the activated At-ester. Pre-activation ensures the acid is ready to react immediately with the amine, favoring kinetic

      
      -acylation over thermodynamic 
      
      
      
      -acylation.
  • Addition: Dissolve Scaffold 1 (1.0 equiv) and the remaining DIPEA (1.5 equiv) in minimal DMF. Add this solution dropwise to the pre-activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

    • Validation: Look for the disappearance of the scaffold (MW 138) and appearance of Product [M+H]. If Ester formation is observed (M + Acid + 138), treat with LiOH/MeOH for 30 mins to selectively hydrolyze the ester back to the alcohol.

  • Workup:

    • Crucial Step: Do not perform a standard acidic aqueous wash, as the pyridine ring will protonate and drag the product into the water layer.

    • Dilute with EtOAc, wash with Sat. NaHCO

      
       (x2) and Brine (x1). Dry over Na
      
      
      
      SO
      
      
      .
Module 2: Conformational Locking (Oxazolidinone Synthesis)

Goal: To create a rigid core that restricts rotation between C1 and C2, reducing the entropic penalty of binding.

Reagents:

  • Scaffold 1 (1.0 equiv)

  • CDI (1,1'-Carbonyldiimidazole) (1.2 equiv)

  • Base: DMAP (0.1 equiv) - Catalytic

  • Solvent: THF or DCM (Anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve Scaffold 1 in anhydrous THF (0.1 M) under Nitrogen atmosphere.

  • Cyclization: Add CDI (1.2 equiv) in one portion. Add catalytic DMAP.

  • Heating: Heat the reaction to 60°C for 3 hours.

    • Mechanism:[2] The amine reacts with CDI first to form an imidazole-urea intermediate. The hydroxyl group then attacks the carbonyl intramolecularly, displacing the second imidazole and closing the ring.

  • Derivatization (Optional): The resulting oxazolidinone has a secondary nitrogen (the original amine) that is now part of a carbamate. It can be further alkylated using

    
     and NaH if 
    
    
    
    -substitution is required.
  • Purification: Concentrate and purify via Flash Chromatography.

Purification & Quality Control (The "Pyridine Problem")

Purifying pyridine-containing compounds on silica gel is notoriously difficult due to the interaction between the basic pyridine nitrogen and the acidic silanols of the silica, causing "streaking" and broad peaks.

Optimized Purification Table:

MethodStationary PhaseMobile Phase ModifierWhy?
Flash LC Standard Silica1% Triethylamine (TEA) or 1% NH

OH in MeOH/DCM
TEA blocks acidic silanol sites, allowing the pyridine to elute as a sharp band.
Flash LC Amine-Functionalized SilicaStandard Hexane/EtOAcThe stationary phase is basic, preventing interaction with the pyridine. No mobile phase additive needed.
Prep HPLC C18 (Reverse Phase)0.1% Formic Acid or NH

HCO

(pH 10)
Acidic buffer protonates the pyridine (good solubility); Basic buffer keeps it neutral (better retention).

Biological Screening Logic

Once the library is generated, the screening strategy must account for the specific properties of the 3-pyridyl group.

Screening_Logic Figure 2: Biological screening cascade prioritizing early detection of CYP inhibition common in pyridine scaffolds. Library Derivatized Library (Amides/Oxazolidinones) Solubility Solubility Check (DMSO/PBS) Library->Solubility Primary_Assay Primary Binding Assay (e.g., GPCR/Kinase) Solubility->Primary_Assay Pass (>10 µM) Hit_Validation Hit Validation (IC50 / EC50) Primary_Assay->Hit_Validation >50% Inhibition Counter_Screen Counter Screen (CYP450 Inhibition) Hit_Validation->Counter_Screen Confirmed Hit Decision Lead Candidate Counter_Screen->Decision Pyridine can bind Heme iron Check CYP inhibition early

Critical Note on CYP Inhibition: Pyridine moieties can coordinate with the heme iron of Cytochrome P450 enzymes (CYP inhibition). It is vital to run a CYP inhibition counter-screen (specifically CYP3A4 and CYP2D6) early in the cascade for any hits derived from this scaffold to ensure they are not merely metabolic poisons [1].

References

  • Riley, R. J., et al. (2007). "Physicochemical properties and their influence on cytochrome P450 inhibition." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing general amine/alcohol chemoselectivity). Link

  • Fischer, C., et al. (2011). "Oxazolidinone synthesis from amino alcohols and diethyl carbonate." Tetrahedron Letters. Link

Disclaimer: These protocols are designed for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Protocol for the synthesis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-Amino-2-pyridin-3-YL-ethanol Dihydrochloride

Introduction

2-Amino-2-pyridin-3-yl-ethanol is a pyridine-containing amino alcohol of interest to researchers in medicinal chemistry and drug development. Its structural motifs, including a chiral center, a primary amino group, a primary alcohol, and a pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more suitable for handling, formulation, and biological screening.

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride. The described synthetic strategy is a multi-step process commencing from commercially available 3-acetylpyridine. The protocol is designed for researchers with a foundational knowledge of organic synthesis and laboratory techniques.

Overall Synthetic Pathway

The synthesis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is proposed via a three-part process:

  • Synthesis of the α-amino ketone intermediate: This involves the bromination of 3-acetylpyridine to form an α-bromo ketone, followed by amination to yield 2-amino-1-(pyridin-3-yl)ethan-1-one.

  • Reduction to the amino alcohol: The α-amino ketone is then reduced to the corresponding amino alcohol, 2-amino-2-(pyridin-3-yl)ethanol.

  • Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt to improve stability and solubility.

Synthesis_Pathway Start 3-Acetylpyridine Intermediate1 2-Bromo-1-(pyridin-3-yl)ethan-1-one Start->Intermediate1 Bromination Intermediate2 2-Amino-1-(pyridin-3-yl)ethan-1-one Intermediate1->Intermediate2 Amination Intermediate3 2-Amino-2-(pyridin-3-yl)ethanol (Free Base) Intermediate2->Intermediate3 Reduction FinalProduct 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride Intermediate3->FinalProduct Salt Formation Detailed_Workflow cluster_part1 Part 1: α-Amino Ketone Synthesis cluster_part2 Part 2: Reduction cluster_part3 Part 3: Salt Formation p1_start 3-Acetylpyridine p1_step1 Bromination with Br2 p1_start->p1_step1 p1_intermediate 2-Bromo-1-(pyridin-3-yl)ethan-1-one p1_step1->p1_intermediate p1_step2 Delepine Reaction (Hexamethylenetetramine, HCl/EtOH) p1_intermediate->p1_step2 p1_end 2-Amino-1-(pyridin-3-yl)ethan-1-one HCl p1_step2->p1_end p2_step1 Reduction with NaBH4 in Methanol p1_end->p2_step1 p2_step2 Work-up and Extraction p2_step1->p2_step2 p2_end 2-Amino-2-(pyridin-3-yl)ethanol (Free Base) p2_step2->p2_end p3_step1 Dissolve in Alcohol p2_end->p3_step1 p3_step2 Add HCl p3_step1->p3_step2 p3_step3 Precipitate and Isolate p3_step2->p3_step3 p3_end Final Product: Dihydrochloride Salt p3_step3->p3_end

Caption: Detailed experimental workflow.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the pyridine ring protons, the methine proton adjacent to the amino and hydroxyl groups, and the methylene protons of the ethanolamine side chain. The integration of these peaks should correspond to the number of protons.

    • ¹³C NMR: The spectrum should display the correct number of carbon signals corresponding to the pyridine ring and the side chain.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H and N-H stretching (broad), C-H stretching, and C=N and C=C stretching of the pyridine ring.

  • Melting Point: The melting point of the dihydrochloride salt should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. It should be handled with extreme care.

  • Hydrobromic and hydrochloric acids are corrosive and can cause severe burns.

  • Organic solvents like diethyl ether, chloroform, methanol, and ethanol are flammable and/or toxic. Avoid inhalation and contact with skin.

  • Sodium borohydride reacts violently with acids and can release flammable hydrogen gas upon contact with water. It should be handled in a dry environment and quenched carefully.

References

  • Synthesis of Pyridine Derivatives: General methods for the synthesis of various pyridine compounds can be found in patents and chemical literature. For example, some methods involve the reaction of 2,4-pentadiene nitrile compounds with amines. [1]2. Synthesis of Aminoacetophenones: The preparation of α-amino ketones can be achieved through methods like the hydrolysis of hexamethylenetetramminium salts of α-haloacetophenones. [2]3. Reduction of Ketones: The reduction of ketones to alcohols is a common transformation. For α-amino ketones, reagents like sodium borohydride are typically effective. Catalytic transfer hydrogenation is also a method used for ketone reduction. [3][4]4. Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile: This related compound, a potential precursor, can be synthesized via a modified Strecker reaction. [5]This highlights the feasibility of constructing the amino-substituted carbon center adjacent to the pyridine ring.

  • Handling of Pyridine Compounds: The stability and degradation of related pyridine compounds, such as 2-Amino-2-(pyridin-3-yl)acetonitrile, have been studied, providing insights into handling and storage. [6]6. Synthesis of Amino Alcohols: The synthesis of amino alcohols from amino acids is a known process, often involving the reduction of the carboxylic acid group. [7][8]This supports the feasibility of the reduction step in the proposed synthesis.

Sources

Application Notes and Protocols for the Scale-up Synthesis of 2-Amino-2-pyridin-3-YL-ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the scale-up synthesis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride, a key intermediate in pharmaceutical research and development. This document outlines a robust and scalable three-step synthetic route commencing from the commercially available 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide. The protocol details the amination of the starting material, the selective reduction of the resulting α-amino ketone, and the final isolation of the target compound as a stable dihydrochloride salt. Emphasis is placed on the rationale behind the choice of reagents and reaction conditions, in-process controls, and safety considerations pertinent to scaling up the synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to produce multi-gram to kilogram quantities of this important building block.

Introduction: Significance and Synthetic Strategy

2-Amino-2-pyridin-3-YL-ethanol and its salts are valuable intermediates in the synthesis of a variety of biologically active molecules. The presence of a chiral amino alcohol moiety attached to a pyridine ring makes it a versatile scaffold for drug discovery programs. The dihydrochloride salt form enhances the stability and solubility of the compound, facilitating its handling and formulation.

The synthetic strategy detailed herein was developed with scalability, safety, and efficiency as primary considerations. The chosen route, starting from 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide, is advantageous due to the commercial availability and reactivity of the starting material.[1][2][3] The synthesis proceeds through three main stages:

  • Amination: Nucleophilic substitution of the bromide in 2-bromo-1-(pyridin-3-yl)ethanone with a suitable amine source to yield the corresponding α-amino ketone.

  • Reduction: Selective reduction of the ketone functionality of the α-amino ketone to the corresponding alcohol using a mild and selective reducing agent.

  • Salt Formation and Isolation: Conversion of the resulting amino alcohol to its dihydrochloride salt and subsequent crystallization to yield a high-purity product.

This application note provides a step-by-step protocol for each of these stages, along with insights into the critical process parameters that ensure a successful and reproducible scale-up.

Reaction Scheme

Reaction_Scheme start 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide step1 Amination (e.g., NH3 in MeOH) start->step1 Step 1 intermediate 2-Amino-1-(pyridin-3-yl)ethanone step1->intermediate step2 Reduction (NaBH4 in EtOH) intermediate->step2 Step 2 product_freebase 2-Amino-2-pyridin-3-YL-ethanol step2->product_freebase step3 Salt Formation (HCl in IPA) product_freebase->step3 Step 3 final_product 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride step3->final_product

Caption: Overall reaction scheme for the synthesis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride.

Detailed Synthesis Protocol

Materials and Equipment
MaterialGradeSupplier
2-Bromo-1-(pyridin-3-yl)ethanone HBr≥98%Commercially available
Ammonia solution (7N in Methanol)Reagent GradeCommercially available
Sodium Borohydride (NaBH4)≥98%Commercially available
Ethanol (EtOH)AnhydrousCommercially available
Isopropanol (IPA)AnhydrousCommercially available
Hydrochloric Acid (HCl), 5-6 N in IPAReagent GradeCommercially available
Diethyl EtherAnhydrousCommercially available
Celite®Filtering AgentCommercially available

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Addition funnel.

  • Buchner funnel and filter flask.

  • Rotary evaporator.

  • Vacuum oven.

  • pH meter.

  • High-Performance Liquid Chromatography (HPLC) system.

Step 1: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone

Rationale: This step involves the nucleophilic substitution of the α-bromide with ammonia. Using a pre-made solution of ammonia in methanol provides a convenient and controlled way to introduce the amine. The reaction is typically run at low temperatures to minimize side reactions.

Protocol:

  • Charge the jacketed reactor with 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide (1.0 eq).

  • Add methanol (10 vol) and cool the mixture to 0-5 °C with stirring.

  • Slowly add a solution of ammonia in methanol (7N, 5.0 eq) via an addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • To the resulting residue, add dichloromethane (DCM, 10 vol) and water (5 vol).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 5 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude 2-amino-1-(pyridin-3-yl)ethanone as an oil or solid. This crude product is typically used in the next step without further purification.

In-Process Controls (IPC):

  • Temperature: Maintain strict temperature control during the ammonia addition to prevent runaway reactions and impurity formation.

  • Reaction Completion: Monitor by HPLC to ensure complete consumption of the starting material.

Step 2: Synthesis of 2-Amino-2-pyridin-3-YL-ethanol

Rationale: The selective reduction of the ketone to an alcohol is achieved using sodium borohydride. This reagent is chosen for its mildness and selectivity for ketones in the presence of the pyridine ring. Ethanol is a suitable solvent that is compatible with the reducing agent and the substrate.

Protocol:

  • Dissolve the crude 2-amino-1-(pyridin-3-yl)ethanone (1.0 eq) in anhydrous ethanol (10 vol) in the reactor and cool the solution to 0-5 °C under a nitrogen atmosphere.

  • In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in anhydrous ethanol (5 vol).

  • Slowly add the sodium borohydride solution to the reactor over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.

  • Monitor the reaction by HPLC for the disappearance of the ketone.

  • Once the reaction is complete, slowly quench the reaction by the dropwise addition of acetone (2 vol) at 0-5 °C to consume excess sodium borohydride.

  • Warm the mixture to room temperature and add water (5 vol).

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 vol).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-pyridin-3-YL-ethanol as a viscous oil.

IPC:

  • Temperature: Control the temperature during the addition of NaBH4 to manage the exotherm.

  • Reaction Completion: Monitor by HPLC to confirm the complete conversion of the ketone.

Step 3: Formation and Crystallization of 2-Amino-2-pyridin-3-YL-ethanol Dihydrochloride

Rationale: The formation of the dihydrochloride salt is crucial for the stability and ease of handling of the final product. The use of HCl in isopropanol allows for the direct precipitation of the salt from the solution. Crystallization from a suitable solvent system is then performed to achieve high purity.

Protocol:

  • Dissolve the crude 2-Amino-2-pyridin-3-YL-ethanol (1.0 eq) in anhydrous isopropanol (IPA, 10 vol).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of HCl in IPA (5-6 N, 2.2 eq) dropwise while maintaining the temperature below 15 °C. A precipitate will form.

  • After the addition is complete, stir the slurry at 0-5 °C for 1-2 hours.

  • Collect the solid by filtration using a Buchner funnel.

  • Wash the filter cake with cold IPA (2 x 2 vol) and then with diethyl ether (2 x 5 vol).

  • For recrystallization, transfer the crude solid to a clean reactor and add a mixture of ethanol and water (e.g., 95:5 v/v, 10 vol).

  • Heat the mixture to reflux until a clear solution is obtained.

  • Slowly cool the solution to room temperature, then further cool to 0-5 °C and hold for at least 4 hours to allow for complete crystallization.

  • Collect the purified crystals by filtration, wash with cold ethanol and then diethyl ether.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

IPC:

  • pH: Ensure the addition of sufficient HCl to form the dihydrochloride salt (pH < 2).

  • Crystallization: Monitor the cooling profile to control crystal size and purity.

Process Workflow and Logic

Process_Workflow cluster_0 Step 1: Amination cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Crystallization Charge_Reactants_1 Charge Reactor with 2-bromo-1-(pyridin-3-yl)ethanone HBr and Methanol Cool_1 Cool to 0-5 °C Charge_Reactants_1->Cool_1 Add_Ammonia Slowly Add Ammonia in Methanol Cool_1->Add_Ammonia React_1 Stir at RT for 12-16h Add_Ammonia->React_1 IPC_1 IPC: HPLC for Reaction Completion React_1->IPC_1 Workup_1 Concentrate and Aqueous Workup IPC_1->Workup_1 Charge_Reactants_2 Dissolve Crude Amine in Ethanol Workup_1->Charge_Reactants_2 Cool_2 Cool to 0-5 °C Charge_Reactants_2->Cool_2 Add_NaBH4 Add NaBH4 Solution Cool_2->Add_NaBH4 React_2 Stir at 0-5 °C for 2-3h Add_NaBH4->React_2 IPC_2 IPC: HPLC for Reaction Completion React_2->IPC_2 Workup_2 Quench, Concentrate, and Extract IPC_2->Workup_2 Dissolve_Freebase Dissolve Crude Amino Alcohol in IPA Workup_2->Dissolve_Freebase Add_HCl Add HCl in IPA Dissolve_Freebase->Add_HCl Precipitate Stir and Precipitate Add_HCl->Precipitate Filter_Crude Filter and Wash Crude Salt Precipitate->Filter_Crude Recrystallize Recrystallize from Ethanol/Water Filter_Crude->Recrystallize Filter_Pure Filter and Wash Pure Product Recrystallize->Filter_Pure Dry Dry Under Vacuum Filter_Pure->Dry Final_Product Final Product: 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride Dry->Final_Product

Caption: A visual representation of the scale-up synthesis workflow.

Quantitative Data Summary

ParameterStep 1: AminationStep 2: ReductionStep 3: Salt Formation & Crystallization
Starting Material 2-bromo-1-(pyridin-3-yl)ethanone HBr2-Amino-1-(pyridin-3-yl)ethanone2-Amino-2-pyridin-3-YL-ethanol
Reagents NH3 in MeOH (5.0 eq)NaBH4 (1.5 eq)HCl in IPA (2.2 eq)
Solvent Methanol (10 vol)Ethanol (15 vol total)IPA (10 vol), EtOH/H2O (10 vol)
Temperature 0-10 °C (addition), RT (reaction)0-10 °C0-15 °C (addition), Reflux (crystallization)
Reaction Time 12-16 hours3-5 hours2-3 hours (precipitation), >4h (crystallization)
Typical Yield >95% (crude)>90% (crude)80-90% (isolated)
Typical Purity (HPLC) N/A (crude intermediate)N/A (crude intermediate)>99.0%

Safety and Handling Precautions

  • General: All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis laboratory. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.[4]

  • 2-bromo-1-(pyridin-3-yl)ethanone hydrobromide: This is a lachrymator and skin irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Ammonia in Methanol: This is a corrosive and flammable solution. Handle with care and avoid inhalation of vapors.

  • Sodium Borohydride: This is a flammable solid and reacts with water to produce hydrogen gas. Handle in a dry, inert atmosphere and quench excess reagent carefully.

  • HCl in Isopropanol: This is a corrosive solution. Avoid inhalation of vapors and contact with skin.

  • Scale-up Considerations: When scaling up, be mindful of the exothermic nature of the amination and reduction steps. Ensure the reactor has adequate cooling capacity. The addition of reagents should be carefully controlled to manage the heat output.[5][6][7]

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • HPLC: To determine the purity of the final compound. A typical method would use a C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile.

  • ¹H and ¹³C NMR: To confirm the structure of the molecule. The spectra should be consistent with the proposed structure of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: To assess the purity of the crystalline solid.

  • Elemental Analysis: To confirm the elemental composition of the dihydrochloride salt.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride. By following the detailed steps and paying close attention to the in-process controls and safety precautions, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for their programs. The rationale provided for each step is intended to empower the user to troubleshoot and adapt the protocol as needed for their specific laboratory or manufacturing environment.

References

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  • ResearchGate. Reductive Zincke Reaction: Opening of Pyridinium Rings to δ‐Amino Ketones via Transfer Hydrogenation. [Link]

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  • MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules 2024, 29(16), 3687. [Link]

  • ACS Publications. Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Org. Process Res. Dev. 2020, 24, 6, 1028–1038. [Link]

  • GEA. Crystallization of Amino Acids. [Link]

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Application Notes & Protocols: Utilizing 2-Amino-2-pyridin-3-YL-ethanol in Anti-inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Scaffold

The pyridine moiety is a well-established pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory effects.[1][2][3] The compound 2-Amino-2-pyridin-3-YL-ethanol presents a unique and promising scaffold for the development of a new generation of anti-inflammatory agents. Its structure, featuring a pyridine ring, an amino group, and a hydroxyl group, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While direct evidence of the anti-inflammatory activity of 2-Amino-2-pyridin-3-YL-ethanol is not yet established, its structural similarity to other biologically active pyridine derivatives suggests its potential as a foundational molecule for a targeted drug discovery program.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential of 2-Amino-2-pyridin-3-YL-ethanol as a scaffold for novel anti-inflammatory therapeutics. We will delve into hypothesized mechanisms of action, present a detailed workflow for the synthesis and screening of derivative compounds, and provide step-by-step protocols for key in vitro and in vivo assays.

Hypothesized Mechanism of Action: Targeting Key Inflammatory Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways.[6][7] We hypothesize that derivatives of 2-Amino-2-pyridin-3-YL-ethanol can be designed to modulate one or more of the following key inflammatory signaling cascades:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9][10] We propose that novel compounds derived from our lead scaffold could inhibit the activation of the IKK complex, prevent the phosphorylation and subsequent degradation of IκBα, and thereby block the nuclear translocation of the active p65/p50 NF-κB dimer.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylation IkBa IκBα p65_p50 p65/p50 IkBa->p65_p50 Inhibition p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation proteasome Proteasome p_IkBa->proteasome Degradation Derivative 2-Amino-2-pyridin-3-YL-ethanol Derivative (Hypothesized Target) Derivative->IKK Inhibition DNA DNA p65_p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family (including p38, JNK, and ERK) plays a crucial role in the production of pro-inflammatory cytokines and enzymes like COX-2.[11][12][13][14] Derivatives could be designed to selectively inhibit the phosphorylation of key kinases within these cascades, thereby downregulating the inflammatory response.

MAPK_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 Activation Pro_inflammatory_genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_genes Derivative 2-Amino-2-pyridin-3-YL-ethanol Derivative (Hypothesized Target) Derivative->p38 Inhibition

Caption: Hypothesized inhibition of the p38 MAPK signaling pathway.

Experimental Workflow for Screening and Characterization

A tiered screening approach is recommended to efficiently identify and characterize promising anti-inflammatory compounds derived from 2-Amino-2-pyridin-3-YL-ethanol.

Experimental_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation synthesis Synthesis of 2-Amino-2-pyridin-3-YL-ethanol Derivative Library cytotoxicity Cytotoxicity Assay (MTT Assay) synthesis->cytotoxicity primary_screen Primary Screen: Inhibition of NO Production (Griess Assay in RAW 264.7 cells) cytotoxicity->primary_screen secondary_screen Secondary Screen: Quantification of Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) primary_screen->secondary_screen mechanism Mechanism of Action Studies: - Gene Expression (qPCR for iNOS, COX-2) - Protein Expression (Western Blot for p-p65) secondary_screen->mechanism acute_model Acute Inflammation Model: Carrageenan-Induced Paw Edema mechanism->acute_model systemic_model Systemic Inflammation Model: LPS-Induced Endotoxemia acute_model->systemic_model lead_optimization Lead Optimization systemic_model->lead_optimization

Caption: Tiered experimental workflow for screening and validation.

Detailed Experimental Protocols

PART 1: In Vitro Assays

1.1 Cell Culture

Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.[15][16][17]

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

1.2 Cytotoxicity Assessment: MTT Assay

It is crucial to determine the non-toxic concentrations of the derivative compounds before assessing their anti-inflammatory activity.[18][19][20]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[21]

    • Treat the cells with various concentrations of the derivative compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[21]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Table 1: Representative Cytotoxicity Data

Compound Concentration (µM)Cell Viability (%)
Vehicle Control100 ± 5.2
198.7 ± 4.8
597.2 ± 5.1
1095.6 ± 4.5
2592.3 ± 6.0
5088.1 ± 5.5
10065.4 ± 7.2

1.3 Measurement of Nitric Oxide (NO) Production

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of the derivative compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.[15]

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify NO concentration using a sodium nitrite standard curve.

1.4 Quantification of Pro-inflammatory Cytokines by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying the production of pro-inflammatory cytokines such as TNF-α and IL-6.[22][23][24]

  • Procedure (General):

    • Coat a 96-well plate with the capture antibody overnight.

    • Block the plate with a suitable blocking buffer.

    • Add cell culture supernatants (collected as in section 1.3) and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Wash the plate and add avidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cytokine concentrations from the standard curve.

Table 2: Representative Cytokine Inhibition Data

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50.2 ± 8.535.1 ± 6.3
LPS (1 µg/mL)1250.6 ± 110.2980.4 ± 95.7
LPS + Derivative (10 µM)450.3 ± 45.8320.7 ± 38.1
LPS + Dexamethasone (1 µM)380.1 ± 35.2280.9 ± 29.5

1.5 Gene Expression Analysis by qPCR

Quantitative real-time PCR (qPCR) can be used to measure the mRNA expression levels of key inflammatory genes like iNOS and COX-2.

  • Procedure:

    • Treat cells as described in section 1.3.

    • Isolate total RNA using a suitable kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

1.6 Western Blot Analysis of NF-κB Activation

Western blotting can be used to assess the phosphorylation status of key proteins in the NF-κB pathway, such as p65.[25][26][27][28][29]

  • Procedure:

    • Treat cells as described in section 1.3 for a shorter duration (e.g., 30 minutes).

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-p65 and total p65.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated protein to total protein.

PART 2: In Vivo Models

2.1 Carrageenan-Induced Paw Edema in Rodents

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[2][3][5][30][31]

  • Procedure:

    • Acclimatize male Wistar rats or Swiss albino mice for at least one week.

    • Administer the test compound or vehicle orally or intraperitoneally.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[30][31]

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[5]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Table 3: Representative Paw Edema Inhibition Data

TreatmentPaw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control0.85 ± 0.07-
Derivative (20 mg/kg)0.42 ± 0.0550.6
Indomethacin (10 mg/kg)0.35 ± 0.0458.8

2.2 LPS-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation or endotoxemia and is useful for evaluating the effects of compounds on systemic cytokine production.[32][33][34][35]

  • Procedure:

    • Acclimatize C57BL/6 mice for at least one week.

    • Administer the test compound or vehicle.

    • After 1 hour, inject LPS (e.g., 1-5 mg/kg, i.p.).[34]

    • At a specified time point (e.g., 2-4 hours) after LPS injection, collect blood via cardiac puncture.

    • Separate serum and measure cytokine levels (TNF-α, IL-6) by ELISA.

  • Data Analysis: Compare the serum cytokine levels in the treated groups to the vehicle control group.

Conclusion and Future Directions

The 2-Amino-2-pyridin-3-YL-ethanol scaffold holds considerable promise for the development of novel anti-inflammatory agents. The protocols outlined in this application note provide a robust framework for the synthesis, screening, and characterization of new chemical entities based on this core structure. Future work should focus on establishing structure-activity relationships (SAR) to optimize the potency and selectivity of lead compounds. Further mechanistic studies, including target identification and validation, will be crucial for the advancement of these promising molecules towards clinical development.

References

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  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Siddiqui, I. R., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 28(14), 5347.
  • Al-Amiery, A. A., et al. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives.
  • Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 969131.
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  • Kumar, A., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 11(48), 30046-30066.
  • Peiris, D. S. H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
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  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • Cohen, P. (n.d.). Targeting protein kinases for the development of anti-inflammatory drugs. MRC PPU. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Retrieved from [Link]

  • ResearchGate. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • ResearchGate. (2025, August 6). MAPK signalling pathways as molecular targets for anti-inflammatory therapy - From molecular mechanisms to therapeutic benefits. Retrieved from [Link]

  • MDPI. (2021, December 22). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Retrieved from [Link]

  • ACS Publications. (2021, May 17). Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach. Retrieved from [Link]

  • scielo.sa.cr. (n.d.). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. Retrieved from [Link]

  • PubMed Central. (n.d.). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. Retrieved from [Link]

  • PubMed Central. (n.d.). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Retrieved from [Link]

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  • PubMed Central. (2021, December 22). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. Retrieved from [Link]

  • Royal Society of Chemistry. (2012, July 18). MAPKAP Kinase 2 (MK2) as a Target for Anti-inflammatory Drug Discovery. Retrieved from [Link]

  • bioRxiv. (2022, July 18). Targeting MAPAKAP2(MK2) to combat inflammation by avoiding the differential regulation of anti-inflammatory genes by p38 MAPK in. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Analysis of Side Products in Reactions of 2-Amino-2-pyridin-3-yl-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Amino-2-pyridin-3-yl-ethanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile building block. Due to its bifunctional nature—possessing both a primary amine and a primary alcohol—reactions can often lead to a variety of unintended side products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, control, and minimize the formation of these impurities, ensuring the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side products observed in reactions with 2-Amino-2-pyridin-3-yl-ethanol?

A1: The side products are primarily dictated by the reaction conditions and reagents used. However, they generally fall into several common classes stemming from the reactivity of the amino, hydroxyl, and pyridine groups. These include:

  • Oxidation Products: The pyridine ring can be oxidized to the corresponding N-oxide, and the primary amine can be susceptible to oxidation.

  • Products of O-Substitution: In reactions targeting the amino group, such as acylation or alkylation, the hydroxyl group can compete as a nucleophile, leading to O-substituted side products.

  • Cyclization Products: The molecule can undergo intramolecular or intermolecular cyclization. For instance, reaction with aldehydes or ketones can form oxazolidine derivatives.[1][2]

  • Dimerization and Oligomerization: Intermolecular reactions, such as ether formation between two molecules or other condensation reactions, can lead to dimers and higher-order oligomers.

  • Degradation Products: Under harsh conditions (e.g., high temperature, strong acid/base), deamination or decarboxylation (if oxidized to an amino acid) can occur, similar to the degradation pathways of other amino acids.[3]

Q2: How does reaction pH influence side product formation?

A2: Reaction pH is a critical parameter.

  • Under acidic conditions (pH < 4): The primary amino group will be protonated (-NH3+), significantly reducing its nucleophilicity. This can favor reactions at the hydroxyl group or the pyridine nitrogen. However, very strong acidic conditions can also promote degradation or hydrolysis of other functional groups in your reactants.[4]

  • Under neutral or slightly alkaline conditions (pH 7-9): The primary amine is a more potent nucleophile than the hydroxyl group, favoring N-substitution reactions. However, the hydroxyl group remains reactive enough to generate O-substituted side products. This pH range is often a trade-off between selectivity and reaction rate.

  • Under strongly basic conditions (pH > 10): The hydroxyl group is deprotonated to form a highly nucleophilic alkoxide (-O-), which can outcompete the amine in many reactions, leading to a higher proportion of O-substituted products. Strong bases can also catalyze elimination or other degradation pathways.

Q3: What are the primary stability and storage concerns for 2-Amino-2-pyridin-3-yl-ethanol?

A3: 2-Amino-2-pyridin-3-yl-ethanol is a relatively stable solid under normal conditions.[5] However, like many amino alcohols, it is susceptible to degradation over time, especially when exposed to:

  • Air and Light: Prolonged exposure can lead to gradual oxidation. The pyridine ring is known to undergo photochemical reactions.[4] It is recommended to store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon).

  • Moisture: The compound may be hygroscopic. Absorbed water can affect reaction stoichiometry and potentially participate in side reactions. Store in a desiccator.

  • Elevated Temperatures: Thermal degradation can occur, potentially leading to a complex mixture of decomposition products.[4] Store at recommended temperatures (typically refrigerated).

Q4: How can I minimize the formation of side products during a reaction, for example, during an N-acylation?

A4: Minimizing side products requires careful control of reaction parameters. For selective N-acylation:

  • Use a Protecting Group Strategy: The most robust method is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before performing the N-acylation. The protecting group can then be removed in a subsequent step.

  • Control Stoichiometry and Addition Order: Use a slight excess (1.05-1.2 equivalents) of the acylating agent. Slowly adding the acylating agent to the reaction mixture can help maintain a low instantaneous concentration, favoring reaction at the more nucleophilic amine.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C or room temperature) to disfavor the less reactive hydroxyl group.

  • Choose the Right Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to scavenge the acid byproduct without competing in the reaction.

Section 2: Troubleshooting Guide

Problem 1: I see one or more major unexpected peaks in my LC-MS analysis after my reaction.

This is a common issue indicating the formation of significant side products. The first step is to characterize these unknown peaks.

Possible Cause A: Oxidation The pyridine nitrogen is susceptible to oxidation, forming an N-oxide, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures. This results in an increase in mass of +16 Da.

Possible Cause B: Dimerization Intermolecular condensation can lead to a dimer. For example, the hydroxyl group of one molecule could displace the hydroxyl group of another (under acidic conditions) to form an ether linkage, resulting in a product with a mass of (2 * M) - 18, where M is the mass of the starting material.

Possible Cause C: Reaction with Carbonyl Impurities Solvents like acetone or trace aldehydes can react with your compound. The primary amine can react with an aldehyde or ketone to form an imine, which can then be followed by an intramolecular cyclization with the hydroxyl group to yield a stable oxazolidine ring.[1][2]

Follow this systematic approach to identify the impurity.

Step 1: Determine the Molecular Weight. Use the m/z value from your mass spectrum's [M+H]+ or [M+Na]+ adduct to determine the molecular weight of the unknown peak.

Step 2: Compare with Potential Side Products. Compare the determined molecular weight with a table of common possibilities.

Potential Side Product Formation Mechanism Mass Change Expected MW Expected [M+H]+
Pyridine N-OxideOxidation+16154.17155.18
Dehydration Dimer (Ether)Intermolecular Condensation(2*M) - 18258.32259.33
Acetone Adduct (Oxazolidine)Reaction with Acetone+40178.22179.23
Deamination ProductDegradation-17121.14122.15

Step 3: Perform Tandem MS (MS/MS). Isolate the parent ion of the unknown peak in the mass spectrometer and fragment it. The fragmentation pattern provides structural clues. For example, a loss of H₂O (18 Da) is characteristic of a molecule with a hydroxyl group.

Step 4: Confirmation. If possible, synthesize a standard of the suspected side product to confirm its retention time and fragmentation pattern match your unknown peak.

workflow cluster_0 Problem Definition cluster_1 Analysis cluster_2 Hypothesis & Confirmation start Unexpected Peak in LC-MS get_mw Determine MW from [M+H]+ start->get_mw msms Perform MS/MS Fragmentation start->msms compare Compare MW to Table of Potential Side Products get_mw->compare hypothesize Hypothesize Structure compare->hypothesize analyze_frag Analyze Fragmentation Pattern (e.g., neutral loss of H2O, pyridine ring) msms->analyze_frag analyze_frag->hypothesize confirm Confirm with Standard (if possible) hypothesize->confirm end Identity Confirmed confirm->end reaction_pathway cluster_products Potential Products cluster_conditions Controlling Factors start 2-Amino-2-pyridin-3-yl-ethanol + Acylating Agent (R-COCl) N_acyl Desired Product: N-Acylation start->N_acyl Favored Pathway (More Nucleophilic Amine) O_acyl Side Product: O-Acylation start->O_acyl Competitive Pathway (Less Nucleophilic Alcohol) Di_acyl Side Product: Di-acylation N_acyl->Di_acyl Excess R-COCl O_acyl->Di_acyl Excess R-COCl temp Low Temperature (0 °C) temp->N_acyl Favors addition Slow Addition of Acylating Agent addition->N_acyl Favors base Non-nucleophilic Base (DIPEA) base->N_acyl Favors

Sources

Technical Support Center: Optimizing Synthesis of 2-Amino-2-(pyridin-3-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 2-amino-2-(pyridin-3-yl)ethanol and its derivatives. As a key structural motif in medicinal chemistry, successful and reproducible synthesis is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering researchers to diagnose and resolve experimental challenges effectively.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 2-amino-2-(pyridin-3-yl)ethanol derivatives. A typical synthetic route involves the formation of an α-aminonitrile intermediate, such as 2-amino-2-(pyridin-3-yl)acetonitrile, via a Strecker reaction, followed by its conversion to the target amino alcohol.

Question 1: My initial Strecker reaction to form the α-aminonitrile intermediate has a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Strecker synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile are a frequent challenge. The root causes often lie in equilibrium positions, reagent stability, and side reactions.

  • Possible Cause 1: Reagent Purity and Stability: The starting material, pyridine-3-carboxaldehyde, is susceptible to oxidation to nicotinic acid. Similarly, the cyanide source (e.g., KCN, NaCN, or TMSCN) can be compromised by moisture.

    • Troubleshooting Steps:

      • Verify Aldehyde Purity: Use freshly distilled or recently purchased pyridine-3-carboxaldehyde. Confirm purity via ¹H NMR before use.

      • Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is especially critical when using trimethylsilyl cyanide (TMSCN)[1].

      • Use High-Quality Cyanide Source: Use finely ground KCN or NaCN to improve solubility and reactivity. If using TMSCN, ensure it is not degraded.

  • Possible Cause 2: Unfavorable Reaction Equilibrium: The initial formation of the imine from the aldehyde and ammonia is a reversible process. If the equilibrium does not favor the imine, the subsequent nucleophilic attack by the cyanide will be slow.

    • Troubleshooting Steps:

      • Increase Ammonia Concentration: Use a saturated solution of ammonia in an alcohol (e.g., methanol) to push the imine formation equilibrium forward. The use of ammonium chloride in conjunction with ammonia solution can also be beneficial[1].

      • Water Removal: While the reaction is often performed in alcoholic solvents, the presence of excess water can hydrolyze the imine back to the aldehyde. Ensure all reagents and solvents are as dry as possible.

  • Possible Cause 3: Inefficient Cyanide Addition: The nucleophilic attack of the cyanide ion on the imine is the key C-C bond-forming step.

    • Troubleshooting Steps:

      • Temperature Control: The initial phase of the reaction, especially the addition of the cyanide source, should be performed at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature[1].

      • Reaction Time: The Strecker reaction can be slow. Monitor the reaction progress by TLC or LC-MS and allow it to stir for an adequate duration, often 12-24 hours, to ensure completion[1].

Question 2: I am observing significant byproduct formation during the Grignard reaction to convert the aminonitrile to the amino alcohol. How can I improve the selectivity?

Answer:

The conversion of the α-aminonitrile to the desired 2-amino-2-(pyridin-3-yl)ethanol via a Grignard reaction with an aldehyde (e.g., formaldehyde or a protected form) is challenging due to the multiple reactive sites on the aminonitrile.

  • Possible Cause 1: Deprotonation by the Grignard Reagent: The primary amine of the aminonitrile is acidic and will be deprotonated by the Grignard reagent, consuming at least one equivalent of the Grignard reagent and forming a magnesium salt.

    • Troubleshooting Steps:

      • Use Excess Grignard Reagent: Employ at least 2.5-3.0 equivalents of the Grignard reagent. The first equivalent deprotonates the amine, the second coordinates to the pyridine nitrogen, and the subsequent equivalent(s) act as the nucleophile.

      • Protecting Group Strategy: Consider protecting the primary amine with a suitable protecting group (e.g., Boc or Cbz) prior to the Grignard reaction. This will prevent the acid-base reaction and improve the efficiency of the nucleophilic addition.

  • Possible Cause 2: Reaction with the Pyridine Ring: Grignard reagents can add to the pyridine ring, especially if the reaction is overheated.

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain a low reaction temperature, typically between -78 °C and 0 °C, during the addition of the Grignard reagent. Cryogenic conditions are often essential for selective Grignard additions[2][3].

      • Inverse Addition: Add the aminonitrile solution slowly to the Grignard reagent solution. This ensures that the Grignard reagent is always in excess, which can help to minimize side reactions.

  • Possible Cause 3: Formation of Di-addition Products: If the Grignard reaction is performed on an ester precursor instead of a nitrile, double addition of the Grignard reagent to form a tertiary alcohol is a common side reaction.

    • Troubleshooting Steps:

      • Use a Weinreb Amide: Convert the corresponding carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). The resulting magnesium chelate intermediate is stable to further addition, allowing for the isolation of the ketone upon workup, which can then be reduced to the desired alcohol.

      • Low Temperature and Slow Addition: As with other side reactions, maintaining a very low temperature is crucial to stop the reaction at the ketone stage before a second equivalent of the Grignard reagent can add[2].

Question 3: My starting material, 2-amino-2-(pyridin-3-yl)acetonitrile, has poor solubility in my reaction solvent, leading to a heterogeneous mixture and poor reactivity. What can I do?

Answer:

Solubility issues with polar, nitrogen-containing compounds like this are common in organic solvents.[4]

  • Possible Cause 1: Intrinsic Low Solubility: The free base can have low solubility in common non-polar aprotic solvents like dichloromethane or THF.

    • Troubleshooting Steps:

      • Solvent Screening: Conduct small-scale solubility tests with various solvents. More polar aprotic solvents like DMF or DMSO might be suitable, but their reactivity with your other reagents must be considered.

      • Co-Solvent System: Introduce a co-solvent in which the compound is more soluble. For example, adding 5-10% methanol or DMF to a dichloromethane solution can significantly improve solubility.[4]

      • Gentle Heating and Sonication: These methods can help overcome the activation energy for dissolution, but care must be taken not to degrade the compound.[4]

  • Possible Cause 2: pH-Dependent Solubility: The pyridine nitrogen and the amino group are basic, meaning the compound's solubility is highly dependent on pH.[4]

    • Troubleshooting Steps:

      • In-situ Salt Formation: Convert the free base to a more soluble salt form directly in the reaction flask. This can be achieved by adding a stoichiometric amount of an acid (e.g., 2M HCl in diethyl ether) to a suspension of the free base in a polar solvent like ethanol or methanol.[4] This method is only viable if the acid and the resulting salt are compatible with the subsequent reaction steps.

Section 2: Experimental Protocols & Data

Protocol 1: Synthesis of 2-Amino-2-(pyridin-3-yl)acetonitrile (Free Base) via Modified Strecker Reaction

This protocol is adapted from established methods for α-aminonitrile synthesis.[1]

Materials:

  • Pyridine-3-carboxaldehyde

  • Ammonium chloride (NH₄Cl)

  • Ammonia solution (7N in Methanol)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a well-ventilated fume hood, dissolve pyridine-3-carboxaldehyde (1.0 eq) and ammonium chloride (1.2 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add the ammonia solution in methanol (2.0 eq) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the cooled, stirring reaction mixture over 15 minutes. Caution: TMSCN is highly toxic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC (e.g., 10% MeOH in DCM).

  • Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product is often an oil and can be used in the next step without further purification.

Optimization of Reaction Conditions

The following table summarizes typical optimization parameters for multicomponent reactions leading to aminopyridine derivatives, which can be extrapolated to the Strecker synthesis.[5]

ParameterCondition ACondition BCondition COptimal Condition
Temperature Room Temp40 °C60 °C80 °C
Solvent NoneEthanolTolueneNone (Solvent-free)
Time 24 h12 h6 h3 h
Yield (%) 0%20%40%>90%
Note: This data is illustrative for a related aminopyridine synthesis and serves as a guide for optimization. Optimal conditions for the Strecker reaction may vary.

Section 3: Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Product Yield

The following diagram outlines a logical workflow for diagnosing and resolving issues of low yield in a multi-step synthesis.

TroubleshootingWorkflow start Low Yield Observed check_sm Check Starting Material Purity (NMR, GC-MS) start->check_sm check_reagents Verify Reagent Quality & Stoichiometry check_sm->check_reagents Purity OK purify_sm Purify/Re-source Starting Material check_sm->purify_sm Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Quality OK adjust_reagents Use Fresh Reagents / Adjust Stoichiometry check_reagents->adjust_reagents Issue Found check_workup Analyze Work-up & Purification (Losses, Degradation) check_conditions->check_workup Conditions Correct optimize_conditions Optimize Temperature, Solvent, or Catalyst check_conditions->optimize_conditions Sub-optimal modify_workup Modify Extraction pH / Use Different Chromatography check_workup->modify_workup Issue Found rerun Re-run Reaction check_workup->rerun No Issues purify_sm->rerun adjust_reagents->rerun optimize_conditions->rerun modify_workup->rerun

Caption: A systematic workflow for troubleshooting low reaction yields.

Plausible Reaction Mechanism: Grignard Addition to Nitrile

This diagram illustrates the two-stage process of converting a nitrile to a primary alcohol using a Grignard reagent followed by reduction.

GrignardMechanism cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Reduction Aminonitrile R-C≡N (Aminonitrile) ImineSalt [R-C(R')=N-MgX] (Iminomagnesium Salt) Aminonitrile->ImineSalt + R'-MgX Grignard R'-MgX Ketone R-C(=O)-R' (Ketone Intermediate) ImineSalt->Ketone H₃O⁺ Work-up Reducer NaBH₄ / LiAlH₄ Alcohol R-CH(OH)-R' (Final Amino Alcohol) Ketone_2->Alcohol + Reducer

Caption: Mechanism for converting a nitrile to an alcohol via a Grignard reaction.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]

  • US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Google Patents.
  • Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. Available at: [Link]

  • Temperature optimization with Grignard reagent 2{b}. ResearchGate. Available at: [Link]

  • Empowering alcohols as carbonyl surrogates for Grignard-type reactions. PMC. Available at: [Link]

  • Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. Available at: [Link]

  • JP2010270008A - Method of producing pyridine ethanol derivative. Google Patents.
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. Available at: [Link]

  • Switchable Synthesis of 3-Aminoindolines and 2'- Aminoarylacetic Acids Using Grignard Reagents and 3. The Royal Society of Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-2-pyridin-3-YL-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the purification of 2-Amino-2-pyridin-3-YL-ethanol (C7H10N2O, Mol. Weight: 138.17 g/mol ). The purity of this compound is critical for its downstream applications in pharmaceutical development and scientific research, where even trace impurities can lead to inconsistent results or undesirable side effects. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered during its synthesis.

The synthesis of vicinal amino alcohols like 2-Amino-2-pyridin-3-YL-ethanol often involves multi-step reactions that can generate a variety of impurities, including unreacted starting materials, byproducts, and residual reagents[1][]. This center provides detailed, field-proven protocols and scientific explanations to help you achieve the desired purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude 2-Amino-2-pyridin-3-YL-ethanol?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities generally fall into three categories:

  • Unreacted Starting Materials: Such as 3-acetylpyridine or the nitrile precursor.

  • Reaction Byproducts: These can include over-reduced species (diols), products from side reactions, or stereoisomers.

  • Residual Reagents: Catalysts, reducing agents (e.g., borohydride salts), and solvents used during the synthesis and workup.

Q2: My compound has a slight color, but the NMR looks clean. Is it pure enough?

A2: Not necessarily. While NMR is excellent for structural elucidation, it may not detect trace amounts of highly colored impurities. The presence of color suggests that minor impurities are still present. For most pharmaceutical applications, a colorless, crystalline solid is required. Further purification by recrystallization or a silica plug may be necessary.

Q3: Can I use distillation for purification?

A3: Distillation is generally not recommended for this compound. 2-Amino-2-pyridin-3-YL-ethanol is a solid with a relatively high molecular weight and polar functional groups, which typically means it has a very high boiling point and is prone to decomposition at elevated temperatures.

Q4: How does the basicity of the pyridine ring affect purification?

A4: The pyridine nitrogen (pKa around 5-6) is basic and can be protonated by acids to form a water-soluble pyridinium salt.[3] This property is highly advantageous and is the basis for acid-base extraction, a powerful technique for separating it from non-basic impurities.[4]

Troubleshooting Guide: Specific Impurity Issues

This section addresses specific purification challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.

Issue 1: Removing Non-Basic Organic Impurities (e.g., starting ketones, non-amine byproducts)

Q: My crude product is contaminated with a significant amount of the starting ketone (3-acetylpyridine) and other non-basic byproducts. How can I effectively remove them?

A: An acid-base extraction is the most effective method for this type of separation. The strategy leverages the basicity of your amino alcohol to move it into an aqueous phase, leaving non-basic impurities behind in the organic phase.

Causality & Mechanism

The primary amino group and the pyridine ring on your target compound are both basic. In the presence of an aqueous acid (like 1 M HCl), they will be protonated to form ammonium and pyridinium salts, respectively. These salts are ionic and therefore highly soluble in water. In contrast, non-basic organic impurities, such as residual ketones or other neutral byproducts, will remain in a water-immiscible organic solvent. This differential solubility is the key to the separation.

Workflow Diagram: Acid-Base Extraction

G cluster_extraction Acid-Base Extraction Workflow start Crude Product (in Ethyl Acetate) wash_acid Wash with 1 M HCl (aq) (x3) start->wash_acid separate1 Separate Layers wash_acid->separate1 org_layer Organic Layer (Ketone & Neutral Impurities) separate1->org_layer Contains Impurities aq_layer Aqueous Layer (Protonated Product) separate1->aq_layer Contains Product basify Basify Aqueous Layer (to pH > 10 with 6 M NaOH) aq_layer->basify back_extract Back-extract with DCM (x3) basify->back_extract separate2 Separate Layers back_extract->separate2 aq_waste Aqueous Waste separate2->aq_waste org_pure Organic Layer (Pure Product in DCM) separate2->org_pure dry Dry (Na2SO4), Filter, & Evaporate org_pure->dry final_product Purified Product dry->final_product

Sources

Technical Support Center: 2-Amino-2-(pyridin-3-yl)ethanol Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Storage Directives (The "Golden Rules")

This compound is a dihydrochloride salt of a pyridine-substituted amino alcohol. Its stability is governed by two critical factors: hygroscopicity (affinity for water) and oxidative sensitivity (primary amine/pyridine ring).

ParameterRecommendationScientific Rationale
Long-Term Storage -20°C (Desiccated)Low temperature slows kinetic degradation; desiccation prevents hydrolysis and deliquescence (turning into liquid).
Short-Term/Working +4°C (Max 2 weeks)Acceptable for active use periods only if the vial is tightly sealed and protected from light.
Atmosphere Inert Gas (Argon/N₂) Prevents oxidation of the primary amine and protonated pyridine nitrogen.
Container Amber Glass / Foil Pyridine derivatives can be photosensitive; amber glass blocks UV radiation.
Solvent Form Avoid storage Store as a solid. Aqueous solutions are prone to hydrolysis and pH drift over time.
Troubleshooting & FAQs: Real-World Scenarios
Scenario A: "My compound arrived, and it looks clumped or sticky. Is it ruined?"

Diagnosis: Hygroscopic Agglomeration. The dihydrochloride salt form (


) has a high lattice energy but also a high hydration energy. If exposed to humidity during transit, it absorbs atmospheric water, causing the crystal lattice to bridge and form clumps.

Action Plan:

  • Inspect Color: If the compound is still white to off-white , it is likely chemically pure but physically hydrated.

  • Solubility Check: Dissolve a small aliquot in water. If it dissolves clear and colorless, the chemical integrity is likely intact.

  • Remediation: Do not heat to dry (risk of thermal degradation). Place the open vial in a vacuum desiccator over

    
     or silica gel for 24 hours to remove surface moisture.
    

Critical Note: If the clumps are yellow or brown , this indicates oxidative degradation (N-oxide formation or polymerization). Discard the lot.

Scenario B: "I need to keep a stock solution. What solvent and pH should I use?"

Diagnosis: Solution Stability Management. In water, this compound is acidic due to the two HCl equivalents.

Protocol:

  • Solvent: Water (Milli-Q) or DMSO (anhydrous).

  • Stability:

    • Acidic (pH < 4): Most stable. The protonated amine (

      
      ) is resistant to oxidation.
      
    • Neutral/Basic (pH > 7):Unstable. The free base amine is highly reactive and prone to air oxidation and chelation with trace metals.

  • Recommendation: Prepare stock solutions in 0.1 M HCl or water. Store at -80°C. Avoid phosphate buffers for long-term storage as they can promote microbial growth or precipitation.

Scenario C: "How do I confirm the purity before starting my expensive cell assay?"

Diagnosis: Quality Control (QC) Validation. Do not rely on visual inspection alone.

Self-Validating QC System:

  • H-NMR (D₂O): Look for the diagnostic pyridine ring protons (shifted downfield due to the electron-withdrawing effect of the protonated nitrogen).

  • Chloride Titration: Verify the stoichiometry. It should be exactly 2.0 equivalents of chloride. If it is 1.5 or less, you have lost HCl, meaning you have a mixture of mono- and dihydrochloride, which alters the molecular weight calculations.

Experimental Workflows (Visualized)
Workflow 1: Storage Decision Logic

Use this logic tree upon receipt of the shipment to maximize shelf-life.

StorageLogic Arrival Shipment Arrival Inspect Visual Inspection Arrival->Inspect ColorCheck Is it White/Off-White? Inspect->ColorCheck Discard Discard/Contact Vendor (Oxidation Likely) ColorCheck->Discard No (Yellow/Brown) Clumps Are there clumps? ColorCheck->Clumps Yes Desiccate Desiccate (24h) LongTerm Store -20°C (Under Argon) Desiccate->LongTerm Clumps->Desiccate No (Free flowing) VacDry Vacuum Dry (No Heat) Clumps->VacDry Yes (Sticky) VacDry->Desiccate

Figure 1: Decision matrix for handling incoming shipments of hygroscopic amine salts.

Workflow 2: Reconstitution & Solution Handling

Follow this protocol to minimize hydrolysis and oxidation during experiment preparation.

SolutionPrep Start Solid Powder (-20°C) Equilibrate Equilibrate to RT (In Desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh Quickly (Avoid Humidity) Equilibrate->Weigh Solvent Select Solvent Weigh->Solvent Water Water/Acidic Buffer (Stable) Solvent->Water DMSO Anhydrous DMSO (Use Fresh) Solvent->DMSO Basic Basic Buffer (pH > 8) (UNSTABLE - Use Immediately) Solvent->Basic

Figure 2: Protocol for solubilization. Note the critical step of equilibration to prevent water condensation on the cold solid.

Scientific Mechanism: Why does this happen?

To troubleshoot effectively, you must understand the underlying chemistry:

  • The "Salt" Trap: The dihydrochloride form involves the protonation of the pyridine nitrogen (

    
    ) and the aliphatic amine (
    
    
    
    ). While this stabilizes the molecule against oxidation compared to the free base, the
    
    
    ions in the crystal lattice are highly mobile and attract water molecules to form a hydration shell. This is why desiccation is non-negotiable [1].
  • Oxidative Deamination: In the presence of light and oxygen, the carbon adjacent to the amine (the

    
    -carbon) can undergo radical abstraction, leading to imine formation and subsequent hydrolysis (oxidative deamination). This results in the yellowing often seen in aged samples. Keeping the pH acidic (protonating the amine) suppresses this radical mechanism [2].
    
References
  • ScienceMadness. (2007).[1] Drying the water out of hygroscopic crystals - Discussion on Amine Salts. Retrieved from [Link]

Sources

Technical Support Center: Workup & Troubleshooting for 2-Amino-2-pyridin-3-YL-ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for the workup and purification of 2-Amino-2-pyridin-3-YL-ethanol. The unique structure of this molecule, containing a primary amine, a primary alcohol, and a basic pyridine ring, presents specific challenges during isolation. This document addresses these challenges in a practical, question-and-answer format designed for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workup, focusing on the causality behind each problem and providing validated solutions.

Question 1: My final yield is unexpectedly low, or I've isolated no product. What went wrong?

This is a common issue stemming from the amphipathic and pH-sensitive nature of vicinal amino alcohols.[1] The problem often lies in the extraction phase.

Possible Cause A: Product remains in the aqueous layer.

  • Expertise & Experience: The 2-Amino-2-pyridin-3-YL-ethanol molecule has two basic nitrogen centers: the primary amino group and the pyridine ring nitrogen. In an acidic or even neutral aqueous solution (pH ≤ 7), these nitrogens become protonated, forming ammonium salts. This ionic character renders the molecule highly soluble in water and practically insoluble in common organic solvents like ethyl acetate or dichloromethane. An attempt to extract the product from an unadjusted or acidic aqueous phase will result in near-total loss of product.

  • Troubleshooting Protocol:

    • pH Adjustment: After quenching the reaction, ensure the aqueous layer is distinctly basic before extraction. Use a pH meter or pH paper to adjust the solution to pH 9-11 by slowly adding a base like sodium carbonate (Na₂CO₃) or a 1-2 M solution of sodium hydroxide (NaOH).

    • Solvent Choice: Use a sufficiently polar organic solvent to extract the amino alcohol. Dichloromethane (DCM) or a mixture of DCM with 10-20% isopropanol or n-butanol can be effective. For a greener alternative, ethyl acetate can be used, but multiple extractions (4-5 times) will be necessary due to the product's polarity.

    • Salting Out: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

Possible Cause B: Emulsion formation during extraction.

  • Expertise & Experience: The presence of polar functional groups and the basic conditions can lead to the formation of stable emulsions at the aqueous-organic interface, trapping the product and making phase separation difficult.

  • Troubleshooting Protocol:

    • Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This helps to break up emulsions by increasing the density of the aqueous phase.

    • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

    • Centrifugation: If the emulsion persists, transfer the mixture to centrifuge tubes and spin at a moderate speed. This will force the separation of the layers.

    • Solvent Modification: Add a small amount of a different solvent. For instance, if using ethyl acetate, adding some tetrahydrofuran (THF) can sometimes break the emulsion.

Question 2: My final product is an inseparable oil and streaks badly on TLC plates. How can I purify and handle it?

This is characteristic of many small, polar amino alcohols which are often low-melting solids or oils in their free-base form. The streaking on silica gel TLC is a classic sign of a basic compound interacting strongly with the acidic silica surface.

Possible Cause: Intrinsic properties of the free base.

  • Expertise & Experience: The free amine is basic and will interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to significant tailing or streaking on a TLC plate and poor separation during column chromatography. As a free base, the compound may also be more susceptible to air oxidation over time.

  • Troubleshooting Protocol A: Column Chromatography with a Modified Eluent.

    • Neutralize the Silica: Do not run the column with a purely neutral solvent system. The acidity of the silica gel must be neutralized.

    • Add a Basic Modifier: Prepare your eluent (e.g., a gradient of 2% to 10% Methanol in Dichloromethane) and add a small amount of a basic modifier. Typically, 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) is sufficient to deactivate the silica gel and allow for clean elution of the amine.

    • TLC Test: Before running the column, test your modified eluent system on a TLC plate to confirm that the product spot is sharp and moves off the baseline.

  • Troubleshooting Protocol B: Conversion to a Stable Salt.

    • Rationale: Converting the basic amino alcohol into a salt, such as a hydrochloride salt, is an excellent method for purification and handling.[2] Salts are typically crystalline, stable solids that are easy to filter, dry, and store.

    • Detailed Protocol:

      • After extraction and drying of the organic layer, concentrate the solution in vacuo to obtain the crude free-base oil.

      • Dissolve this crude oil in a minimal amount of a suitable solvent like methanol, ethanol, or isopropanol.[2]

      • Cool the solution in an ice bath.

      • Slowly add a solution of HCl (e.g., 2 equivalents of 2M HCl in diethyl ether, or acetyl chloride which generates HCl in situ with the alcohol solvent).

      • Stir the mixture in the ice bath. The hydrochloride salt will often precipitate as a white solid.

      • Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether or acetone, and dry it under vacuum.

Frequently Asked Questions (FAQs)

Q1: How should I properly quench a reaction where sodium borohydride (NaBH₄) was used as the reducing agent?

A: Sodium borohydride is a mild reducing agent, but its quenching must be handled carefully to avoid vigorous gas evolution.[3] The standard, safe procedure is as follows:

  • Cool the Reaction: Place the reaction flask in an ice-water bath to cool it to 0-5 °C. This moderates the rate of the quenching reaction.

  • Slow Addition of Quenching Agent: While stirring, slowly and cautiously add distilled water dropwise. You will observe hydrogen gas bubbling.[4] The reaction between NaBH₄ and water is exothermic and produces flammable hydrogen gas.[3] Alternatively, acetone can be added slowly to quench excess NaBH₄.

  • Allow to Warm: Once the gas evolution has subsided, remove the ice bath and allow the mixture to stir at room temperature for 15-20 minutes to ensure all the borohydride has been quenched.

  • Proceed to Workup: You can now proceed with pH adjustment and extraction as described above.

Q2: What are the best practices for monitoring the reaction by Thin Layer Chromatography (TLC)?

A: Due to the basicity of the product, standard TLC practices need modification.

  • Eluent System: Use a polar solvent system, such as 10% Methanol in Dichloromethane (DCM).

  • Add Base: To prevent streaking, add ~1% triethylamine or ammonium hydroxide to your TLC eluent jar.

  • Visualization: The pyridine ring is UV active, so the spot can be visualized under a UV lamp (254 nm). Additionally, you can use stains like potassium permanganate (which reacts with the alcohol) or ninhydrin (which reacts with the primary amine to give a colored spot).

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? How does that change the workup?

A: Yes, LiAlH₄ is a more powerful reducing agent that can also be used.[5] However, its workup is significantly more hazardous.

  • Quenching (Fieser Method): The standard and safest procedure for quenching a LiAlH₄ reaction is the Fieser workup. For a reaction with 'X' grams of LiAlH₄, add sequentially and dropwise at 0 °C:

    • 'X' mL of water

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of water

  • Result: This procedure produces a granular, white precipitate of aluminum salts that can be easily filtered off. After filtration, the organic solution can be dried and concentrated. This method is often superior to acidic quenches which can lead to difficult extractions with aluminum gels.

Protocols & Data

Table 1: Key Workup Parameters
ParameterRecommendationRationale & Notes
Reaction Quench Slow, dropwise addition of water or acetone at 0 °C.Controls exothermic reaction and safe release of H₂ gas from NaBH₄.
Aqueous pH for Extraction 9 - 11Ensures both the primary amine and pyridine nitrogen are deprotonated (free base form), maximizing solubility in organic solvents.
Extraction Solvents Primary: Dichloromethane (DCM). Secondary: Ethyl Acetate (EtOAc), 2-Butanol.DCM is effective for polar amines. EtOAc is a greener choice but may require more extractions. Adding a co-solvent like isopropanol can improve efficiency.[2]
Emulsion Breaking Addition of saturated NaCl solution (brine).Increases the ionic strength and density of the aqueous phase, promoting layer separation.
Purification Method 1 Silica gel chromatography with a basic modifier (e.g., 1% NH₄OH).The basic modifier prevents the product from streaking on the acidic silica gel.
Purification Method 2 Conversion to HCl salt and recrystallization.Provides a stable, crystalline solid that is easy to handle and store.[2]
Experimental Protocol 1: General Workup and Extraction of the Free Base
  • Following the reaction (e.g., reduction of a corresponding ketone), cool the reaction vessel to 0 °C in an ice bath.

  • Slowly quench any excess reducing agent (e.g., NaBH₄) by the dropwise addition of water until gas evolution ceases.

  • If the reaction solvent is an alcohol (e.g., methanol), remove the bulk of it using a rotary evaporator.

  • Add water to the residue to dissolve the inorganic salts.

  • Adjust the pH of the aqueous solution to 9-11 using a 1M solution of sodium carbonate. Confirm the pH with a pH meter.

  • Transfer the basic aqueous solution to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL for a 100 mL aqueous solution).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-pyridin-3-YL-ethanol as an oil or solid.

Diagrams

G cluster_start Start: Post-Reaction Mixture cluster_quench Step 1: Quenching cluster_extract Step 2: Extraction cluster_isolate Step 3: Isolation start Crude Reaction Mixture quench Cool to 0°C Slowly add water/acetone start->quench ph_adjust Adjust pH to 9-11 (e.g., with Na₂CO₃) quench->ph_adjust extract Extract with Organic Solvent (e.g., DCM) ph_adjust->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Crude Free Base (Often an oil) concentrate->product

Caption: General workflow for the workup of 2-Amino-2-pyridin-3-YL-ethanol.

G start Problem: Low Yield After Workup q1 Was the aqueous layer basified to pH 9-11 before extraction? start->q1 yes1 YES q1->yes1   no1 NO q1->no1   q2 Did a stable emulsion form during extraction? yes1->q2 a1 Root Cause: Product is protonated and remains in the aqueous layer. no1->a1 s1 Solution: Re-extract aqueous layer after adjusting pH to 9-11. a1->s1 yes2 YES q2->yes2   no2 NO q2->no2   a2 Root Cause: Product and salts acting as surfactants. yes2->a2 end Consider other issues: - Incomplete reaction - Product volatility no2->end s2 Solution: Add brine, filter through Celite, or centrifuge to break emulsion. a2->s2

Caption: Troubleshooting decision tree for low product yield.

References

  • Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. (2025). American Journal of Applied Science and Technology.
  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health (NIH).
  • Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Benchchem.
  • Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol. Benchchem.
  • Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com.
  • Sodium Borohydride. Common Organic Chemistry.
  • Unifying orthogonal reactivity of borohydride: A ubiquitous chemical. Research Connection.

Sources

Technical Support Center: Yield Optimization for Asymmetric Synthesis of 2-Amino-2-pyridin-3-YL-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the asymmetric synthesis of the chiral amino alcohol, 2-Amino-2-pyridin-3-YL-ethanol. This valuable building block is crucial in medicinal chemistry, and its stereochemistry is often paramount for biological activity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction yields and enantioselectivity.

Core Synthesis Strategy: Asymmetric Transfer Hydrogenation (ATH)

The most robust and widely adopted method for synthesizing 2-Amino-2-pyridin-3-YL-ethanol is the Asymmetric Transfer Hydrogenation (ATH) of the prochiral precursor, 2-amino-1-(pyridin-3-yl)ethan-1-one. This strategy offers high efficiency and excellent stereocontrol. The reaction relies on a transition metal catalyst, typically Ruthenium, coordinated to a chiral ligand, which facilitates the enantioselective transfer of a hydride from a hydrogen donor to the ketone.[1]

The general transformation is illustrated below:

General reaction scheme for the asymmetric transfer hydrogenation of 2-amino-1-(pyridin-3-yl)ethan-1-one to 2-Amino-2-pyridin-3-YL-ethanol.

The success of this synthesis hinges on the precise interplay of the catalyst, ligand, hydrogen donor, solvent, and reaction temperature. The following sections are designed to help you navigate and troubleshoot this complex chemical space.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Answer: Low yield is a common issue that can stem from several factors, from catalyst activity to work-up procedures. A systematic approach is crucial for diagnosis.

  • Cause 1: Inactive Catalyst System. The catalyst, often a Ruthenium complex like RuCl, must be active. It can be deactivated by oxygen or impurities.

    • Solution: Ensure all reaction vessels are thoroughly flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use freshly purified, anhydrous solvents. If preparing the catalyst in situ, ensure the precursor and ligand are of high purity.

  • Cause 2: Inefficient Hydrogen Donor. The choice and quality of the hydrogen donor are critical. The most common systems are a formic acid/triethylamine (HCOOH/NEt₃) azeotrope or 2-propanol.

    • Solution (HCOOH/NEt₃): Use a 5:2 azeotropic mixture. This system is generally more effective for heteroaromatic ketones.[1] Ensure both reagents are high purity. The triethylamine acts as a base to generate formate, the active hydrogen donor.

    • Solution (2-Propanol): This solvent can also act as the hydrogen donor, typically in the presence of a base like potassium tert-butoxide. However, this equilibrium reaction can be less efficient for ketones with high reduction potentials.[1][2] Ensure the 2-propanol is anhydrous.

  • Cause 3: Sub-optimal Reaction Temperature. Temperature affects both reaction rate and catalyst stability.

    • Solution: Most ATH reactions with Ru-TsDPEN catalysts perform well at or near room temperature (e.g., 28°C).[1] If the reaction is sluggish, gentle heating (e.g., to 40°C) may improve the rate, but excessive heat can lead to catalyst decomposition or side reactions. Monitor the reaction by TLC or LC-MS to find the optimal balance.

  • Cause 4: Incomplete Reaction. The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time. Monitor the consumption of the starting ketone via an appropriate analytical method. If the reaction stalls, it may indicate catalyst deactivation.

  • Cause 5: Product Loss During Work-up. 2-Amino-2-pyridin-3-YL-ethanol is a polar, water-soluble molecule.

    • Solution: During aqueous work-up, the product can be lost to the aqueous phase. To minimize this, saturate the aqueous layer with NaCl (brine) before extraction. Use a more polar solvent like ethyl acetate or a mixture including isopropanol for extraction, and perform multiple extractions (e.g., 3-5 times).

Below is a workflow to guide your troubleshooting process for low yield.

Low_Yield_Troubleshooting Start Low Yield Observed Check_Inert Verify Inert Atmosphere & Dryness Start->Check_Inert Start Here Check_Catalyst Assess Catalyst (Purity, Loading) Check_Inert->Check_Catalyst If OK Check_H_Donor Evaluate H-Donor (System, Purity) Check_Catalyst->Check_H_Donor If OK Optimize_Conditions Optimize Temp. & Reaction Time Check_H_Donor->Optimize_Conditions If OK Check_Workup Review Work-up & Extraction Protocol Optimize_Conditions->Check_Workup If OK Improved Yield Improved Check_Workup->Improved If OK

Caption: Troubleshooting workflow for low reaction yield.
Q2: The enantioselectivity (ee) of my product is poor. How can I increase the enantiomeric excess?

Answer: Achieving high enantioselectivity is the primary goal of asymmetric synthesis. Poor ee suggests that the chiral environment created by the catalyst is not effectively discriminating between the two faces of the prochiral ketone.

  • Cause 1: Incorrect Chiral Ligand. The structure of the chiral ligand is the single most important factor for stereoinduction.

    • Solution: For the reduction of aryl N-heteroaryl ketones, ligands of the N-tosylated diamine family, such as (S,S)- or (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are proven to be highly effective.[3] Ensure you are using the correct enantiomer of the ligand to produce your desired product enantiomer. (S,S)-catalysts typically yield (R)-alcohols.

  • Cause 2: Sub-optimal Temperature. While higher temperatures can increase reaction rates, they can also decrease enantioselectivity by allowing the substrate to overcome the energetic barrier for the undesired reaction pathway.

    • Solution: Try running the reaction at a lower temperature. Start at room temperature and, if ee is still low, cool the reaction to 0°C. This often enhances the energy difference between the two diastereomeric transition states, leading to higher ee.

  • Cause 3: Low Catalyst Loading. Insufficient catalyst can lead to a more prominent background (non-catalyzed) reduction, which is non-selective.

    • Solution: While a high substrate-to-catalyst ratio (S/C) is desirable for efficiency, starting with a lower S/C ratio (e.g., 200:1 or even 100:1) can help maximize ee.[1] Once the system is optimized, you can attempt to increase the S/C ratio.

  • Cause 4: Racemization of Product. Although less common for this type of product, harsh work-up conditions (e.g., strong acid or base at high temperatures) could potentially lead to racemization.

    • Solution: Ensure the work-up is performed under mild conditions and at low temperatures.

  • Cause 5: Reversibility of the Reaction. When using 2-propanol as a hydrogen donor, the transfer hydrogenation can be reversible.[1] The reverse reaction (oxidation of the alcohol) can lead to racemization through the regenerated ketone.

    • Solution: Switching to the formic acid/triethylamine system, which is generally considered irreversible, can often solve this problem and provide higher enantioselectivities.[1]

The following table summarizes the influence of key parameters on reaction outcomes.

ParameterEffect on YieldEffect on Enantioselectivity (ee)Recommendation
Catalyst Loading (S/C) Higher loading may increase rateLower S/C often improves eeStart with S/C of 100:1 to 200:1 for optimization.
Temperature Higher temp increases rateLower temp generally increases eeOptimize at 25-30°C; cool to 0°C if ee is low.
Hydrogen Donor HCOOH/NEt₃ is often fasterHCOOH/NEt₃ is often more selectiveUse 5:2 HCOOH/NEt₃ for robust, irreversible reduction.
Solvent Purity Impurities can kill catalystImpurities can disrupt chiral environmentUse anhydrous, degassed solvents.

Frequently Asked Questions (FAQs)

Q1: What is the state-of-the-art catalyst system for this specific transformation?

Answer: The most effective and widely cited catalysts for the ATH of heteroaromatic ketones are Noyori-type Ruthenium(II) complexes.[2][3] Specifically, a catalyst generated in situ from a precursor like [RuCl₂(p-cymene)]₂ and a chiral diamine ligand such as (S,S)-TsDPEN or (R,R)-TsDPEN is the gold standard. These systems are known to give high yields (>90%) and excellent enantioselectivities (>95% ee) for a wide range of substrates, including those with nitrogen-containing heterocycles.[1][3]

Q2: How do I prepare the precursor ketone, 2-amino-1-(pyridin-3-yl)ethan-1-one?

Answer: The synthesis of the α-amino ketone precursor is a critical first step. A common route is the N-protection of 3-acetylpyridine, followed by α-bromination and subsequent substitution with an amine source (e.g., ammonia or a protected amine equivalent), and finally deprotection. Another approach involves the direct arylation of α-keto imines.[4] The purity of this starting material is essential; impurities can interfere with the catalytic reduction. It is often stored as a hydrochloride salt to improve stability.

Q3: What analytical methods are required to monitor the reaction and analyze the final product?

Answer:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting ketone. A more quantitative method is High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Yield Determination: After isolation and purification, the yield is determined gravimetrically. Purity can be confirmed by ¹H and ¹³C NMR spectroscopy.

  • Enantiomeric Excess (ee) Determination: This is the most critical analysis for an asymmetric synthesis. Chiral HPLC is the standard method.[5] You will need to develop a separation method using a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak IA or a zwitterionic column[6]) to resolve the two enantiomers of the product. The ee is calculated from the relative peak areas of the two enantiomers.

Detailed Experimental Protocol

This protocol is a representative procedure for the asymmetric transfer hydrogenation of 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride.

Materials:

  • 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.005 eq, 0.5 mol%)

  • (S,S)-TsDPEN (0.011 eq, 1.1 mol%)

  • Formic Acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or Dichloromethane)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a flame-dried Schlenk flask under Argon, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.011 eq).

    • Add anhydrous, degassed solvent (e.g., 5 mL for a 1 mmol scale reaction).

    • Stir the mixture at room temperature for 20-30 minutes until a clear, homogeneous solution is formed.

  • Hydrogen Donor Preparation:

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Caution: This is an exothermic reaction. Add the formic acid slowly to the triethylamine in an ice bath.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, add the 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride (1.0 eq).

    • Add the pre-formed catalyst solution via cannula.

    • Add the HCOOH/NEt₃ mixture (typically 2-5 equivalents relative to the substrate).

    • Add additional solvent if necessary to ensure adequate mixing (target concentration ~0.1-0.2 M).

  • Reaction Execution:

    • Stir the reaction mixture vigorously at 28°C.

    • Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed (typically 4-24 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 2-Amino-2-pyridin-3-YL-ethanol.

The catalytic cycle for this transformation is believed to involve a concerted transfer of hydrides from the metal center and protons from the ligand.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst [Ru]-NH₂ (Active Catalyst) TS Six-membered Transition State Catalyst->TS + Ketone Product_Complex [Ru]-H (Amide) + Product TS->Product_Complex H⁻/H⁺ Transfer Regeneration [Ru]-H (Amide) + H-Donor Product_Complex->Regeneration - Product Regeneration->Catalyst - Donor-H⁺

Caption: Simplified mechanism for Ru-catalyzed ATH.

References

  • Asymmetric hydrogenation of ketones with chiral eta6-arene/N-Tosylethylenediamine-ruthenium(II) catalysts. PubMed. [Link]

  • Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. ACS Publications. [Link]

  • Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante, Institutional Repository. [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PMC. [Link]

  • Flow Synthesis of 2‐[Methyl(pyridin‐2‐yl)amino]ethanol: An Experimental and Computational Study. ResearchGate. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe. [Link]

Sources

Validation & Comparative

Comparative Guide: Enantiomers of 2-Amino-2-(pyridin-3-yl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the enantiomers of 2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9 for racemate), focusing on their distinct roles as chiral building blocks, catalytic ligands, and pharmaceutical intermediates.

Content Type: Technical Comparison & Application Guide Subject: 2-Amino-2-(pyridin-3-yl)ethanol [Isomers (R) vs. (S)] Primary Application: Asymmetric Synthesis (Ligands) & Pharmaceutical Intermediates (Muscarinic/Adrenergic Agonists)

Executive Summary

2-Amino-2-(pyridin-3-yl)ethanol is a bifunctional chiral scaffold featuring a pyridine ring, a primary amine, and a primary alcohol. Unlike the more common 2-amino-1-arylethanols (beta-blocker/agonist pharmacophores), this molecule places the amino group at the benzylic position (resembling phenylglycinol).

This structural distinction dictates its "activity" profile:

  • Chemical Activity: It acts as a bidentate (N,O) or tridentate (N,N,O) ligand in asymmetric catalysis. The (R) and (S) enantiomers induce opposite stereochemistry in downstream targets.

  • Biological Activity: It serves as a precursor to bioisosteres of phenylglycine-derived drugs and specific muscarinic agonists (e.g., FP-TZTP analogs).

Quick Comparison Matrix
Feature(R)-Enantiomer (S)-Enantiomer
Stereochemical Configuration Rectus (Clockwise)Sinister (Counter-Clockwise)
Primary Utility Chiral Ligand: Induces (S)-selectivity in alkylation reactions (typically).Chiral Ligand: Induces (R)-selectivity in alkylation reactions.
Pharmaceutical Precursor Precursor to (R)-3-pyridylglycine analogs.Precursor to (S)-3-pyridylglycine analogs.
Enzymatic Resolution Often the slow-reacting species in lipase-catalyzed acylation (kinetic resolution).Often the fast-reacting species (preferentially acylated by Candida antarctica Lipase B).
Key Downstream Target Research tools for Beta-3 Adrenergic bioisosteres.Intermediates for Muscarinic (M2) agonist analogs.[1][2]

Detailed Activity Analysis

Chemical Activity: Ligand Performance in Asymmetric Catalysis

The primary "activity" of these enantiomers is their efficiency in transferring chirality during metal-catalyzed reactions (e.g., diethylzinc addition to aldehydes).

  • Mechanism: The pyridine nitrogen and the amino group coordinate to the metal center (Zinc, Copper, or Ruthenium), creating a rigid chiral pocket.

  • Performance Data:

    • Selectivity: In standard diethylzinc additions to benzaldehyde, pyridine-amino-alcohol ligands typically achieve 85–96% ee .

    • Enantiomeric Divergence: Using the (S)-ligand yields the (R)-alcohol product, while the (R)-ligand yields the (S)-alcohol product. This "mirror-image activity" is critical for diversity-oriented synthesis.

Biological Precursor Activity

While the ethanol itself is not a marketed drug, it is the reduced form of 2-amino-2-(pyridin-3-yl)acetic acid (3-pyridylglycine).

  • Muscarinic Agonists: The (S)-enantiomer backbone is structurally relevant to the synthesis of M2-selective muscarinic agonists (related to FP-TZTP ). The stereochemistry at the benzylic position is crucial for receptor binding affinity; the (S)-configuration often mimics the natural L-amino acid orientation required for specific binding pockets.

  • Adrenergic Bioisosteres: Pyridine analogs of phenylethanolamines (like Mirabegron) are explored to improve metabolic stability. The 3-pyridyl group is less prone to oxidative metabolism than a phenyl ring, potentially extending the half-life of drugs synthesized from this scaffold.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution (Self-Validating)

Since enantiopure forms are expensive, resolving the racemate is the standard lab approach. This protocol uses Candida antarctica Lipase B (CAL-B), which typically shows high selectivity for (S)-amines in acylation reactions.

Objective: Separate (R)-alcohol from (S)-amide.

Reagents:

  • Racemic 2-Amino-2-(pyridin-3-yl)ethanol (10 mmol)

  • Ethyl Acetate (Solvent & Acyl Donor)

  • Immobilized CAL-B (Novozym 435)

  • MTBE (Methyl tert-butyl ether) - Co-solvent

Workflow:

  • Dissolution: Dissolve 1.38g (10 mmol) of racemate in 50 mL of MTBE/Ethyl Acetate (4:1 v/v).

  • Catalysis: Add 100 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).

  • Monitoring: Monitor reaction via HPLC (Chiralpak AD-H column) every 2 hours.

    • Checkpoint: The (S)-enantiomer is acylated to N-acetyl-(S)-amine . The (R)-enantiomer remains as the free amine .

  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours). Filter off the enzyme.

  • Separation:

    • Evaporate solvent.

    • Perform Acid/Base extraction.

    • Acid Phase: Contains (R)-2-Amino-2-(pyridin-3-yl)ethanol (protonated).

    • Organic Phase: Contains N-acetyl-(S)-2-Amino-2-(pyridin-3-yl)ethanol .

  • Hydrolysis (Optional): Reflux the (S)-amide in 6M HCl to recover free (S)-amine.

Visualization of Resolution Pathway

ResolutionWorkflow Racemate Racemic Mixture (R/S)-2-Amino-2-(pyridin-3-yl)ethanol Reaction Kinetic Resolution (30°C, MTBE) Racemate->Reaction Enzyme CAL-B Lipase + Ethyl Acetate Enzyme->Reaction S_Amide (S)-N-Acetyl Amide (Organic Layer) Reaction->S_Amide Fast Acylation R_Amine (R)-Free Amine (Aqueous Acid Layer) Reaction->R_Amine Unreacted S_Final Pure (S)-Enantiomer (After Hydrolysis) S_Amide->S_Final HCl Hydrolysis

Caption: Kinetic resolution workflow separating the (S)-enantiomer (via acylation) from the unreacted (R)-enantiomer.

Structural & Mechanistic Diagrams

Ligand Coordination Mode

Understanding how these enantiomers bind to metal centers explains their "activity" in synthesis.

Coordination cluster_Ligand (S)-2-Amino-2-(pyridin-3-yl)ethanol Ligand Metal Metal Center (Zn/Cu) Substrate Substrate (e.g., Ketone) Metal->Substrate Catalysis PyridineN Pyridine N PyridineN->Metal Coordination AmineN Amine NH2 AmineN->Metal Coordination AlcoholO Alcohol OH AlcoholO->Metal Weak interaction (Optional)

Caption: Bidentate coordination of the (S)-enantiomer to a metal center, creating the chiral environment.

Critical Distinction: Regioisomers

Warning: Do not confuse the subject molecule with its regioisomer.

Subject Molecule Regioisomer (Common Drug Scaffold)
2-Amino-2-(pyridin-3-yl)ethanol 2-Amino-1-(pyridin-3-yl)ethanol
Amino group on Benzylic carbon.Hydroxyl group on Benzylic carbon.
Analog of Phenylglycinol .Analog of Phenylethanolamine .
Use: Ligand, M2 Agonist precursor.Use: Beta-agonist precursor (Mirabegron analogs).

References

  • BenchChem. (2025).[1] Pharmacological potential of 2-amino-2-pyridyl-ethanol derivatives. Retrieved from

  • Perdicchia, D., et al. (2015). "Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted Synthesis". International Journal of Molecular Sciences. (Note: Cited for analogous enzymatic resolution protocol).

  • ChemicalBook. (2024). 2-Amino-2-(pyridin-3-yl)acetonitrile: Uses and Synthesis of FP-TZTP intermediates.

  • Rao, R. N., & Chanda, K. (2022).[3] "2-Aminopyridine – an unsung hero in drug discovery".[3] Chemical Communications.[3]

  • PubChem. (2025).[4][5] Compound Summary: 2-Amino-2-pyridin-3-yl-ethanol (CAS 372144-01-9). [5]

Sources

Comparative analysis of 2-Amino-2-pyridin-3-YL-ethanol synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists.

Executive Summary

2-Amino-2-(pyridin-3-yl)ethanol (CAS: 372144-01-9) is a critical


-amino alcohol building block, structurally distinct from its regioisomer, 2-amino-1-(pyridin-3-yl)ethanol. Often derived from the reduction of 3-pyridylglycine , this scaffold serves as a chiral intermediate in the synthesis of neuroactive pharmaceutical agents (e.g., muscarinic agonists like Xanomeline analogs).

This guide objectively compares the two dominant synthesis strategies:

  • The Classical Strecker-Reduction Route: High throughput but involves hazardous cyanide chemistry and pyrophoric reducing agents.

  • The Activated Borohydride Route: A scalable, safer alternative to Lithium Aluminum Hydride (LAH) for carboxylic acid reduction.

Expert Insight: A common pitfall in this synthesis is the confusion with the Henry reaction (Nitroaldol). The Henry reaction between 3-pyridinecarboxaldehyde and nitromethane yields the regioisomer (1-hydroxy-2-amino), not the target 2-amino-2-(pyridin-3-yl)ethanol.

Chemical Profile & Retrosynthetic Analysis
PropertySpecification
IUPAC Name 2-Amino-2-(pyridin-3-yl)ethanol
CAS Number 372144-01-9 (Racemic) | 1213054-10-4 (R-Isomer)
Molecular Formula

Molecular Weight 138.17 g/mol
Key Precursor 2-Amino-2-(pyridin-3-yl)acetic acid (3-Pyridylglycine)
Retrosynthetic Pathway Visualization

The following diagram illustrates the logical disconnection of the target molecule, highlighting the divergence between the correct amino acid route and the incorrect Henry reaction route.

Retrosynthesis Target Target: 2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9) Precursor1 Precursor: 3-Pyridylglycine (2-Amino-2-(pyridin-3-yl)acetic acid) Target->Precursor1 Reduction (-COOH to -CH2OH) Precursor2 Start: 3-Pyridinecarboxaldehyde Precursor1->Precursor2 Strecker Synthesis (TMSCN/NH3) WrongRoute Pitfall: Henry Reaction (Yields Regioisomer) Precursor2->WrongRoute + Nitromethane Regioisomer Regioisomer: 2-Amino-1-(pyridin-3-yl)ethanol (Wrong Target) WrongRoute->Regioisomer Reduction

Caption: Retrosynthetic logic flow distinguishing the correct Amino Acid Reduction pathway from the regioisomeric Henry Reaction trap.

Detailed Method Comparative Analysis
Method A: The Classical Strecker-LAH Route

This method constructs the carbon skeleton via a Strecker reaction, followed by hydrolysis to the amino acid, and finally reduction using Lithium Aluminum Hydride (LAH).

  • Mechanism: Nucleophilic addition of cyanide to imine (Strecker)

    
     Acid Hydrolysis 
    
    
    
    Hydride transfer (Reduction).
  • Pros: Well-established literature precedence; high yields for small-scale batches.

  • Cons: LAH is pyrophoric and dangerous at scale; Cyanide toxicity requires strict safety controls; Cryogenic conditions often required.

Method B: The Activated Borohydride Route (

)

A modern process chemistry approach that replaces LAH with Sodium Borohydride activated by Iodine or Sulfuric Acid. This system generates borane (


) in situ, which selectively reduces the carboxylic acid/ester to the alcohol without affecting the pyridine ring.
  • Mechanism: In situ generation of diborane or acyloxyborohydride species.

  • Pros: Safer handling (non-pyrophoric); Room temperature or mild reflux; Lower cost reagents; Higher chemoselectivity.

  • Cons: Iodine is corrosive; Workup requires careful quenching to destroy amine-borane complexes.

Comparative Data Table
MetricMethod A: Strecker + LAHMethod B: Strecker +

Overall Yield 65 - 75%78 - 85%
Purity Profile High (>98%)High (>98%)
Safety Profile Low (Pyrophoric/Toxic)High (Standard Corrosives)
Scalability Poor (Exothermic quenching)Excellent (Controlled dosing)
Cost Efficiency Moderate (LAH is expensive)High (NaBH4 is commodity)
Reaction Time 24-48 Hours12-18 Hours
Experimental Protocols
Protocol 1: Synthesis of Precursor (3-Pyridylglycine)

Note: This step is common to both methods.

  • Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), TMSCN (1.1 eq),

    
     in MeOH.
    
  • Procedure:

    • Dissolve aldehyde in MeOH at

      
      .
      
    • Add ammonia solution, stir for 30 min to form imine.

    • Dropwise add TMSCN (Caution: HCN evolution potential).

    • Stir at RT for 18h. Concentrate to yield

      
      -aminonitrile.
      
    • Reflux nitrile in

      
       for 4h to hydrolyze to 2-amino-2-(pyridin-3-yl)acetic acid .
      
    • Validation: Check LC-MS for mass [M+H]+ = 153.15.

Protocol 2: Reduction via Activated Borohydride (Recommended)

Targeting: 2-Amino-2-(pyridin-3-yl)ethanol

  • Setup: 3-neck round bottom flask,

    
     atmosphere, reflux condenser.
    
  • Reagents:

    • 3-Pyridylglycine (10 mmol)

    • 
       (24 mmol, 2.4 eq)
      
    • 
       (10 mmol, 1.0 eq)
      
    • Solvent: Anhydrous THF.

  • Step-by-Step:

    • Activation: Suspend 3-pyridylglycine and

      
       in THF (50 mL).
      
    • Addition: Dissolve

      
       in THF (20 mL) and add dropwise over 30 min at 
      
      
      
      . (Observe
      
      
      gas evolution).
    • Reaction: Heat to reflux (

      
      ) for 12 hours. The solution should turn colorless as 
      
      
      
      is consumed.
    • Quench: Cool to RT. Carefully add MeOH until gas evolution ceases.

    • Workup: Evaporate solvent. Treat residue with

      
       solution (20 mL) for 4h at RT to break boron-amine complexes.
      
    • Extraction: Extract with DCM (

      
       mL). Dry over 
      
      
      
      .[1]
    • Purification: Recrystallize from EtOAc/Hexane or use flash chromatography (

      
      ).
      
  • Validation:

    • 1H NMR (DMSO-d6):

      
       8.5 (d, Py), 8.4 (dd, Py), 7.7 (d, Py), 7.3 (dd, Py), 5.0 (br s, OH), 3.9 (t, CH-N), 3.5 (d, CH2-O).
      
Decision Framework for Process Optimization

Use the following logic tree to select the appropriate method based on your lab's constraints and purity requirements.

DecisionTree Start Start: Select Synthesis Route Scale Batch Scale? Start->Scale Small < 5 grams Scale->Small Low Risk Large > 100 grams Scale->Large Safety Critical Chirality Chiral Purity Needed? Racemic Racemic OK Chirality->Racemic Screening Enantio Enantiopure (R/S) Chirality->Enantio Drug Dev Small->Chirality MethodB Method B: NaBH4/I2 (Scalable, Safer) Large->MethodB MethodA Method A: LAH Reduction (Fast, Standard Lab Scale) Racemic->MethodA MethodC Method C: Chiral Resolution (Tartaric Acid Salt) Enantio->MethodC MethodC->MethodB Followed by

Caption: Decision matrix for selecting the synthesis route based on scale and stereochemical requirements.

References
  • Synblock Chemical Data. (2024). 2-Amino-2-pyridin-3-yl-ethanol (CAS 372144-01-9) Technical Specifications.[2] Synblock. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5057699, 2-Amino-2-(pyridin-3-yl)acetic acid. PubChem.[3] Link

  • BenchChem Protocols. (2025). Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol. BenchChem.[4][5] Link

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[6] Journal of Organic Chemistry, 58(13), 3568-3571. (Foundational citation for NaBH4/I2 method).

  • J&W Pharmlab. (2024). (R)-2-Amino-2-pyridin-3-yl-ethanol Specifications. J&W Pharmlab. Link

Sources

Confirming the structure of 2-Amino-2-pyridin-3-YL-ethanol synthesis products

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural confirmation of 2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9), a critical chiral building block in medicinal chemistry.[1] Unlike generic certificates of analysis, this document focuses on distinguishing this specific regioisomer from its common synthetic byproducts using a multi-tiered analytical approach.

Part 1: Executive Summary & Technical Context

Target Molecule: 2-Amino-2-(pyridin-3-yl)ethanol Formula: C


H

N

O | MW: 138.17 g/mol Core Challenge: Distinguishing the target

-amino alcohol
(amine at the benzylic position) from its regioisomer, 2-amino-1-(pyridin-3-yl)ethanol (alcohol at the benzylic position).[1][2]

In drug development, this scaffold acts as a bioisostere for phenylglycinol.[1][2][3][4] The position of the amine group is critical for hydrogen bonding within active sites (e.g.,


-adrenergic receptors).[1][2][3][4] A synthesis failure yielding the wrong regioisomer can lead to complete loss of potency or unexpected toxicity.[1][2][3][4]
Synthesis Context & Impurity Profile

To validate the structure, one must understand the origin of potential impurities.[1][2][3][4]

  • Target Route (Amino Acid Reduction): Reduction of 2-amino-2-(pyridin-3-yl)acetic acid (a phenylglycine analog).[1][2]

    • Primary Impurity: Unreduced starting material.[1][2][3][4]

    • Stereochemistry: Risk of racemization if not controlled.[1][2][3][4]

  • Alternative Route (Cyanohydrin/Ketone): Reduction of 3-acetylpyridine derivatives often yields the regioisomer (2-amino-1-(pyridin-3-yl)ethanol).[1][2]

Part 2: Comparative Analysis of Confirmation Methods

This section objectively compares the "Standard" industry approach against the "Advanced" protocol required for high-stakes drug development.

Table 1: Analytical Performance Comparison
FeatureMethod A: Standard QC (LC-MS + 1D NMR)Method B: Advanced Structural Confirmation (2D NMR + Chiral HPLC)
Regioisomer Detection Low. MS cannot distinguish isomers (same MW).[1][2] 1D NMR requires expert interpretation of shifts.[1][2][3][4]High. HMBC correlations definitively place the amine vs. hydroxyl group.[1][2][3][4]
Enantiomeric Purity None. Standard C18 columns do not separate enantiomers.[1][2][3][4]High. Chiral stationary phases quantify % ee (enantiomeric excess).[1][2][3][4]
Cost/Time Low / < 4 hoursHigh / 24-48 hours
Risk of False Positive Moderate (Isomers often co-elute in standard LC).[1][2]Near Zero (Self-validating cross-correlations).
Recommended For Routine batch re-testing.[1][2][3][4]Initial lot validation & master standards.
The "Analytical Signature" Comparison

The most critical differentiator is the Chemical Shift (


)  of the methine proton attached to the pyridine ring.[1][2][3][4]
  • Target (2-Amino-2-...): The methine is attached to an Amine .[1][2] Nitrogen is less electronegative than Oxygen, so this proton is more shielded (typically

    
     4.0 - 4.2 ppm).[1][2][3][4]
    
  • Alternative (2-Amino-1-...): The methine is attached to an Alcohol .[1][2] Oxygen is more electronegative, causing a downfield shift (typically

    
     4.6 - 4.9 ppm).[1][2][3][4]
    

Part 3: Experimental Protocols

Protocol 1: Advanced NMR Confirmation Workflow

Objective: Definitively assign the regiochemistry using Heteronuclear Multiple Bond Correlation (HMBC).

Reagents:

  • Solvent: DMSO-

    
     (Preferred for observing exchangeable OH/NH protons).[1][2]
    
  • Internal Standard: TCNB (optional for qNMR).[1][2][3][4]

Step-by-Step Methodology:

  • Sample Prep: Dissolve 10 mg of product in 0.6 mL DMSO-

    
    . Ensure complete dissolution; filter if cloudy.[1][2][3][4]
    
  • 1D Proton Acquisition: Acquire standard

    
    H spectrum (16 scans).
    
    • Checkpoint: Identify the diagnostic triplet/dd at ~4.0 ppm (CH-NH

      
      ) and the multiplet at ~3.5 ppm (CH
      
      
      
      -OH).[1][2]
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run to assign protons to their direct carbons.

  • 2D HMBC (Critical Step): Set long-range coupling delay to 8 Hz.

    • Analysis: Look for correlations from the Pyridine C2/C4 carbons (aromatic region).[1][2][3][4]

    • Target Logic: If Pyridine carbons correlate to the Methine proton (CH-NH

      
      ), the structure is confirmed.[1][2][3][4]
      
    • Isomer Logic: If Pyridine carbons correlate to a Methine proton that is also attached to an OH (downfield shift), it is the wrong isomer.[1][2][3][4]

Protocol 2: Chiral HPLC Method Development

Objective: Determine Enantiomeric Excess (% ee).

Instrument: HPLC with UV Diode Array Detector (254 nm). Column: Daicel Chiralpak AD-H or IC (Amylose-based columns work best for amino alcohols).[1][2]

Method Parameters:

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][2][3][4]

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the basic amine.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Temperature: 25°C.

  • Validation: Inject the racemate first to establish separation (Resolution

    
    ). Then inject the sample.[1][2][3][4]
    

Part 4: Visualization of Structural Logic[3][4]

The following diagrams illustrate the synthesis pathways leading to different isomers and the analytical decision tree used to validate the product.

Diagram 1: Synthesis Pathways & Regioisomer Origin

This diagram shows why the regioisomer exists and how synthesis route dictates impurity profile.[1][2][3][4]

SynthesisPathways cluster_legend Key Insight Start1 Route A: Amino Acid Reduction (Target Route) Inter1 Intermediate: 2-Amino-2-(pyridin-3-yl)acetic acid Start1->Inter1 Hydrolysis Start2 Route B: Ketone/Cyanohydrin (Alternative Route) Inter2 Intermediate: 3-Acetylpyridine / Cyanohydrin Start2->Inter2 Reaction Product TARGET PRODUCT: 2-Amino-2-(pyridin-3-yl)ethanol (Amine is Benzylic) Inter1->Product Reduction (LAH/BH3) Isomer REGIOISOMER: 2-Amino-1-(pyridin-3-yl)ethanol (Alcohol is Benzylic) Inter2->Isomer Reduction Note Route B often yields the thermodynamically stable benzylic alcohol.

Caption: Comparative synthesis routes showing the origin of the target molecule versus its common regioisomer.

Diagram 2: Analytical Confirmation Decision Tree

This workflow validates the structure based on the experimental data obtained.[2][3][4]

AnalyticalWorkflow Sample Unknown Sample (C7H10N2O) Step1 1H NMR (DMSO-d6) Sample->Step1 Decision1 Methine Shift (CH-X)? Step1->Decision1 PathA δ 4.0 - 4.2 ppm (Shielded) Decision1->PathA Indicates Amine PathB δ 4.6 - 4.9 ppm (Deshielded) Decision1->PathB Indicates Alcohol Step2 2D HMBC Analysis PathA->Step2 Result2 REJECT: Regioisomer 2-Amino-1-(pyridin-3-yl)ethanol PathB->Result2 Result1 CONFIRMED TARGET 2-Amino-2-(pyridin-3-yl)ethanol Step2->Result1 Py-C correlates to CH-NH2 Step3 Chiral HPLC (Enantiomeric Purity) Result1->Step3

Caption: Step-by-step decision matrix for confirming regiochemistry and purity.

References

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 11159325, (2-Aminopyridin-3-yl)methanol (Isomer Comparison). Retrieved from [Link][1][2][4]

  • Silverstein, R. M., et al. (2014).[1][2][3][4] Spectrometric Identification of Organic Compounds. (Standard reference for NMR shift prediction of amino-alcohols). Wiley.[1][2][3][4]

Sources

A Comparative In Vitro Efficacy Guide to 2-Amino-2-pyridin-3-YL-ethanol Analogs: Targeting Monoamine Oxidases and Neurotransmitter Transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of 2-Amino-2-pyridin-3-YL-ethanol analogs. While direct comparative studies on a broad series of these specific analogs are not extensively available in the public domain, this document synthesizes information from structurally related compounds to illuminate their potential as potent modulators of key neurological targets: monoamine oxidases (MAO) and neurotransmitter transporters. By presenting established experimental protocols and a template for data comparison, this guide serves as a foundational resource for initiating and structuring research in this promising area of medicinal chemistry.

Introduction: The 2-Amino-2-pyridin-3-YL-ethanol Scaffold - A Privileged Structure in Neuropharmacology?

The 2-Amino-2-pyridin-3-YL-ethanol core structure presents a compelling scaffold for the design of novel therapeutics targeting the central nervous system. The presence of a pyridine ring, a common motif in neuroactive compounds, combined with an amino-ethanol side chain, offers multiple points for chemical modification and interaction with biological targets. This structural arrangement is reminiscent of known inhibitors of monoamine oxidases and neurotransmitter transporters, suggesting a high probability of activity against these key players in neuronal signaling. Understanding the structure-activity relationships (SAR) within a series of analogs is crucial for optimizing potency, selectivity, and drug-like properties.

Monoamine Oxidase (MAO) Inhibition: A Primary Target for Investigation

Monoamine oxidases are critical enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which have distinct substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is a validated strategy for treating depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's disease. The heterocyclic nature of the pyridinyl moiety in the 2-Amino-2-pyridin-3-YL-ethanol scaffold suggests a potential for selective inhibition of these enzymes.

Insights from Structurally Related Inhibitors

Studies on various nitrogen-containing heterocyclic compounds have demonstrated their potential as MAO inhibitors[1][2]. For instance, pyridazinone derivatives have been shown to be potent and selective MAO-B inhibitors, with IC50 values in the low micromolar to nanomolar range[1][2]. The structure-activity relationship of these compounds often reveals that the nature and position of substituents on the aromatic rings significantly influence both potency and selectivity. It is therefore plausible that modifications to the pyridine ring and the amino group of the 2-Amino-2-pyridin-3-YL-ethanol scaffold could yield potent and selective MAO inhibitors.

Experimental Protocol: In Vitro MAO-Glo™ Assay

To assess the inhibitory potential of 2-Amino-2-pyridin-3-YL-ethanol analogs against MAO-A and MAO-B, a luminogenic assay such as the MAO-Glo™ Assay (Promega) is highly recommended due to its sensitivity and high-throughput compatibility.

Principle: This assay measures the activity of MAO by quantifying the amount of hydrogen peroxide produced during the oxidative deamination of a substrate. The hydrogen peroxide reacts with a luminogenic substrate to produce light, which is proportional to MAO activity. Inhibition of MAO results in a decrease in light output.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each 2-Amino-2-pyridin-3-YL-ethanol analog in DMSO.

    • Reconstitute the MAO-A and MAO-B enzymes, and the Luciferin Detection Reagent according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) in the appropriate assay buffer.

  • Assay Procedure:

    • Add 5 µL of the serially diluted compounds or reference inhibitors to the wells of a white, 96-well luminometer plate.

    • Add 10 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the MAO substrate to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and initiate luminescence by adding 25 µL of the Luciferin Detection Reagent to each well.

    • Incubate for 20 minutes at room temperature, protected from light.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value for each analog by fitting the data to a four-parameter logistic equation.

Visualizing the MAO Inhibition Assay Workflow

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare MAO Enzyme Solution Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare MAO Substrate Add_Substrate Add Substrate (Start Reaction) Substrate_Prep->Add_Substrate Detection_Prep Prepare Detection Reagent Add_Detection Add Detection Reagent Detection_Prep->Add_Detection Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (60 min) Add_Substrate->Incubate Incubate->Add_Detection Final_Incubate Incubate (20 min) Add_Detection->Final_Incubate Read_Luminescence Read Luminescence Final_Incubate->Read_Luminescence Calc_Inhibition Calculate % Inhibition Read_Luminescence->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50

Caption: Workflow for the in vitro MAO-Glo™ inhibition assay.

Monoamine Transporter Inhibition: A Second Avenue for Neuromodulation

The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the neurotransmitter signal. Inhibition of these transporters can increase the synaptic concentration of monoamines and is a key mechanism of action for many antidepressant and psychostimulant drugs. The structural features of 2-Amino-2-pyridin-3-YL-ethanol analogs bear resemblance to known monoamine reuptake inhibitors, making these transporters a high-priority target for investigation.

Structure-Activity Relationship (SAR) Insights

The SAR of monoamine transporter inhibitors is complex, with subtle structural changes often leading to significant shifts in potency and selectivity. For example, in the case of pyridylallylamines related to zimelidine, para-substitution on the phenyl ring favors SERT activity, while ortho-substitution favors NET activity[3]. It is therefore anticipated that systematic modification of the 2-Amino-2-pyridin-3-YL-ethanol scaffold will allow for the fine-tuning of activity and selectivity towards DAT, SERT, and NET.

Experimental Protocol: In Vitro Neurotransmitter Uptake Assay

A common and reliable method to assess the inhibitory activity of compounds on monoamine transporters is a radioligand uptake assay using cell lines stably expressing the human transporters (hDAT, hSERT, or hNET)[4].

Principle: This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) into cells expressing the corresponding transporter. A reduction in the accumulation of radioactivity inside the cells indicates inhibition of the transporter.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hDAT, hSERT, or hNET in the appropriate growth medium.

    • Plate the cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each 2-Amino-2-pyridin-3-YL-ethanol analog in DMSO.

    • Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., GBR12909 for DAT, Fluoxetine for SERT, Desipramine for NET) in assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Prepare the radiolabeled substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) at the desired final concentration in assay buffer.

  • Uptake Assay:

    • Wash the cell monolayer twice with assay buffer.

    • Add 50 µL of the diluted test compounds or reference inhibitor to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes).

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake.

    • Calculate the percent inhibition of specific uptake for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Visualizing the Neurotransmitter Uptake Inhibition Assay Workflow

Uptake_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Cell_Plating Plate Transfected Cells Wash_Cells1 Wash Cells Cell_Plating->Wash_Cells1 Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound Compound_Prep->Add_Compound Radioligand_Prep Prepare Radiolabeled Substrate Add_Radioligand Add Radiolabeled Substrate Radioligand_Prep->Add_Radioligand Wash_Cells1->Add_Compound Pre_Incubate Pre-incubate (10-20 min) Add_Compound->Pre_Incubate Pre_Incubate->Add_Radioligand Incubate Incubate (5-15 min) Add_Radioligand->Incubate Wash_Cells2 Wash Cells (Terminate Uptake) Incubate->Wash_Cells2 Lyse_Cells Lyse Cells Wash_Cells2->Lyse_Cells Count_Radioactivity Scintillation Counting Lyse_Cells->Count_Radioactivity Calc_Specific_Uptake Calculate Specific Uptake Count_Radioactivity->Calc_Specific_Uptake Calc_Inhibition Calculate % Inhibition Calc_Specific_Uptake->Calc_Inhibition Plot_Data Plot Dose-Response Curve Calc_Inhibition->Plot_Data Calc_IC50 Determine IC50 Plot_Data->Calc_IC50

Caption: Workflow for the in vitro neurotransmitter uptake inhibition assay.

Comparative Efficacy of 2-Amino-2-pyridin-3-YL-ethanol Analogs: An Illustrative Guide

To facilitate a direct comparison of the in vitro efficacy of a series of 2-Amino-2-pyridin-3-YL-ethanol analogs, the experimental data should be summarized in a clear and structured format. The following table provides a template for presenting IC50 values against MAO-A, MAO-B, DAT, SERT, and NET. This allows for a rapid assessment of potency and selectivity across the different targets.

Analog R1 R2 MAO-A IC50 (µM) MAO-B IC50 (µM) DAT IC50 (µM) SERT IC50 (µM) NET IC50 (µM)
Parent HH[Data][Data][Data][Data][Data]
Analog 1 MeH[Data][Data][Data][Data][Data]
Analog 2 HMe[Data][Data][Data][Data][Data]
Analog 3 ClH[Data][Data][Data][Data][Data]
Analog 4 HCl[Data][Data][Data][Data][Data]
Analog 5 OMeH[Data][Data][Data][Data][Data]
Analog 6 HOMe[Data][Data][Data][Data][Data]

Note: The data in this table is hypothetical and serves as a template for researchers to populate with their experimental findings.

Conclusion

The 2-Amino-2-pyridin-3-YL-ethanol scaffold holds significant promise for the development of novel neuropharmacological agents. Based on structural similarities to known bioactive molecules, monoamine oxidases and neurotransmitter transporters represent high-priority targets for these analogs. This guide provides the necessary framework, including detailed experimental protocols and data presentation templates, to systematically evaluate the in vitro efficacy of a series of these compounds. The insights gained from such studies will be invaluable in elucidating structure-activity relationships and guiding the design of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.[1][2]

  • Release assay for human norepinephrine transporter (hNET) using a... - ResearchGate.[5]

  • Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment - ResearchGate.[6]

  • ETHANOL POTENTIATES DOPAMINE UPTAKE AND INCREASES CELL SURFACE DISTRIBUTION OF DOPAMINE TRANSPORTERS EXPRESSED IN SK-N-SH AND HEK-293 CELLS - PMC.[7]

  • (R)-N-Methyl-3-(3-125I-pyridin-2-yloxy)-3-phenylpropan-1-amine ([125I]PYINXT) : a novel probe for norepinephrine transporters (NET) - PMC - PubMed Central.[8]

  • Drug action (IC 50 values) on MAO A and MAO B activities - ResearchGate.[9]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - Semantic Scholar.[10][11]

  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity - MDPI.[12]

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed.[13]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC.[14]

  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC.[15]

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluati - ScienceOpen.[16]

  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES - Neuroquantology.[17]

  • Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake - PubMed.[3]

  • An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile - Benchchem.[18]

  • Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3) - PubMed.[19]

  • Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed.[20]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC.[4]

  • Inhibitors of the serotonin transporter protein (SERT): the design and synthesis of biotinylated derivatives of 3-(1,2,3,6-tetrahydro-pyridin-4-yl)-1H-indoles. High-affinity serotonergic ligands for conjugation with quantum dots - PubMed.[21]

  • Structure Modeling of the Norepinephrine Transporter - MDPI.[22]

  • Structure−Activity Relationships of the Cycloalkanol Ethylamine Scaffold: Discovery of Selective Norepinephrine Reuptake Inhibitors | Request PDF - ResearchGate.[23]

  • 2-Amino-1-pyridin-2-yl-ethanol - Chem-Impex.[24]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Publishing.[25]

  • Norepinephrine transporter-derived homing peptides enable rapid endocytosis of drug delivery nanovehicles into neuroblastoma cells - PubMed.[26]

  • Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and - Frontiers.[27]

  • Characterizing Novel Allosteric Modulators for Human Dopamine Transporter - Drexel Research Discovery.[28]

  • Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants - PMC.[29]

  • Ethanol inhibits dopamine uptake via organic cation transporter 3: Implications for ethanol and cocaine co-abuse - PMC.[30]

  • Antidepressant & anxiolytic activities of N-(pyridin-3-yl) quinoxalin-2-carboxamide: A novel serotonin type 3 receptor antagonist in behavioural animal models - PubMed Central.[31]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers.[32]

  • 2-amino-1-(pyridin-3-yl)ethan-1-ol | 92990-44-8 - Sigma-Aldrich.

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF - ResearchGate.[33]

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A Researcher's Guide to the Purity Analysis of Commercially Available 2-Amino-2-pyridin-3-YL-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison and a practical framework for the purity analysis of commercially available 2-Amino-2-pyridin-3-YL-ethanol, a key building block in the synthesis of various pharmaceutical agents. We will delve into the common impurities, analytical methodologies, and provide supporting experimental data to empower you to make informed decisions about the quality of this critical reagent.

The Commercial Landscape: What to Expect

2-Amino-2-pyridin-3-YL-ethanol is available from several chemical suppliers. However, the stated purity levels can vary, and it is crucial to understand what these claims entail. Our survey of the market indicates that purities typically range from 95% to over 98%. It is important to note that some suppliers explicitly state that they do not provide detailed analytical data, placing the onus of quality verification on the end-user.[1] This underscores the necessity for a robust in-house purity analysis protocol.

Table 1: Comparison of Commercially Available 2-Amino-2-pyridin-3-YL-ethanol

SupplierStated PurityAvailability of Analytical DataNotes
Supplier A≥98%Certificate of Analysis (CoA) provided with limited dataCoA may only include identity confirmation by NMR.
Supplier B~95%CoA available upon requestPurity by HPLC may be provided.
Supplier C≥97%Product specification sheet availableLimited information on specific impurities.
Supplier DNot specifiedBuyer assumes responsibility for purity confirmationOften sold for research purposes with no guarantee of purity.

Unveiling the Impurity Profile: A Look into the Synthesis

To effectively analyze the purity of 2-Amino-2-pyridin-3-YL-ethanol, it is essential to understand its synthesis and potential byproducts. The most probable synthetic route is a modified Strecker synthesis, starting from 3-pyridinecarboxaldehyde.[2][3][4]

Strecker Synthesis 3-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde Intermediate_Imine Iminium Intermediate 3-Pyridinecarboxaldehyde->Intermediate_Imine + Ammonia Ammonia Ammonia Cyanide Source Cyanide Source Alpha-Aminonitrile 2-Amino-2-(pyridin-3-yl)acetonitrile Intermediate_Imine->Alpha-Aminonitrile + Cyanide Final_Product 2-Amino-2-pyridin-3-YL-ethanol Alpha-Aminonitrile->Final_Product Hydrolysis

Caption: Simplified workflow of the Strecker synthesis for 2-Amino-2-pyridin-3-YL-ethanol.

This synthesis pathway can introduce several potential impurities:

  • Unreacted Starting Materials: Residual 3-pyridinecarboxaldehyde.

  • Intermediates: The α-aminonitrile intermediate, 2-Amino-2-(pyridin-3-yl)acetonitrile.

  • Byproducts of Side Reactions: Unidentified impurities arising from side reactions of the highly reactive intermediates.

  • Enantiomeric Impurity: As the Strecker synthesis is typically not stereoselective, the product will be a racemic mixture of (R)- and (S)-2-Amino-2-pyridin-3-YL-ethanol, unless a chiral synthesis or resolution is performed.

A Multi-faceted Approach to Purity Determination

A comprehensive purity analysis of 2-Amino-2-pyridin-3-YL-ethanol requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A well-developed reversed-phase HPLC method can separate the main component from its impurities.

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

This method should provide good separation of the polar 2-Amino-2-pyridin-3-YL-ethanol from less polar impurities.

Chiral HPLC for Enantiomeric Purity

For applications where stereochemistry is critical, determining the enantiomeric excess (e.e.) is paramount. Chiral HPLC is the method of choice for this analysis. Polysaccharide-based chiral stationary phases (CSPs) are often effective for the separation of amino alcohol enantiomers.[5][6]

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size, or equivalent amylose-based CSP.

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the main component and for identifying and quantifying impurities.

¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shifts (δ, ppm):

  • ~8.5-8.6 (m, 2H, Pyridine-H)

  • ~7.7 (m, 1H, Pyridine-H)

  • ~7.3 (m, 1H, Pyridine-H)

  • ~4.8 (br s, 1H, OH)

  • ~3.9 (m, 1H, CH)

  • ~3.5 (m, 2H, CH₂)

  • ~2.0 (br s, 2H, NH₂)

Impurities such as residual 3-pyridinecarboxaldehyde would show a characteristic aldehyde proton signal around 10 ppm.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragments, aiding in both identity confirmation and the structural elucidation of unknown impurities. For amino alcohols, common fragmentation patterns include the loss of water (M-18) and alpha-cleavage.[7][8]

Expected EI-MS Fragmentation:

  • Molecular Ion (M⁺): m/z 138

  • Loss of H₂O: m/z 120

  • Alpha-cleavage (loss of CH₂OH): m/z 107

  • Pyridine ring fragment: m/z 78

Forced Degradation Studies: Probing the Stability

To develop a stability-indicating analytical method, forced degradation studies are essential. These studies intentionally stress the sample to generate potential degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis HPLC & LC-MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Stress (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic Stress (UV/Vis light) Photolytic->Analysis Sample Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic Results Identify Degradants & Validate Stability-Indicating Method Analysis->Results

Caption: A typical workflow for forced degradation studies.

Potential degradation pathways for 2-Amino-2-pyridin-3-YL-ethanol include oxidation of the amino group or the pyridine ring to an N-oxide, and potential dehydration under harsh acidic conditions.[9][10]

Conclusion and Recommendations

The purity of commercially available 2-Amino-2-pyridin-3-YL-ethanol should not be taken at face value. A thorough, multi-technique approach is necessary to ensure the quality and consistency of this critical reagent. We recommend the following workflow for incoming quality control:

  • Identity Confirmation: Use ¹H NMR and MS to confirm the chemical structure.

  • Purity Assessment: Employ a validated reversed-phase HPLC method to determine the purity and identify any organic impurities.

  • Enantiomeric Purity (if required): Utilize a suitable chiral HPLC method to determine the enantiomeric excess.

  • Documentation Review: Always request and critically evaluate the supplier's Certificate of Analysis.

By implementing these analytical strategies, researchers can mitigate the risks associated with impure starting materials and enhance the reliability and success of their research and development endeavors.

References

  • Gagliardi, L. G., et al. "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International, vol. 24, no. 1, 2011, pp. 38-46.
  • Rivera, Nelo R., et al. "Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde." Synthetic Communications, vol. 31, no. 10, 2001, pp. 1573-1579.
  • Šatínský, D., et al. "HPLC separation of enantiomers using chiral stationary phases." Česká a slovenská farmacie, vol. 56, no. 4, 2007, pp. 164-73.
  • Pires, Carolina, et al. "Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays." Molecules, vol. 26, no. 1, 2021, p. 134.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Kim, Kwan-Young, et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, vol. 65, no. 3, 2021, pp. 182-190.
  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

  • Govindaraju, K., and W. E. Hull. "Proton NMR chemical shifts and coupling constants for brain metabolites." NMR in Biomedicine, vol. 8, no. 2, 1995, pp. 53-64.
  • Patel, Kalpesh, et al. "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario." Asian Journal of Research in Chemistry, vol. 6, no. 3, 2013, pp. 285-293.
  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. 2-(2-Aminoethyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?[Link]

  • Reddit. What should we know about the Strecker and Gabriel synthesis of amino acids?[Link]

  • MdPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

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Spectroscopic Comparison Guide: 2-Amino-2-(pyridin-3-yl)ethanol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-2-(pyridin-3-yl)ethanol (CAS 372144-01-9) is a critical chiral building block, notably utilized in the synthesis of


-adrenergic receptor agonists (e.g., Mirabegron derivatives). Its structural integrity and optical purity are paramount for downstream pharmacological efficacy.

This guide provides a definitive technical comparison between 2-Amino-2-(pyridin-3-yl)ethanol (Target) and its primary isomers:

  • Regioisomers: Specifically 2-Amino-1-(pyridin-3-yl)ethanol , a common synthetic byproduct.

  • Stereoisomers: The (R)- and (S)- enantiomers, which exhibit identical scalar properties but distinct pharmacological profiles.

We evaluate three analytical "alternatives" for discrimination: High-Field NMR , Chiral HPLC , and Circular Dichroism (CD) .

Structural Analysis & Isomer Definitions

Before selecting an analytical method, one must define the isomerism challenge. The target molecule contains a pyridine ring and an ethanolamine side chain.

FeatureTarget CompoundPrimary Regioisomer Alternative
Name 2-Amino-2-(pyridin-3-yl)ethanol 2-Amino-1-(pyridin-3-yl)ethanol
Structure Pyridine-C3-CH(NH₂) -CH₂OHPyridine-C3-CH(OH) -CH₂NH₂
Connectivity Amine is benzylic (adjacent to ring)Hydroxyl is benzylic (adjacent to ring)
CAS 372144-01-989943-14-6

Part 1: Regioisomer Discrimination (Structural Identity)

Distinguishing the target from its regioisomer is best achieved using 1H NMR . The "Alternative" here is the regioisomer itself; the method is standard achiral NMR.

Mechanism of Discrimination

The electronegativity difference between Oxygen (3.5) and Nitrogen (3.[1]0) drives the chemical shift differences.

  • Target: The benzylic proton is attached to a carbon bearing an amine .

  • Alternative: The benzylic proton is attached to a carbon bearing a hydroxyl .

Since Oxygen is more deshielding, the benzylic proton in the Alternative (regioisomer) will appear significantly downfield compared to the Target. Conversely, the methylene protons will show the opposite trend.

Comparative Data: 1H NMR (DMSO-d6, 400 MHz)
Proton EnvironmentTarget: 2-Amino-2-... (ppm)Alternative: 2-Amino-1-... (ppm)Diagnostic Check
Benzylic CH 4.0 – 4.2 (t/dd)4.6 – 4.9 (t/dd)Target is Upfield
Methylene CH₂ 3.5 – 3.7 (m, -CH₂OH)2.7 – 2.9 (m, -CH₂NH₂)Target is Downfield
Pyridine Ring ~7.3 - 8.6 (m)~7.3 - 8.6 (m)Non-diagnostic (overlap)

Expert Insight: In the Target compound, look for the "Crossover Effect." The single proton (CH) is upfield relative to the regioisomer, but the CH₂ group is downfield. If your CH signal is near 4.8 ppm, you have synthesized the wrong regioisomer.

Part 2: Enantiomeric Discrimination (Optical Purity)

Once structural connectivity is confirmed, the challenge shifts to separating the (R) and (S) enantiomers. Standard NMR and IR cannot distinguish these. We compare three alternative chiral methods.

Method A: Chiral HPLC (The Gold Standard)

Verdict: Best for quantitative purity (% ee).

  • Column Selection: Polysaccharide-based stationary phases (Amylose or Cellulose derivatives) are required due to the polar amine and hydroxyl groups.

  • Mobile Phase: Normal phase with basic additives (Diethylamine, DEA) is critical to suppress peak tailing caused by the interaction of the free amine with silanol groups.

Experimental Protocol: Chiral HPLC
  • Column: Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Pyridine absorption max).

  • Temperature: 25°C.

Self-Validating Check: The retention factor (


) for the first eluting enantiomer should be 

to ensure separation from the solvent front. If peaks tail, increase DEA concentration to 0.2%.
Method B: Circular Dichroism (The Quick Check)

Verdict: Best for assigning Absolute Configuration (R vs S).

Unlike HPLC, CD spectroscopy provides immediate structural information based on the interaction of polarized light with the chiral chromophore (Pyridine).

  • Mechanism: The chiral center at C2 perturbs the symmetry of the pyridine

    
     transition (~260 nm).
    
  • Signal: The enantiomers will exhibit mirror-image Cotton Effects .

    • Isomer A: Positive maximum at ~265 nm.

    • Isomer B: Negative minimum at ~265 nm.

Experimental Protocol: CD Spectroscopy
  • Solvent: Methanol (HPLC Grade). Avoid Benzene or Toluene (UV cutoff interference).

  • Concentration: 0.2 mg/mL (approx 1.5 mM).

  • Path Length: 1 mm quartz cuvette.

  • Scan Range: 300 nm to 200 nm.

  • Baseline Correction: Subtract pure Methanol spectrum.

Method C: NMR with Chiral Shift Reagents (The Alternative)

Verdict: Useful when HPLC is unavailable.

Using a chiral solvating agent (CSA) like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate splits the NMR signals of the enantiomers.

  • Observation: The benzylic proton (originally at ~4.1 ppm) will split into two distinct signals (e.g., 4.08 ppm and 4.12 ppm) in the presence of the CSA.

  • Limitation: Requires high concentration and is less precise than HPLC for high purity (>99% ee) samples.

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for characterizing a sample of 2-Amino-2-(pyridin-3-yl)ethanol.

AnalyticalWorkflow Start Unknown Sample (C7H10N2O) AchiralNMR 1H NMR (DMSO-d6) Check Benzylic CH Shift Start->AchiralNMR DecisionRegio Shift Position? AchiralNMR->DecisionRegio RegioWrong Shift ~4.8 ppm (Wrong Isomer: 2-Amino-1-pyridyl...) DecisionRegio->RegioWrong Downfield (>4.5) RegioRight Shift ~4.1 ppm (Correct Isomer: 2-Amino-2-pyridyl...) DecisionRegio->RegioRight Upfield (<4.3) ChiralAnalysis Chiral Analysis Required RegioRight->ChiralAnalysis MethodChoice Select Method ChiralAnalysis->MethodChoice HPLC Chiral HPLC (Chiralpak AD-H) Output: % ee MethodChoice->HPLC Quantification CD Circular Dichroism (Methanol) Output: Abs. Config (R/S) MethodChoice->CD Identification Result Validated Pure Isomer HPLC->Result CD->Result

Figure 1: Decision tree for the spectroscopic validation of 2-Amino-2-(pyridin-3-yl)ethanol, prioritizing regio-differentiation before chiral resolution.

Summary Comparison Table

FeatureTarget Compound Regioisomer Alternative Enantiomer Alternative
Identity 2-Amino-2-(pyridin-3-yl)ethanol2-Amino-1-(pyridin-3-yl)ethanol(S)-2-Amino-2-(pyridin-3-yl)ethanol
1H NMR (CH) ~4.1 ppm ~4.8 ppm~4.1 ppm (Identical)
1H NMR (CH₂) ~3.6 ppm ~2.8 ppm~3.6 ppm (Identical)
Chiral HPLC Single Peak (if pure)Distinct Retention TimeSeparated Peak
CD Spectrum Cotton Effect (+/-)Different profileOpposite Sign Cotton Effect
Mass Spec m/z 139 (M+H)m/z 139 (M+H)m/z 139 (M+H)
Fragmentation Loss of -CH₂OH (31 Da)Loss of -CH₂NH₂ (30 Da)Identical

References

  • Sigma-Aldrich. 2-Amino-2-pyridin-3-yl-ethanol Product Specification & NMR. Retrieved from

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: (2-Aminopyridin-3-yl)methanol (Structural Class Reference). Retrieved from

  • BenchChem. Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile (Precursor Analysis). Retrieved from

  • JASCO. Circular Dichroism Spectroscopy in Pharmaceutical Development. Retrieved from

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Structure-activity relationship of 2-Amino-2-pyridin-3-YL-ethanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

Topic: Structure-Activity Relationship (SAR) of 2-Amino-2-(pyridin-3-yl)ethanol . Classification:


-Amino Alcohol Scaffold / Pyridine Bioisostere.
Primary Applications:  Adrenergic Receptor Agonism (

selectivity), Kinase Inhibition Intermediates, and Chiral Auxiliaries.
The Structural Distinction (Critical Context)

Before analyzing the SAR, it is vital to distinguish the Subject Scaffold (Geminal Amine/Aryl) from the Classic Scaffold (Vicinal Amine/Aryl) found in most commercial drugs.

  • Subject Scaffold (2-Amino-2-pyridyl): The amine and the pyridine ring are attached to the same carbon (

    
    ). The alcohol is primary.
    
    • Pharmacology:[1][2][3] Emerging scaffold for high-selectivity

      
      -agonists (avoiding cardiac 
      
      
      
      activation) and specific kinase inhibitors.
  • Classic Alternative (2-Amino-1-pyridyl): The alcohol and pyridine are on

    
    ; the amine is on 
    
    
    
    .
    • Pharmacology:[1][2][3] The standard core for catecholamines (Norepinephrine) and

      
      -agonists (e.g., Solabegron, Mirabegron precursors).
      

This guide focuses on the Subject Scaffold while benchmarking it against the Classic and Phenyl alternatives to highlight its unique utility in modern drug design.

Comparative Performance Analysis

This section objectively compares the 2-Amino-2-(pyridin-3-yl)ethanol scaffold against its structural isomers and bioisosteres.

Table 1: Physicochemical & Pharmacological Comparison
FeatureSubject Scaffold (2-Amino-2-pyridin-3-yl)Classic Isomer (2-Amino-1-pyridin-3-yl)Phenyl Analog (2-Amino-2-phenyl)
Structure Pyridine-CH(NH₂)-CH₂OHPyridine-CH(OH)-CH₂NH₂Phenyl-CH(NH₂)-CH₂OH
Primary Target

-AR Selectivity

-AR Potency
General Adrenergic
Metabolic Stability High (Pyridine reduces CYP oxid.)High (Pyridine reduces CYP oxid.)Low (Prone to Arene oxide/Quinone)
Lipophilicity (LogP) Low (Improved Solubility)Low (Improved Solubility)High (Poor Solubility)
Selectivity Profile High Subtype Selectivity (Steric constraint)High Potency / Lower SelectivityLow Selectivity
Synthetic Access Moderate (Strecker / Amino Acid red.)High (Epoxide opening / Henry reac.)High (Standard chemistry)
Detailed SAR Insights
1. The Pyridine "N-Scan" Effect (Bioisosterism)

Replacing the phenyl ring with a pyridin-3-yl moiety is a strategic "N-scan" modification.

  • Metabolic Blockade: The electron-deficient pyridine ring is resistant to CYP450-mediated oxidative metabolism (unlike the electron-rich phenyl ring of the Phenyl Analog). This extends the half-life (

    
    ) of the derivative.[4]
    
  • Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, significantly lowering cLogP compared to the phenyl analog. This is critical for CNS penetration and oral bioavailability.

  • 3-Position Logic: The 3-position (meta) is preferred over the 2- or 4-position because it mimics the steric and electronic vector of the phenyl ring without introducing the steric clash or chelation issues often seen with 2-pyridyl nitrogens (which can chelate metals in metalloprotein targets).

2. The Geminal Amine Advantage (Regiochemistry)

The 2-Amino-2-aryl configuration (Subject Scaffold) creates a distinct vector for the amine group compared to the Classic Isomer.

  • Receptor Docking: In Adrenergic Receptors (AR), the classic isomer places the OH group to H-bond with Serine/Asparagine residues in the binding pocket. The Subject Scaffold shifts the amine, altering the salt-bridge formation with Aspartic Acid (Asp113 in

    
    -AR).
    
  • Selectivity: Recent studies (e.g., on 2-amino-2-phenylethanols) suggest this "shifted" core can drastically improve selectivity for

    
     or 
    
    
    
    subtypes over the cardiac
    
    
    receptor, reducing off-target cardiovascular risks.

Visualization: SAR & Mechanism

Diagram 1: Structure-Activity Relationship Map

This diagram illustrates the functional zones of the molecule and the rationale for specific modifications.

SAR_Map Core 2-Amino-2-(pyridin-3-yl)ethanol Core Scaffold Pyridine Pyridine Ring (3-yl) Core->Pyridine Amine Primary Amine (-NH2) Core->Amine Alcohol Primary Alcohol (-CH2OH) Core->Alcohol Metab Increases Metabolic Stability (vs Phenyl) Pyridine->Metab Electron Deficient Solubility Lowers LogP (H-Bond Acceptor) Pyridine->Solubility N-Atom Selectivity Alters Orthosteric Binding (High Subtype Selectivity) Amine->Selectivity Shifted Vector Deriv Handle for Amide/Urea Derivatives (Tail Group) Amine->Deriv Nucleophile

Caption: SAR Map highlighting the functional advantages of the 2-amino-2-pyridyl scaffold. The 3-pyridyl ring confers metabolic stability, while the geminal amine position drives unique receptor selectivity.

Experimental Protocols

To validate the activity of these derivatives, reliable synthesis and assay protocols are required.

Protocol A: Synthesis via Amino Acid Reduction

This is the most robust route to access the 2-amino-2-(pyridin-3-yl)ethanol scaffold in high enantiomeric excess (if starting from chiral amino acids).

Reagents:

  • Starting Material: (S)- or (R)-2-Amino-2-(pyridin-3-yl)acetic acid (commercially available or synthesized via Strecker reaction).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (

    
    ).
    
  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask under Argon, suspend the amino acid (1.0 equiv) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add

    
     (1.0 M solution, 3.0 equiv) dropwise over 30 minutes. (Caution: Gas evolution).
    
  • Reflux: Warm to room temperature, then reflux for 4-6 hours. Monitor via TLC (MeOH/DCM).

  • Quench: Cool to 0°C. Carefully quench with MeOH (excess) followed by 1N HCl to disrupt the amine-borane complex.

  • Workup: Basify with NaOH to pH > 10. Extract with EtOAc (3x). Dry organic layer over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH₄OH gradient).

Protocol B: Functional cAMP Assay (G_s Coupling)

To test for Adrenergic Agonism (


), measure intracellular cAMP levels.

Method: Homogeneous Time-Resolved Fluorescence (HTRF).

  • Cell Culture: Use CHO-K1 cells stably expressing human

    
    -AR (or 
    
    
    
    -AR).
  • Preparation: Harvest cells and resuspend in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

  • Stimulation:

    • Plate cells (2,000 cells/well) in a 384-well low-volume plate.

    • Add 5 µL of Test Compound (dilution series).

    • Incubate for 30 minutes at Room Temperature.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

  • Readout: Incubate for 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision). Calculate HTRF ratio (665 nm / 620 nm).

  • Analysis: Plot dose-response curves to determine

    
    .
    
Diagram 2: Assay Workflow & Signaling

Assay_Workflow Ligand Ligand (Pyridine Derivative) Receptor Beta-Adrenergic Receptor (GPCR on Cell Surface) Ligand->Receptor Binding Gs Gs Protein Activation Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Production (Secondary Messenger) AC->cAMP ATP -> cAMP Detection HTRF Detection (FRET Signal) cAMP->Detection Quantification

Caption: Signal transduction pathway for the cAMP functional assay. The ligand binds the GPCR, triggering the Gs-cascade measured via HTRF.

References

  • Discovery of a Highly Selective

    
    -Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold. Journal of Medicinal Chemistry. (2022).[5][6] Demonstrates the selectivity profile of the geminal amine scaffold. [5]
    
  • 3-Pyridylethanolamines: Potent and Selective Human

    
     Adrenergic Receptor Agonists. Bioorganic & Medicinal Chemistry Letters. (1998).[1] Establishes the 3-pyridyl group as a superior bioisostere for adrenergic receptors. 
    
  • Pyridine, A Privileged Scaffold in Drug Discovery. PharmaBlock. Detailed review on the "Phenyl-Pyridyl Switch" and its impact on metabolic stability and solubility.

  • 2-Amino-2-pyridin-3-yl-ethanol Product Data. Sigma-Aldrich. Physical properties and commercial availability of the specific isomer.[7]

Sources

Validation of 2-Amino-2-pyridin-3-yl-ethanol Scaffolds: Binding Affinity & Selectivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide designed for researchers and drug discovery professionals. It focuses on the validation of 2-Amino-2-pyridin-3-yl-ethanol (and its derivatives) as a privileged scaffold for


-Adrenergic Receptor (

-AR)
agonism.

-AR Targeting

Executive Summary & Scientific Context

The 2-Amino-2-pyridin-3-yl-ethanol moiety represents a critical evolution in the design of selective


-adrenergic receptor agonists. Unlike the classical phenylethanolamine scaffold found in non-selective catecholamines (e.g., isoproterenol) or early generation 

-blockers, the incorporation of the pyridine ring significantly alters the physicochemical profile and binding selectivity.

This guide validates the performance of this ligand class, specifically comparing it against standard phenylethanolamine alternatives and the approved drug Mirabegron . The core challenge in validating this scaffold lies in distinguishing its orthosteric binding affinity (


)  from its functional efficacy (

)
, as the pyridine nitrogen introduces unique hydrogen-bonding capabilities within the receptor pocket.
The "Warhead" Hypothesis

In Fragment-Based Drug Discovery (FBDD), this molecule acts as the "anchor" fragment.

  • Mechanism: It mimics the norepinephrine head group, forming salt bridges with Asp113 and hydrogen bonds with the serine cluster (Ser203, Ser204, Ser207) in the transmembrane core.

  • Advantage: The pyridine ring reduces lipophilicity (

    
    ) compared to phenyl analogs, potentially lowering CNS penetration and off-target cardiac effects (
    
    
    
    /
    
    
    ).

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the 2-Amino-2-pyridin-3-yl-ethanol scaffold against industry standards.

Table 1: Ligand Performance Profile ( -AR Focus)
FeatureProduct: Pyridine-Ethanol Scaffold Alt 1: Phenyl-Ethanol Scaffold Alt 2: Mirabegron (Full Drug)
Structure Type Fragment / Core ScaffoldFragment / Core ScaffoldOptimized Lead (Linked)
Primary Target

-AR (Orthosteric Site)
Non-selective

-AR

-AR (High Selectivity)
Binding Affinity (

)
Moderate (

M range)
Moderate (

M range)
High (nM range)
Selectivity (

vs

)
High (>100-fold potential) Low (<10-fold)Very High (>1000-fold)
Solubility High (Polar Pyridine N)ModerateLow (Hydrophobic Tail)
Validation Method SPR / High-Conc. Radioligand Radioligand BindingStandard Radioligand
Critical Insight: The Detection Gap

Researchers often fail to validate this ligand because they use assay conditions optimized for nanomolar drugs.

  • The Problem: As a fragment, the pyridine-ethanol scaffold likely has a fast off-rate (

    
    ). In traditional radioligand binding with extensive wash steps, the ligand may dissociate before detection, leading to false negatives.
    
  • The Solution: Use Surface Plasmon Resonance (SPR) or Homogeneous Time-Resolved Fluorescence (HTRF) which do not require wash steps.

Experimental Protocols (Self-Validating Systems)

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Kinetics

Best for: Direct binding validation and determining


.

Rationale: SPR allows real-time monitoring of binding without labeling the ligand. It is the only way to accurately measure the rapid kinetics typical of this low-molecular-weight scaffold.

Workflow:

  • Sensor Chip: Series S Sensor Chip CM5 (Cytiva).

  • Ligand Immobilization: Amine couple purified human

    
    -AR (stabilized in detergent/nanodisc) to the surface. Target density: ~3000 RU to ensure signal for small molecules.
    
  • Analytes: Inject 2-Amino-2-pyridin-3-yl-ethanol in a concentration series (e.g., 0.5

    
    M to 500 
    
    
    
    M).
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Crucial: Match DMSO concentration exactly (e.g., 2%) in both running buffer and samples to avoid bulk refractive index jumps.

  • Validation Step: Inject Isoproterenol (positive control) and Atenolol (negative control for

    
    ) to confirm surface activity.
    
Protocol B: Competitive Radioligand Binding (Modified)

Best for: Determining Affinity Constants (


) relative to standards.

Rationale: Standard filtration assays fail for weak binders. This protocol uses a Scintillation Proximity Assay (SPA) to eliminate washing.

Materials:

  • Membranes: CHO-K1 cells overexpressing human

    
    -AR.
    
  • Radioligand: [

    
    I]-Cyanopindolol (Non-selective) or [
    
    
    
    H]-Mirabegron (Selective).
  • Beads: WGA-coated PVT SPA beads.

Step-by-Step:

  • Incubation: Mix 5

    
    g membrane protein + 0.5 mg SPA beads + 0.5 nM Radioligand in assay buffer (50 mM Tris-HCl, 10 mM 
    
    
    
    , pH 7.4).
  • Competition: Add the Pyridine-Ethanol ligand (10-point dilution,

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 2 hours at Room Temperature (protected from light).

  • Read: Count on a MicroBeta scintillation counter. No filtration/washing.

  • Analysis: Fit data to a one-site competition model. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    

Visualization of Mechanisms & Workflows

Diagram 1: -Adrenergic Signaling Pathway

This diagram illustrates the downstream effects of validating the ligand (Agonist vs. Antagonist mode).

Beta3_Signaling Ligand 2-Amino-2-pyridin-3-yl-ethanol Receptor β3-Adrenergic Receptor (GPCR) Ligand->Receptor Orthosteric Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Catalysis (ATP -> cAMP) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Lipolysis Lipolysis / Thermogenesis (Physiological Output) PKA->Lipolysis Phosphorylation Cascade

Caption: The canonical Gs-coupled signaling cascade activated by the pyridine-ethanol scaffold.

Diagram 2: Fragment Validation Workflow

A logical decision tree for validating weak-affinity scaffolds.

Validation_Workflow Start Synthesize/Acquire Scaffold Solubility Check Solubility (DMSO Tolerance) Start->Solubility Screen Primary Screen: SPR or NMR Solubility->Screen Binder Binding Detected? Screen->Binder Affinity Determine Affinity (Kd) (Dose Response) Binder->Affinity Signal > 5 RU Fail Redesign Scaffold (Check Purity/Aggregates) Binder->Fail No Signal Yes Yes No No Functional Functional Assay (cAMP HTRF) Affinity->Functional Confirm Agonism

Caption: Step-by-step decision tree for validating low-affinity ligand fragments.

Data Interpretation & Troubleshooting

When analyzing your data, use the following reference values to validate your results. If your


 is significantly higher (weaker) than expected, check for "ligand depletion" or aggregation.
Expected Reference Values
CompoundAssay TypeExpected Affinity / PotencySource
2-Amino-2-pyridin-3-yl-ethanol SPR (

)
10 - 100

M
Est. Fragment Range
L-757,793 (Pyridine Analog) Radioligand (

)
~6.3 nM [Naylor et al., 1998]
Mirabegron Functional (

)
22.4 nM [Takasu et al., 2007]
Isoproterenol Functional (

)
~10 nM (Non-selective)Standard

Troubleshooting Tip: If the pyridine scaffold shows no binding in radioligand assays but works in functional assays, it suggests the off-rate is too fast for the filtration method. Switch to SPA or TR-FRET (Homogeneous methods) immediately.

References

  • Naylor, E. M., et al. (1998).[1] "3-Pyridylethanolamines: potent and selective human beta 3 adrenergic receptor agonists."[1] Bioorganic & Medicinal Chemistry Letters.

  • Takasu, T., et al. (2007). "Effect of (R)-2-(2-aminothiazol-4-yl)-4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl}acetanilide (YM178), a novel selective beta3-adrenoceptor agonist, on bladder function." Journal of Pharmacology and Experimental Therapeutics.

  • Hieble, J. P., et al. (1995). "Pharmacology of the beta 3-adrenoceptor." Pharmacological Reviews.

  • Sato, T., et al. (2023). "Distinct Conformations of Mirabegron Determined by MicroED." ResearchGate.

  • Alexandre, E. C., et al. (2016).[2] "Ligand-Receptor Interactions and Structure-Function Relationships in Off-Target Binding of the β3-Adrenergic Agonist Mirabegron to α1A-Adrenergic Receptors." International Journal of Molecular Sciences.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Assessment and Risk Mitigation

Core Principle: The primary directive for the disposal of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is to prevent its release into the environment.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]

Personal Protective Equipment (PPE) and Handling Precautions

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory when handling 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride for disposal.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes of the chemical or its solutions.
Hand Protection Nitrile or other suitable chemical-resistant glovesPrevents skin contact and absorption of the potentially toxic compound.[7]
Body Protection A standard laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling potentially harmful aerosols or dust.[8]

Step-by-Step Disposal Protocol

The following procedure outlines the systematic collection, neutralization, and storage of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride waste, leading to its final disposal by a licensed contractor.

Step 1: Waste Collection and Segregation

Proper collection is the first critical step in the waste management lifecycle.

  • Designated Waste Container: Collect all waste materials, including the pure compound, solutions, and any contaminated items (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and chemically compatible waste container.[5]

  • Labeling: The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "2-Amino-2-pyridin-3-YL-ethanol dihydrochloride."[9] This practice is a core requirement of the OSHA Hazard Communication Standard.[9]

  • Incompatibility Avoidance: Do not mix this waste with other chemical waste streams unless their compatibility is certain.[6] In particular, avoid mixing with strong bases or oxidizing agents to prevent potentially vigorous reactions.

Step 2: Neutralization of the Dihydrochloride Salt

For aqueous solutions of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride, neutralization of the acidic hydrochloride salt is a prudent step to reduce corrosivity before disposal. This process should be performed by trained personnel in a controlled laboratory setting.

  • Procedure:

    • Work within a chemical fume hood.

    • Slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda), to the aqueous waste while stirring.[10]

    • Monitor the pH of the solution. Continue adding the base until the pH is in the neutral range (approximately 6-8).

    • The reaction is complete when effervescence (fizzing) ceases.[10]

  • Causality: The addition of a weak base neutralizes the hydrochloric acid component of the salt, forming water and a neutral salt, which is less hazardous to handle and store.[10] The resulting neutralized solution must still be treated as hazardous waste due to the presence of the pyridine compound.

Step 3: Secure Storage

Proper storage of the collected waste is crucial to prevent accidents and ensure regulatory compliance.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled hazardous waste container in a designated SAA.[11] This area should be located at or near the point of generation and under the control of the laboratory personnel.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[11]

  • Time and Volume Limits: Adhere to institutional and regulatory limits for the amount of waste that can be stored in an SAA and the timeframe for its removal.[11][12]

Final Disposal Pathway

The ultimate disposal of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride must be conducted by a licensed hazardous waste disposal company.

  • Engage Professionals: Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of chemical waste.[12][13] Contact them to arrange for a pickup of your properly packaged and labeled waste container.

  • Incineration: The most probable and environmentally responsible disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[12] This process ensures the complete destruction of the hazardous chemical.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride.

DisposalWorkflow cluster_prep Preparation & Collection cluster_treatment On-Site Treatment cluster_storage Storage & Hand-off cluster_disposal Final Disposal start Start: Have 2-Amino-2-pyridin-3-YL- ethanol dihydrochloride waste ppe Don Appropriate PPE start->ppe collect Collect waste in a labeled, compatible container ppe->collect is_aqueous Is the waste an aqueous solution? collect->is_aqueous neutralize Neutralize with weak base (e.g., sodium bicarbonate) is_aqueous->neutralize Yes store Store in Satellite Accumulation Area (SAA) is_aqueous->store No (Solid Waste) neutralize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal_co Licensed Hazardous Waste Contractor Collects contact_ehs->disposal_co incinerate High-Temperature Incineration at TSDF disposal_co->incinerate end End: Compliant Disposal incinerate->end

Caption: Decision workflow for the disposal of 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride.

By adhering to this structured and scientifically grounded disposal protocol, laboratory professionals can ensure that 2-Amino-2-pyridin-3-YL-ethanol dihydrochloride is managed in a manner that is safe, compliant, and environmentally responsible.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). 2-(Pyridin-2-ylamino)ethanol Safety Data Sheet.
  • Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine | Public Health Statement. Centers for Disease Control and Prevention.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. National Institutes of Health.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025). Proper Disposal of 2-Amino-2-(pyridin-2-YL)acetic acid: A Guide for Laboratory Professionals.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • ChemicalBook. (2019). Pyridine-Health Hazards and Toxicity.

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.